3,3,3-Trifluoropropane-1-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,3-trifluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c4-10(8,9)2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKHPRFGCFJUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375603 | |
| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-80-0 | |
| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-1-propanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl chloride for Advanced Research and Drug Discovery
Introduction: The Strategic Importance of the Trifluoropropyl-Sulfonyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (–CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3,3,3-Trifluoropropane-1-sulfonyl chloride, a versatile chemical building block, offers a direct and efficient route to introduce the valuable 3,3,3-trifluoropropyl-sulfonyl group into a wide array of molecular scaffolds. Its growing prominence in medicinal chemistry stems from its utility in the synthesis of sulfonamides, a class of compounds with a rich history and diverse therapeutic applications. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its practical application in the laboratory, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid that is sensitive to air and moisture.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 845866-80-0 | [2] |
| Molecular Formula | C₃H₄ClF₃O₂S | [2] |
| Molecular Weight | 196.58 g/mol | [2] |
| Density | 1.557 g/mL at 25 °C | [1] |
| Boiling Point | 77-78 °C at 16 mmHg | [1] |
| Refractive Index | n20/D 1.3996 | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved through the oxidative chlorination of its corresponding thiol, 3,3,3-trifluoropropane-1-thiol.[3] This method provides a reliable and scalable route to the desired sulfonyl chloride.
Experimental Protocol: Oxidative Chlorination of 3,3,3-Trifluoropropane-1-thiol
This protocol is based on established methods for the oxidation of thiols to sulfonyl chlorides.[3][4]
Materials:
-
3,3,3-trifluoropropane-1-thiol
-
Acetonitrile (anhydrous)
-
Deionized water
-
Chlorine gas or a suitable chlorinating agent (e.g., trichloroisocyanuric acid)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), a dropping funnel, and a thermometer, dissolve 3,3,3-trifluoropropane-1-thiol in a mixture of acetonitrile and water (e.g., a 4:1 ratio) and cool the solution to 0-5 °C in an ice bath.
-
Chlorination: Slowly bubble chlorine gas through the stirred solution, ensuring the temperature does not exceed 10 °C.[5] Alternatively, add a solution of a chlorinating agent like trichloroisocyanuric acid in acetonitrile portion-wise.[4] The reaction is exothermic and should be controlled carefully.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.
-
Work-up: Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen through the solution. Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane or diethyl ether.
-
Aqueous Wash: Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.
Core Application: Synthesis of Sulfonamides
The primary application of this compound in drug discovery is the synthesis of sulfonamides through its reaction with primary or secondary amines.[6] This reaction is a robust and widely used method for creating diverse libraries of compounds for biological screening.
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.
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An In-Depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropane-1-sulfonyl chloride is a pivotal fluorinated building block in modern medicinal chemistry. Its strategic importance lies in the facile introduction of the 3,3,3-trifluoropropylsulfonyl moiety into molecular scaffolds, a feature highly sought after in drug design. The trifluoromethyl group is known to enhance metabolic stability, modulate lipophilicity, and influence the overall pharmacokinetic profile of a drug candidate.[1][2][3] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Nomenclature and Structural Characteristics
-
IUPAC Name: this compound
-
SMILES: FC(F)(F)CCS(Cl)(=O)=O[5]
-
InChI Key: OXKHPRFGCFJUSK-UHFFFAOYSA-N[5]
The structure features a propyl chain with a terminal trifluoromethyl group, which imparts unique electronic properties, and a sulfonyl chloride functional group, a versatile handle for nucleophilic substitution reactions.
Diagram of the molecular structure of this compound.
Caption: General workflow for the synthesis and purification.
Exemplary Experimental Protocol
While a specific, detailed protocol for the synthesis of this compound is not readily available in the public domain, a general procedure based on the synthesis of similar sulfonyl chlorides can be adapted. [8][9] Starting Material: 3,3,3-Trifluoropropanethiol
Reagents: Chlorine gas, water, acetic acid.
Procedure:
-
A solution of 3,3,3-trifluoropropanethiol in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.
-
The solution is cooled to a low temperature (typically 0-10 °C) to control the exothermicity of the reaction.
-
Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is highly exothermic and should be monitored carefully.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically poured into ice-water to quench any unreacted chlorine.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
The organic layer is washed with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure.
Purification: The Critical Step
Crude this compound is typically purified by vacuum distillation . [9][10]This is a critical step to remove impurities and obtain a product of high purity suitable for subsequent reactions.
Distillation Protocol Considerations:
-
Apparatus: A fractional distillation apparatus is recommended for efficient separation.
-
Vacuum: A suitable vacuum is applied to lower the boiling point and prevent decomposition. The reported boiling point of 77-78 °C at 16 mmHg serves as a good starting point. [5][7][11]* Heating: Gentle and uniform heating is crucial to avoid bumping and decomposition. An oil bath is the preferred heating method.
-
Moisture Exclusion: The entire apparatus should be thoroughly dried, and the distillation should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the sulfonyl chloride will be deshielded and appear further downfield compared to the methylene group adjacent to the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms. The carbon atom of the CF₃ group will be split by the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and sulfonyl chloride groups.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet due to coupling with the adjacent methylene protons, for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.
-
Asymmetric S=O stretch: ~1370-1390 cm⁻¹
-
Symmetric S=O stretch: ~1170-1190 cm⁻¹
-
S-Cl stretch: ~570-630 cm⁻¹ The C-F stretching vibrations will also be present, typically in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. [12]Common fragmentation patterns for aliphatic sulfonyl chlorides include the loss of the chlorine radical (M-35) and the loss of sulfur dioxide (SO₂). [13][14][15]
Reactivity and Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its ability to readily react with nucleophiles, particularly amines, to form stable sulfonamides. [5]
Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. [16][17][18][19][20][21][22] General Reaction Scheme:
CF₃CH₂CH₂SO₂Cl + R¹R²NH → CF₃CH₂CH₂SO₂NR¹R² + HCl
Mechanism of Sulfonamide Formation
Caption: Mechanism of sulfonamide formation.
Key Experimental Considerations:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Base: A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating. For highly reactive amines, cooling may be necessary to control the reaction rate.
Field-Proven Insights: Application in the Synthesis of TACE Inhibitors
A notable application of related sulfonyl chlorides is in the synthesis of inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE), a key target in inflammatory diseases. While a specific example using this compound is not explicitly detailed in the provided search results, the general strategy involves the sulfonylation of an amine-containing scaffold. The trifluoropropylsulfonyl group can be introduced to modulate the physicochemical properties and binding affinity of the inhibitor.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. [5]Reacts violently with water, liberating toxic gas. [11]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols. Recommended storage temperature is 2-8°C. [5][7][11]* Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the trifluoropropylsulfonyl moiety in organic synthesis, particularly in the field of drug discovery. Its ability to form stable sulfonamides with a wide range of amines makes it an indispensable tool for medicinal chemists. A thorough understanding of its physical properties, synthesis, handling, and reactivity is crucial for its safe and effective use in the laboratory. While detailed synthetic and spectroscopic data remain somewhat elusive in the public domain, the principles outlined in this guide provide a solid foundation for researchers to incorporate this important building block into their synthetic strategies.
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A Comprehensive Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3,3,3-Trifluoropropane-1-sulfonyl chloride is a pivotal fluorinated building block in modern medicinal chemistry and materials science. Its strategic importance stems from the unique combination of a highly reactive sulfonyl chloride functional group and a metabolically robust trifluoropropyl chain. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, core applications in drug development, and rigorous safety and handling protocols. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to effectively utilize this versatile reagent.
Core Physicochemical and Molecular Characteristics
This compound, with a molecular weight of 196.58 g/mol , is a colorless liquid characterized by a pungent odor.[1][2][3] The molecule's true value is rooted in its structure: the potent electrophilic sulfonyl chloride group is primed for nucleophilic attack, while the terminal trifluoromethyl (CF₃) group confers valuable pharmacological properties.
The strong electron-withdrawing nature of the CF₃ group enhances the metabolic stability of molecules into which it is incorporated and modulates key drug-like properties such as lipophilicity and binding affinity.[4] These attributes make it a favored reagent for structure-activity relationship (SAR) studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 196.58 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₃H₄ClF₃O₂S | [1][3][4][5] |
| CAS Number | 845866-80-0 | |
| Density | 1.557 g/mL at 25 °C | [1][2] |
| Boiling Point | 77-78 °C at 16 mmHg | [1][2] |
| Refractive Index | n20/D 1.3996 | [2] |
| Appearance | Colorless liquid, pungent odor | [1] |
| Stability | Moisture and base sensitive; stable under dry, inert conditions | [1][4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the chlorosulfonylation of trifluoropropane derivatives.[4] The most common precursors are 3,3,3-trifluoropropan-1-ol or related compounds. The conversion involves powerful chlorinating agents like chlorosulfonic acid or sulfuryl chloride under strictly controlled conditions.[4]
Expertise & Causality: The use of low temperatures (e.g., -78 °C to 0 °C) is critical to moderate the high reactivity of the chlorinating agents, preventing undesirable side reactions and decomposition.[4] Furthermore, the entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) because the sulfonyl chloride product is highly sensitive to moisture, reacting violently with water to produce corrosive and hazardous byproducts.[1][6]
General Synthetic Workflow
Caption: Reaction of the sulfonyl chloride with an amine to form a stable sulfonamide.
Protocol 2: General Procedure for Sulfonylation
-
Setup: In a dry flask under an inert atmosphere, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Scientist's Note: The base is crucial for scavenging the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.
-
Quenching & Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution. The resulting crude product can be purified using flash column chromatography to yield the pure sulfonamide.
Rigorous Safety, Handling, and Storage Protocols
This compound is a corrosive and hazardous chemical that requires strict safety protocols. It causes severe skin burns and eye damage. [7]Its violent reaction with water to produce toxic gases is a primary handling concern. [1][6] Table 2: Hazard Identification and Safety Information
| Identifier | Description | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | [3][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |
| Supplemental Hazard | EUH014: Reacts violently with water. | |
| Storage Temp. | 2-8°C, under inert atmosphere. | [1] |
Mandatory Protocols
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (inspected before use), a flame-retardant lab coat, and tightly fitting safety goggles with a face shield. [8]* Handling: Use non-sparking tools and prevent the formation of aerosols. [8]Avoid all personal contact, including inhalation of vapors. [9]Should contact occur, immediately flush the affected area with copious amounts of water and seek medical attention. [6][8]* Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. [1][8]The container must be kept under a dry, inert atmosphere (e.g., argon) to prevent degradation from moisture. [1]* Spill Management: In case of a spill, evacuate the area. Do not use water. [6]Absorb the spill with a dry, inert material (e.g., vermiculite or sand) and collect it into a labeled, sealed container for hazardous waste disposal. [8]Ensure the area is well-ventilated during cleanup.
Conclusion
This compound stands out as a high-value reagent for chemical research, particularly in the pharmaceutical sector. Its well-defined reactivity, coupled with the advantageous properties imparted by the trifluoropropyl group, provides a reliable tool for synthesizing novel chemical entities with therapeutic potential. Adherence to the synthesis, application, and safety protocols detailed in this guide is paramount for achieving successful and safe experimental outcomes.
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An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Introduction: The Strategic Importance of the Trifluoropropylsulfonyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. 3,3,3-Trifluoropropane-1-sulfonyl chloride is a critical bifunctional reagent that serves as a vehicle for introducing the valuable CF₃CH₂CH₂SO₂- moiety. This building block has gained significant traction in medicinal chemistry, most notably for its role in the synthesis of potent and selective human Cannabinoid Receptor 1 (hCB1) antagonists, which are investigated for treating metabolic disorders.[1]
This guide provides an in-depth analysis of the viable synthetic pathways to this compound, focusing on the underlying chemical principles, field-proven methodologies, and the rationale behind experimental design. It is intended for researchers and process chemists seeking to synthesize or utilize this important intermediate.
Strategic Analysis of Synthetic Pathways
The synthesis of an alkyl sulfonyl chloride fundamentally involves the formation of a carbon-sulfur bond and the subsequent oxidation and chlorination of the sulfur center to the +VI oxidation state. For this compound, three primary retrosynthetic disconnections are logically considered, each originating from a different commercially accessible or readily synthesized precursor.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the two most practical and well-precedented routes: Pathway 1 (Oxidative Chlorination of Thiol) and Pathway 2 (Chlorination of Sulfonate) .
Pathway 1: Oxidative Chlorination of 3,3,3-Trifluoropropane-1-thiol (Primary Recommended Pathway)
This is the most direct and widely applicable method for synthesizing alkyl sulfonyl chlorides. The strategy relies on the robust transformation of a thiol, which is at a low oxidation state (-II), to the sulfonyl chloride, where sulfur is at its highest oxidation state (+VI). The precursor, 3,3,3-trifluoropropane-1-thiol, is commercially available.
Causality and Mechanistic Insight
The oxidative chlorination of a thiol is a multi-step process. While the exact mechanism can vary with the specific reagent system, it generally proceeds through a series of increasingly oxidized sulfur intermediates. A plausible sequence involves:
-
Initial Chlorination: The thiol reacts with an electrophilic chlorine source to form a sulfenyl chloride (CF₃CH₂CH₂SCl).
-
Stepwise Oxidation & Chlorination: The sulfenyl chloride is then subjected to further oxidation and chlorination. This process is rapid and typically proceeds through sulfinyl chloride (CF₃CH₂CH₂SOCl) as an intermediate before reaching the final sulfonyl chloride (CF₃CH₂CH₂SO₂Cl).
The choice of the oxidant and chlorine source is critical and dictates the reaction conditions, safety profile, and substrate compatibility.
Data Presentation: Comparison of Oxidative Chlorination Reagents
A variety of reagents can effect this transformation. The following table summarizes and compares several modern and classical methods applicable to this synthesis.
| Method | Reagent System | Typical Yields | Key Advantages & Considerations | References |
| A | Aqueous Chlorine (Cl₂) | Good to Excellent | Highly effective and inexpensive. Requires handling of toxic, corrosive chlorine gas.[2] | [2] |
| B | Trichloroisocyanuric Acid (TCICA) | Good (60-80%) | Solid, easy-to-handle chlorine source. Milder than Cl₂ gas. Byproduct (cyanuric acid) is easily filtered off.[3][4] | [3][4] |
| C | H₂O₂ / ZrCl₄ | Excellent (up to 98%) | Very fast (minutes), mild conditions, high-yielding. ZrCl₄ is a water-sensitive Lewis acid.[5] | [5] |
| D | HNO₃ / HCl / O₂ (Flow) | Good (70-81%) | Metal-free, utilizes O₂ as the terminal oxidant. Ideal for continuous flow and scale-up, enhancing safety.[6] | [6] |
Experimental Protocol: Synthesis via TCICA (Method B)
This protocol is adapted from a well-documented procedure for the oxidative chlorination of aliphatic thiols and represents a practical and accessible laboratory-scale method.[3]
Materials:
-
3,3,3-Trifluoropropane-1-thiol
-
Trichloroisocyanuric Acid (TCICA)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether or Hexanes
-
1% Hydrochloric Acid (aq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3,3,3-trifluoropropane-1-thiol (1.0 eq) and a 4:1 mixture of acetonitrile/water (approx. 0.2 M concentration of thiol).
-
Cool the stirring solution in an ice-water bath to 0-5 °C.
-
Add TCICA (approx. 1.4-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes. Monitor the reaction by TLC or GC-MS if desired.
-
Remove the reaction from the ice bath and filter the white precipitate (cyanuric acid). Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings. Transfer to a separatory funnel.
-
Caution: The product is moisture-sensitive. Perform the workup efficiently. Add petroleum ether or hexanes and wash the organic layer with cold 1% aqueous HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Crucially, the rotary evaporator bath temperature should be kept low (<30 °C) to prevent product loss or decomposition.
-
The resulting crude oil is this compound, which can be purified by vacuum distillation if necessary.
Caption: Experimental workflow for the synthesis via oxidative chlorination.
Pathway 2: Chlorination of Sodium 3,3,3-Trifluoropropanesulfonate
This pathway is an excellent alternative if the corresponding sulfonic acid or its salt is more readily available than the thiol. The conversion of a sulfonic acid or sulfonate salt to a sulfonyl chloride is a standard transformation in organic synthesis.
Causality and Mechanistic Insight
The reaction of a sulfonate salt with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) proceeds via nucleophilic substitution at the sulfuryl center. When using thionyl chloride, the sulfonic acid (or its salt) attacks the sulfur atom of SOCl₂, displacing a chloride ion. Subsequent collapse of the intermediate and elimination of sulfur dioxide (SO₂) and HCl gas yields the desired sulfonyl chloride.[7] This reaction is typically driven to completion by the irreversible loss of gaseous byproducts.
Experimental Protocol: Synthesis via Thionyl Chloride
This is a general protocol for the conversion of a sodium sulfonate to a sulfonyl chloride.
Materials:
-
Sodium 3,3,3-trifluoropropanesulfonate
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend sodium 3,3,3-trifluoropropanesulfonate (1.0 eq) in an excess of thionyl chloride (3-5 eq). Anhydrous toluene or DCM can be used as a solvent.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of substrate). The reaction will begin to evolve gas (SO₂ and HCl).
-
Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases and the reaction appears complete by TLC or other monitoring.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum.
-
The remaining crude product can be dissolved in a dry, inert solvent like DCM or ether and filtered to remove any inorganic salts.
-
After concentration of the filtrate, the product can be purified by vacuum distillation.
Caption: Experimental workflow for the synthesis from a sulfonate salt.
Safety and Handling
-
This compound: The final product is corrosive and reacts violently with water and other nucleophiles. It is air and moisture sensitive.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.
-
Thiols: 3,3,3-Trifluoropropane-1-thiol, like many low-molecular-weight thiols, has a strong, unpleasant odor and is flammable.
-
Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gas. TCICA is a strong oxidant. All chlorinating agents must be handled with extreme care in a fume hood.
Conclusion
The synthesis of this compound is most reliably achieved via the oxidative chlorination of 3,3,3-trifluoropropane-1-thiol . This pathway offers high efficiency and utilizes a commercially available starting material. The use of a solid, manageable reagent like trichloroisocyanuric acid (TCICA) provides a good balance of reactivity and laboratory safety. For applications where the corresponding sulfonate salt is the more accessible precursor, conversion using thionyl chloride is a robust and effective alternative. The selection of the optimal synthetic route will ultimately depend on the scale of the reaction, available starting materials, and the specific safety infrastructure in place.
References
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ResearchGate. (2009). A New, Mild Preparation of Sulfonyl Chlorides. Available from: [Link]
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ChemBK. (2024). This compound. Retrieved from: [Link]
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Sulzer, N., Polterauer, D., Hone, C. A., & Kappe, C. O. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem, 17(15), e202400292. Available from: [Link]
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ResearchGate. (2014). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... Available from: [Link]
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ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. Synthetic Pages, 545. Available from: [Link]
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Tlili, A. (2019). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. PubMed Central. Available from: [Link]
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3,3,3-Trifluoropropane-1-sulfonyl chloride reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Introduction
This compound is a pivotal reagent in modern organic synthesis, particularly valued in the realms of medicinal chemistry and drug discovery. Its structure uniquely combines a highly electrophilic sulfonyl chloride group with a 3,3,3-trifluoropropyl moiety. This trifluoromethyl group is a bioisostere for other functionalities and is known to significantly enhance desirable drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, this reagent serves as a key building block for introducing the trifluoropropanesulfonyl group into a wide array of organic molecules.
This guide offers a comprehensive exploration of the reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights into its synthesis, reactions with various nucleophiles, and practical applications. The content delves into the mechanistic underpinnings of its reactivity, optimal reaction conditions, and strategies to mitigate potential side reactions, thereby equipping the reader with the necessary knowledge for its effective utilization in synthesis.
Synthesis of this compound
The preparation of this compound is typically achieved through the chlorosulfonylation of 3,3,3-trifluoropropane derivatives.[1] One common method involves the transformation of 3-fluoropropyl thiocyanate. This is achieved by reacting it with chlorine-saturated water, often in the presence of a co-solvent like acetic acid to improve solubility.[4] This process converts the thiocyano group into the desired sulfonyl chloride functionality.[4]
Alternatively, trifluoropropane derivatives can be reacted with powerful chlorosulfonating agents like sulfuryl chloride or chlorosulfonic acid at low temperatures to manage the reaction's exothermicity and prevent unwanted side reactions.[1]
Caption: General synthetic approach to this compound.
Reactivity Profile with Nucleophiles
The core reactivity of this compound is defined by the electrophilicity of the sulfur atom, making it susceptible to attack by a variety of nucleophiles. This reactivity is the foundation of its utility in constructing sulfonamides and sulfonate esters.
Sulfonylation of Amines: Formation of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 3,3,3-trifluoropropyl sulfonamides. These sulfonamides are prevalent in many biologically active compounds.[5]
Mechanism: The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. The initially formed protonated sulfonamide is then deprotonated by a base to yield the final product.
Caption: Mechanism of sulfonamide formation.
Reaction Conditions: The choice of base and solvent is critical for successful sulfonylation. While the reaction can sometimes proceed without an added base, particularly with more nucleophilic aliphatic amines, a non-nucleophilic base is typically employed to scavenge the HCl byproduct.[4][6]
-
Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are commonly used. For less reactive amines, stronger bases or catalysts like 4-dimethylaminopyridine (DMAP) may be beneficial.[4]
-
Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid reaction with the solvent.[4]
-
Temperature: Reactions are often carried out at room temperature, although gentle heating may be required for less reactive substrates.[4]
Substrate Scope and Potential Side Reactions: The reaction is generally high-yielding for both primary and secondary aliphatic amines.[4] Aromatic amines (anilines) are less nucleophilic and may require more forcing conditions. A notable side reaction with anilines, especially under strongly basic conditions, is double sulfonylation to form N,N-bissulfonylanilines.[4]
Data Summary: Sulfonylation of Various Amines
| Amine Type | Base | Solvent | Temperature | Typical Yield | Reference |
| Primary Aliphatic | TEA or none | DCM | Room Temp. | Excellent | [4] |
| Secondary Aliphatic | TEA | DCM | Room Temp. | Excellent | [4] |
| Primary Aromatic | Pyridine | DCM | Room Temp. | Good to Fair | [4] |
Experimental Protocol: Synthesis of N-benzyl-3,3,3-trifluoropropane-1-sulfonamide
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. The rationale for starting at a low temperature is to control the initial exotherm of the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes excess amine, triethylamine hydrochloride, and residual aqueous components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.
Sulfonylation of Alcohols: Formation of Sulfonate Esters
The reaction with alcohols produces 3,3,3-trifluoropropanesulfonate esters (trifluoropropanesulfonates). These esters are valuable synthetic intermediates because the trifluoropropanesulfonate group is an excellent leaving group, comparable to tosylates and mesylates, facilitating subsequent nucleophilic substitution and elimination reactions.[7]
Mechanism: The mechanism is analogous to that of amine sulfonylation. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. A base is required to deprotonate the resulting oxonium ion intermediate.[8] A key feature of this reaction is that it proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the reaction.[8]
Caption: Mechanism of sulfonate ester formation.
Reaction Conditions: The sulfonylation of alcohols is typically performed in the presence of a base to neutralize the generated HCl.
-
Bases: Pyridine is a classic choice as it can also serve as the solvent. Other non-nucleophilic bases like triethylamine are also effective.[8]
-
Solvents: If a base other than pyridine is used, aprotic solvents like dichloromethane or chloroform are suitable.
-
Temperature: These reactions are often run at low temperatures (e.g., 0 °C) to prevent side reactions and are then allowed to warm to room temperature.
Substrate Scope: Primary and secondary alcohols generally react well. Sterically hindered alcohols may react more slowly, and in such cases, more reactive sulfonylating agents or catalytic methods might be considered.[8] Phenols can also be sulfonylated under similar conditions.
Experimental Protocol: Synthesis of 3,3,3-trifluoropropyl-1-sulfonate from a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (0.5 M) and cool the solution to 0 °C in an ice bath. Pyridine acts as both the solvent and the base.
-
Slowly add this compound (1.2 eq) to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 2 M HCl and extract with diethyl ether. This step protonates the pyridine, rendering it water-soluble for easy removal.
-
Wash the combined organic extracts with saturated aqueous CuSO₄ (to remove residual pyridine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the sulfonate ester, which can be used in subsequent steps with or without further purification.
Stability and Handling
Proper handling and storage of this compound are imperative due to its reactivity.
-
Moisture and Air Sensitivity: The compound is highly sensitive to moisture and air.[9][10][11] It reacts violently with water, hydrolyzing to 3,3,3-trifluoropropanesulfonic acid and hydrochloric acid.[9][10] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[9]
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, typically at 2-8°C.[11]
Physical and Safety Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄ClF₃O₂S | [12][13] |
| Molecular Weight | 196.58 g/mol | [11][12] |
| Appearance | Colorless liquid | [10] |
| Density | 1.557 g/mL at 25 °C | [10][11] |
| Boiling Point | 77-78 °C at 16 mmHg | [10][11] |
| Hazard Codes | Corrosive (Causes severe skin burns and eye damage) | [10][14] |
| Safety Precaution | Handle under inert atmosphere, wear appropriate PPE | [9] |
Conclusion
This compound is a highly reactive and versatile electrophile. Its primary utility lies in the efficient synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. The presence of the trifluoromethyl group makes it an exceptionally valuable reagent for introducing the CF₃CH₂CH₂SO₂- moiety, which can confer advantageous properties to molecules in the context of drug discovery and materials science. A thorough understanding of its reactivity, coupled with careful handling to mitigate its sensitivity to moisture, allows synthetic chemists to harness its full potential in the construction of complex molecular architectures.
References
- Benchchem. (n.d.). 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions.
- ResearchGate. (n.d.). Screening of reaction conditions for sulfonylation.
- ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.
- National Institutes of Health. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.
- ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- SAFETY DATA SHEET. (2025). 3,3,3-Trifluoro-1-propanesulfonyl chloride.
- Oakwood Chemical. (n.d.). This compound.
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- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.
- Achmem. (n.d.). 3,3,3-Trifluoropropane-1-sulfonylchloride.
- ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review.
- Sigma-Aldrich. (n.d.). This compound 95%.
- PubChem. (n.d.). 3,3-Difluoropropane-1-sulfonyl chloride.
- Chemistry LibreTexts. (2020). Reactions of Amines.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
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An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoropropane-1-sulfonyl chloride is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic building block is primarily derived from the presence of the highly reactive sulfonyl chloride functional group and the trifluoropropyl moiety, which can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability and altered lipophilicity.[1] A thorough understanding of its solubility in various solvents is paramount for its effective use in chemical synthesis, enabling the optimization of reaction conditions, purification processes, and formulation strategies.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It consolidates available physicochemical data, discusses its significant reactivity which heavily influences solubility, and presents detailed experimental protocols for both qualitative and quantitative solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in different solvent systems.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClF₃O₂S | [2] |
| Molecular Weight | 196.58 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.557 g/mL at 25 °C | [2][4] |
| Boiling Point | 77-78 °C at 16 mmHg | [2][4] |
| Refractive Index | n20/D 1.3996 | [2][4] |
| CAS Number | 845866-80-0 | [2] |
Core Directive: Understanding Reactivity is Key to Solubility
A critical consideration when discussing the "solubility" of this compound is its high reactivity, particularly towards nucleophilic and protic solvents. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by a wide range of nucleophiles.[5]
Reaction with Protic Solvents (Water, Alcohols):
This compound reacts readily, and often violently, with water and other protic solvents like alcohols.[6][7] This is not a simple dissolution process but a chemical transformation (solvolysis) that results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively, with the liberation of hydrogen chloride.[7]
-
RSO₂Cl + H₂O → RSO₃H + HCl
-
RSO₂Cl + R'OH → RSO₃R' + HCl
Therefore, for practical purposes in synthesis, this compound is considered insoluble and reactive in water and alcohols. Its use in such solvents is generally avoided unless the solvolysis reaction is the intended outcome.
Reactivity with Other Nucleophilic Solvents:
Amines and other basic solvents will also react with this compound to form sulfonamides.[7] Therefore, care must be taken when selecting a solvent to ensure it is inert under the desired reaction conditions.
Qualitative Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Aprotic Polar Solvents | Soluble | (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetonitrile) These solvents can solvate the polar sulfonyl chloride group without reacting with it. |
| Aprotic Nonpolar Solvents | Likely Soluble to Partially Soluble | (e.g., Toluene, Hexanes) Solubility will depend on the overall polarity of the molecule. The trifluoromethyl group can enhance solubility in some nonpolar systems. |
| Protic Solvents | Reactive | (e.g., Water, Methanol, Ethanol) The compound will undergo solvolysis. |
| Basic Solvents | Reactive | (e.g., Pyridine, Triethylamine) The compound will react to form sulfonamides. |
Experimental Protocols for Solubility Determination
Given the absence of extensive published solubility data, experimental determination is often necessary. The following protocols provide a framework for both rapid qualitative assessment and rigorous quantitative measurement of the solubility of this compound in anhydrous, aprotic solvents.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] All glassware must be thoroughly dried before use.
Qualitative Solubility Determination (Test Tube Method)
This method provides a rapid assessment of solubility at an approximate concentration.
Materials:
-
This compound
-
Anhydrous aprotic solvents of interest (e.g., dichloromethane, acetonitrile, THF, toluene)
-
Dry test tubes with stoppers
-
Pipettes
Procedure:
-
Add approximately 0.1 mL of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Stopper the test tube and agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The liquid completely mixes to form a single, clear phase.
-
Partially Soluble/Immiscible: Two distinct liquid layers are observed, or the mixture remains cloudy.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Gravimetric Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[5][9]
Materials:
-
This compound
-
Anhydrous aprotic solvents of interest
-
Sealable vials
-
Thermostatically controlled shaker
-
Analytical balance
-
Syringe filters (PTFE, 0.22 µm)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of a second phase is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of the Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any undissolved droplets.
-
-
Gravimetric Analysis:
-
Transfer the filtered, saturated solution to a pre-weighed, dry evaporation dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of material.
-
Once the solvent is completely removed, weigh the dish or vial containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as g/mL or g/100 mL.
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
The solubility of this compound is a critical parameter that is fundamentally dictated by its high reactivity. It is readily soluble in a range of aprotic organic solvents but reacts with protic and basic solvents. This guide provides the foundational knowledge of its physicochemical properties and a practical framework for the experimental determination of its solubility. By following the detailed protocols and safety precautions outlined, researchers can confidently and accurately assess the solubility of this versatile reagent, enabling its effective application in their synthetic endeavors.
References
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-
Oakwood Chemical. This compound Product Page. [Link]
- BenchChem. A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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ChemBK. This compound - Physico-chemical Properties. [Link]
- Fisher Scientific.
-
Wikipedia. Sulfonyl halide. [Link]
- Thermo Fisher Scientific.
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- BenchChem. 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.
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A Technical Guide to the Spectral Analysis of 3,3,3-Trifluoropropane-1-sulfonyl Chloride for Advanced Research Applications
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,3,3-trifluoropropane-1-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for the identification, characterization, and quality control of this versatile reagent.
Introduction: The Structural Significance of this compound
This compound (C₃H₄ClF₃O₂S) is a valuable synthetic intermediate, prized for its ability to introduce the trifluoropropylsulfonyl moiety into organic molecules. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The sulfonyl chloride functional group is highly reactive, readily forming sulfonamides and sulfonate esters, which are prevalent in a wide array of pharmaceuticals.[2] Accurate and unambiguous characterization of this reagent is therefore paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide will delve into the expected spectral data, providing a detailed interpretation of the key features in its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show two distinct multiplets, corresponding to the two methylene (CH₂) groups in the propane chain. The strong electron-withdrawing effects of both the trifluoromethyl (CF₃) group and the sulfonyl chloride (SO₂Cl) group will significantly deshield these protons, shifting their resonances downfield.
-
Causality of Signal Position: The methylene group adjacent to the highly electronegative sulfonyl chloride (Hα) is expected to be the most deshielded. The influence of the CF₃ group on the other methylene (Hβ) will also result in a downfield shift, though to a lesser extent.
-
Coupling Patterns: The adjacent methylene groups will exhibit spin-spin coupling, resulting in complex multiplet patterns, likely a triplet of triplets for each, due to coupling to both the adjacent CH₂ and the CF₃ group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂-SO₂Cl (Hα) | 3.8 - 4.2 | Triplet of quartets (tq) | ³JHH ≈ 7-8 Hz, ⁴JHF ≈ 2-3 Hz |
| CF₃-CH₂- (Hβ) | 2.8 - 3.2 | Triplet of quartets (tq) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 9-11 Hz |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Due to the reactivity of sulfonyl chlorides, protic solvents should be avoided.[3]
-
Instrument Setup: Utilize a standard single-pulse experiment on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise)
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached electronegative groups.
-
Signal Assignment Rationale: The carbon atom directly bonded to the sulfonyl chloride group (Cα) will be deshielded. The carbon of the trifluoromethyl group (Cβ) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The methylene carbon adjacent to the CF₃ group (Cγ) will also show a quartet due to two-bond coupling (²JCF).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| -C H₂-SO₂Cl (Cα) | 55 - 65 | Triplet (due to ³JCF) | ³JCF ≈ 4-6 Hz |
| CF₃-C H₂- (Cβ) | 30 - 40 | Quartet (due to ²JCF) | ²JCF ≈ 25-35 Hz |
| C F₃- (Cγ) | 120 - 130 | Quartet (due to ¹JCF) | ¹JCF ≈ 270-280 Hz |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Employ a proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Pulse Angle: 45-90 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 512-2048 or more, depending on the sample concentration and instrument sensitivity.
-
-
Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds.[4] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong NMR signals.[5]
-
Expected Spectrum: The spectrum will show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will be split into a triplet due to coupling with the adjacent methylene protons (³JFH). The chemical shift is expected in the typical range for a CF₃ group adjacent to a saturated carbon chain.[5]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CF₃ | -65 to -70 | Triplet (t) | ³JFH ≈ 9-11 Hz |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can typically be used.
-
Instrument Setup: A multinuclear probe is required. A standard single-pulse experiment is sufficient. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the coupling partner.
-
Acquisition Parameters:
-
Acquisition parameters are similar to ¹H NMR, though a wider spectral width may be necessary to encompass the broad range of ¹⁹F chemical shifts.[5]
-
-
Processing: Data processing is analogous to ¹H NMR. An external reference such as CFCl₃ or a secondary standard is used to reference the chemical shift scale.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The IR spectrum of this compound will be dominated by strong absorptions from the S=O and C-F bonds.
-
Key Vibrational Modes:
-
Sulfonyl Chloride (SO₂Cl): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.[7]
-
Trifluoromethyl (CF₃): The C-F stretching vibrations of the CF₃ group typically appear as multiple strong and broad bands in the 1350-1100 cm⁻¹ region.[6]
-
Alkyl C-H: Stretching and bending vibrations of the methylene groups will also be present but may be less prominent compared to the intense S=O and C-F bands.
-
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³ CH₂) | 2950 - 3050 | Medium |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O Symmetric Stretch | 1160 - 1210 | Strong |
| C-F Stretch | 1100 - 1350 | Strong, Broad |
| S-Cl Stretch | 550 - 650 | Medium to Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As a liquid, the compound can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and analyzed in a liquid cell.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: A background spectrum of the salt plates or the solvent-filled cell is first recorded. The sample is then introduced, and the spectrum is acquired. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule.[8] For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.[9] However, the molecular ion may be weak or absent in the EI spectrum of sulfonyl chlorides.
-
Key Fragmentation Pathways:
-
Loss of Cl: Cleavage of the S-Cl bond would result in a fragment at m/z 161.
-
Loss of SO₂Cl: Fission of the C-S bond would lead to a fragment corresponding to the trifluoropropyl cation at m/z 97.
-
Loss of CF₃: Cleavage of the C-C bond adjacent to the CF₃ group would yield a fragment at m/z 127.
-
SO₂ Elimination: Rearrangement followed by the loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonyl compounds.
-
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can provide separation from impurities prior to analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine should be carefully examined.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The predicted data and interpretations within this guide offer a robust framework for researchers to confidently identify and assess the purity of this important synthetic building block. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and contributing to the overall success of research and development endeavors in the pharmaceutical and chemical industries.
References
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- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- Benchchem. (n.d.). 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.
- Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-.
- NIST. (n.d.). Methanesulfonyl chloride.
- Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
- SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene.
- SpectraBase. (n.d.). Methanesulfonyl chloride.
- University of Calgary. (n.d.). Fragmentation Patterns.
- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.
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Executive Summary: The Critical Nature of 3,3,3-Trifluoropropane-1-sulfonyl chloride
An In-Depth Technical Guide to the Safe Handling of 3,3,3-Trifluoropropane-1-sulfonyl chloride
This compound (CAS No. 845866-80-0) is a valuable reagent in medicinal chemistry and drug discovery, prized for its ability to introduce the trifluoropropylsulfonyl moiety into molecules.[1] This functional group can enhance metabolic stability and modulate physicochemical properties, making it a key building block in the synthesis of complex sulfonamides and novel therapeutics.[1] However, its utility is matched by its significant hazardous properties. The compound is highly corrosive, causing severe skin burns and serious eye damage, and it reacts violently with water, liberating toxic gases.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this chemical with the necessary level of caution, ensuring both personal safety and experimental integrity.
Hazard Identification and Chemical Profile
A foundational understanding of the inherent risks is paramount. The primary hazards stem from its corrosivity and high reactivity, particularly with nucleophiles like water.
GHS Classification
The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this compound.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3][4] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |
| Supplemental Hazard | - | EUH014: Reacts violently with water |
Physicochemical Properties
Understanding the physical properties is essential for correct handling and storage. The compound's reactivity is directly linked to its chemical structure. The sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack, a reactivity that is exploited in synthesis but also presents a significant safety challenge.
| Property | Value | Source |
| CAS Number | 845866-80-0 | [5] |
| Molecular Formula | C₃H₄ClF₃O₂S | [1] |
| Molecular Weight | 196.58 g/mol | [1] |
| Appearance | Liquid | - |
| Density | 1.557 g/mL at 25 °C | |
| Boiling Point | 77-78 °C at 16 mmHg | [5] |
| Refractive Index | n20/D 1.3996 | [5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is non-negotiable. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.
Engineering Controls: The First Line of Defense
The primary method for controlling the risk of exposure is to handle the material in a controlled environment.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to contain corrosive vapors and protect against inhalation.[6]
-
Inert Atmosphere: Due to its violent reactivity with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial for both safety and to maintain the compound's integrity.[2]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][6]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following diagram outlines a decision-making process for selecting appropriate PPE.
Caption: PPE selection decision tree for handling the compound.
-
Eye and Face Protection: Tight-sealing safety goggles are mandatory.[2] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[2] A flame-resistant lab coat is standard, and a chemical-resistant apron should be used when handling significant volumes. Contaminated clothing must be removed immediately and washed before reuse.[2][4]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with a filter appropriate for acid gases and organic vapors (e.g., type ABEK EN14387) is required.
Safe Handling, Storage, and Incompatibility
Strict protocols for handling and storage are critical to prevent accidental exposure and violent reactions.
Standard Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the work area is free of clutter and incompatible materials, especially water and bases.
-
Inert Environment: If the container is new, carefully purge the headspace with an inert gas. All transfers should be performed under an inert atmosphere.
-
Dispensing: Use clean, dry glass or compatible plastic syringes or cannulas for transfers. Avoid using metal spatulas or needles that may corrode.
-
Closure: Keep the container tightly closed when not in use.[2][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]
Storage Requirements
The compound must be stored in a dedicated corrosives area that is cool, dry, and well-ventilated.[2][6] Recommended storage temperature is between 2-8°C.[4] The storage location should be secure and accessible only to authorized personnel.[4] It is imperative to store it away from incompatible materials.
Chemical Incompatibility
The violent reactivity with water is the most significant incompatibility.[2] Contact with water or moist air leads to rapid hydrolysis, producing toxic and corrosive hydrogen chloride and hydrogen fluoride gas.[2][3]
Caption: Key chemical incompatibilities and resulting hazards.
Emergency Procedures: Response and First Aid
Immediate and correct action during an emergency can significantly mitigate harm.
Accidental Release Measures
In the event of a spill, a structured response is crucial.
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert colleagues and evacuate the immediate vicinity.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Do not attempt cleanup without the correct PPE.[3]
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®.[4] DO NOT USE WATER.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[2][4]
First Aid Measures
Speed is critical. All exposures require immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing.[2][4] Rinse skin with copious amounts of water for at least 15 minutes. Call a physician immediately.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If breathing is difficult or stops, provide artificial respiration. Call a physician immediately.[2][4]
-
Ingestion: Rinse mouth with water.[2] DO NOT induce vomiting. [2][3] This poses a risk of perforation. Call a physician immediately.[4]
Firefighting and Disposal
Firefighting Measures
While the compound itself does not have a listed flash point, it can decompose under heat to produce highly toxic and corrosive gases.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, or dry powder.[3] A water spray can be used to cool containers but should not come into direct contact with the chemical.[3]
-
Unsuitable Media: Do not use a direct stream of water, as it will react violently.
-
Hazards of Combustion: Thermal decomposition produces carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Waste Disposal
Disposal must be handled by a licensed professional waste disposal service.[7]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[7]
-
Containerize: Leave the chemical in its original container if possible, or a clearly labeled, compatible waste container. Do not mix with other waste.[4]
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[4]
References
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,3,3-Trifluoro-1-propanesulfonyl chloride. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Airgas. (2021, February 17). Safety Data Sheet. Retrieved from [Link]
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Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
An In-depth Technical Guide to the Procurement and Application of 3,3,3-Trifluoropropane-1-sulfonyl Chloride for Advanced Drug Discovery
In the landscape of contemporary drug development, the deliberate incorporation of fluorine into molecular scaffolds is not merely a trend but a foundational strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group (CF3), in particular, has become a privileged motif, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic and steric interactions.[1] The 3,3,3-trifluoropropanesulfonyl moiety, readily introduced by its corresponding sulfonyl chloride, offers a versatile and powerful tool for harnessing these benefits. This guide provides researchers, chemists, and drug development professionals with a comprehensive, field-proven framework for the effective sourcing, handling, and application of this compound, ensuring both scientific success and uncompromising safety.
Part 1: Core Reagent Profile and Physicochemical Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. This compound is a highly reactive electrophile that demands respect and precision in its handling.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 845866-80-0 | [2][3][4] |
| Molecular Formula | C₃H₄ClF₃O₂S | [2][3][4] |
| Molecular Weight | 196.58 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid | In-house Observation |
| Density | ~1.557 g/mL at 25 °C | [3] |
| Boiling Point | 77-78 °C at 16 mmHg | [3] |
| Refractive Index | n20/D ~1.3996 | [3] |
Causality Behind Handling Requirements: The sulfonyl chloride functional group is exceptionally electrophilic and, consequently, highly susceptible to nucleophilic attack. Its violent reaction with water to liberate corrosive hydrogen chloride (HCl) and sulfonic acid is a primary safety concern.[6][7][8] This high reactivity dictates that all storage and handling must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to maintain the reagent's integrity and prevent hazardous outgassing.[6] Furthermore, it is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[2][6]
Part 2: Strategic Sourcing and Procurement Intelligence
The success of a research campaign is inextricably linked to the quality of its starting materials. Sourcing high-purity this compound from a reputable vendor is a critical, non-negotiable step.
Table 2: Verified Suppliers for Research and Development Quantities
| Supplier | Purity Offered | Noteworthy Attributes |
| Sigma-Aldrich (Merck) | 95% | Extensive documentation (SDS, CoA), global distribution network.[3] |
| Matrix Scientific / Fisher Scientific | 95% | Strong presence in the North American research market.[9] |
| Oakwood Chemical | 97% | Specializes in fluorine-containing compounds, offers various quantities.[10] |
| SynQuest Laboratories, Inc. | N/A | Focus on laboratory chemicals and research and development.[2] |
| Echemi | N/A | A global online platform connecting buyers with various suppliers.[11] |
Expert Procurement Checklist:
-
Demand the Certificate of Analysis (CoA): Never purchase without a lot-specific CoA. Verify the purity (typically ≥95% by GC or NMR) and confirm the absence of significant impurities, especially residual starting materials from its synthesis.
-
Scrutinize Packaging and Shipping: The reagent must be shipped in a tightly sealed, robust container, often with an inert gas headspace. Inquire about the packaging to ensure it is designed to prevent moisture ingress.
-
Evaluate Supplier Technical Support: A reliable supplier will have accessible technical support staff who can provide additional data or handling advice. This is a hallmark of a trustworthy partner.
-
Plan for Lead Times: This is a specialty reagent. Verify stock levels and lead times with the supplier to align with your experimental schedule and avoid project delays.
Part 3: Core Application Protocol: Sulfonamide Formation
The predominant application of this compound in medicinal chemistry is the synthesis of sulfonamides via reaction with primary or secondary amines.[5] Sulfonamides are a cornerstone pharmacophore found in a vast array of approved drugs.[12]
Detailed Step-by-Step Laboratory Methodology:
-
Objective: To synthesize a 3,3,3-trifluoropropyl sulfonamide from a representative primary amine.
-
System Validation: The protocol includes checks for reaction completion (TLC/LC-MS) and ensures purification to a high standard, which is self-validating for subsequent biological assays.
-
Inert Atmosphere Preparation: Assemble a flame- or oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septa-sealed addition funnel. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Charging: Dissolve the primary amine (1.0 equivalent) and a suitable non-nucleophilic base, such as triethylamine or DIPEA (1.5 equivalents), in anhydrous dichloromethane (DCM) or acetonitrile.
-
Controlled Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Electrophile Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will typically form.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
In-Process Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Aqueous Workup (Quench): Once complete, re-cool the mixture to 0 °C and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and finally, brine. This sequence removes the base, unreacted starting materials, and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure sulfonamide product.
Visualization of the Experimental Workflow
Caption: Standard workflow for the synthesis of sulfonamides.
Part 4: Mandatory Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable. The reactivity of sulfonyl chlorides requires a multi-layered approach to safety.
-
Personal Protective Equipment (PPE): A full-face shield and safety goggles are mandatory to protect against splashes.[13] Wear chemical-resistant gloves (nitrile or neoprene are suitable) and a flame-resistant lab coat.[13] All contaminated clothing must be removed and decontaminated immediately.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[6][8] An eyewash station and safety shower must be immediately accessible.[8]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[13] The container must be kept tightly sealed, preferably under an inert atmosphere, and away from incompatible materials such as water, alcohols, amines, and strong bases.[6][13]
-
Spill Response: In case of a spill, evacuate the area. Use a non-combustible absorbent material like dry sand or earth to contain the spill.[13] Do not use water.[13] The contained material can be cautiously neutralized with a weak base like sodium carbonate before collection for hazardous waste disposal.
-
Disposal: Dispose of all waste materials and empty containers in accordance with all local, state, and federal regulations for corrosive hazardous waste.
References
- MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from a similar context for sulfonyl chlorides.
-
SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Neta Scientific. (n.d.). 023870-1G | this compound 97% Purity, 1g. Retrieved from [Link]
- DuPont. (n.d.). SAFETY DATA SHEET for a fluorinated compound.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis. Retrieved from [Link]
- Google Patents. (2006). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
- University of Michigan. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Google Patents. (2016). METHOD FOR PRODUCING 3,3,3-TRIFLUOROPROPIONIC ACID CHLORIDE - Patent 2006274.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-1,1,1-trifluoropropane: Key Properties, Applications, and Sourcing. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry. Retrieved from [Link]
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- 3. 3,3,3-三氟丙烷-1-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
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An In-Depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride for Researchers and Drug Development Professionals
Foreword: The Strategic Value of the Trifluoropropylsulfonyl Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The 3,3,3-trifluoropropyl group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a desirable feature in the design of novel therapeutics. 3,3,3-Trifluoropropane-1-sulfonyl chloride emerges as a critical building block for introducing this valuable moiety, enabling the synthesis of a diverse array of sulfonamides with potential applications across various therapeutic areas. This guide provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its practical application in the laboratory, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is paramount for its safe and effective use in a research setting.
Core Properties
This compound is a colorless liquid with a pungent odor.[1] Its key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 845866-80-0 | [2] |
| Molecular Formula | C₃H₄ClF₃O₂S | [1][2] |
| Molecular Weight | 196.58 g/mol | [1][2] |
| Boiling Point | 77-78 °C at 16 mmHg | [1] |
| Density | 1.557 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.3996 | [1] |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood.[1] It is sensitive to air and moisture and reacts violently with water.[1]
Hazard Identification:
-
GHS Pictograms: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statements: H314 (Causes severe skin burns and eye damage)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents. Recommended storage temperature is 2-8°C.
Synthesis of this compound: A Representative Protocol
While multiple strategies can be envisioned for the synthesis of this compound, a common and effective method involves the oxidative chlorination of the corresponding thiol, 3,3,3-trifluoropropane-1-thiol. This approach is analogous to established procedures for the preparation of other sulfonyl chlorides.
Caption: Oxidative chlorination of 3,3,3-trifluoropropane-1-thiol.
Detailed Experimental Workflow
The following protocol is a representative example based on general methods for the oxidative chlorination of thiols. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
3,3,3-Trifluoropropane-1-thiol
-
Chlorine gas or Sulfuryl chloride (SO₂Cl₂)
-
Hydrochloric acid (concentrated)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube (if using chlorine gas), and a dropping funnel (if using sulfuryl chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask with a solution of 3,3,3-trifluoropropane-1-thiol in a suitable solvent such as dichloromethane. Add concentrated hydrochloric acid and cool the mixture in an ice bath to 0-5 °C with vigorous stirring.
-
Oxidative Chlorination:
-
Using Chlorine Gas: Bubble chlorine gas through the cooled solution at a controlled rate, ensuring the temperature does not exceed 10 °C. Monitor the reaction progress by TLC or GC-MS.
-
Using Sulfuryl Chloride: Add sulfuryl chloride dropwise from the dropping funnel to the cooled reaction mixture, maintaining the temperature below 10 °C.
-
-
Reaction Quenching and Workup: Once the reaction is complete, cautiously quench the reaction by adding crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic; maintaining a low temperature is crucial to prevent side reactions and decomposition of the product.
-
Acidic Medium: The presence of hydrochloric acid facilitates the in situ generation of the active chlorinating species.
-
Aqueous Workup: The washing steps are essential to remove unreacted starting materials, acids, and other water-soluble impurities.
-
Vacuum Distillation: Purification by vacuum distillation is necessary to obtain the sulfonyl chloride in high purity, as it has a relatively high boiling point at atmospheric pressure.
Applications in Drug Discovery: A Gateway to Novel Sulfonamides
The primary utility of this compound lies in its reactivity with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone in the synthesis of diverse compound libraries for drug screening.
Caption: General scheme for the synthesis of sulfonamides.
General Protocol for Sulfonamide Synthesis
Materials:
-
This compound
-
Primary or secondary amine
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine, Pyridine)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: Dissolve the amine in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add the base to the solution.
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add a solution of this compound in the same solvent dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried and concentrated. The crude sulfonamide can be purified by column chromatography or recrystallization.
Case Studies in Medicinal Chemistry
The 3,3,3-trifluoropropylsulfonyl moiety has been incorporated into several classes of biologically active molecules, demonstrating its value in tuning compound properties for therapeutic benefit.
-
Cholesteryl Ester Transfer Protein (CETP) Inhibitors: The trifluoromethyl group is a key feature in some potent CETP inhibitors. The synthesis of trifluoromethylated aryl sulfonamides has been explored for this target, with some compounds showing high inhibitory activity.[3][4] The hydrophobic nature of the trifluoromethyl group is thought to contribute to favorable interactions within the CETP binding pocket.[3]
-
Human Cannabinoid Receptor 1 (hCB1) Antagonists: this compound has been utilized as a key building block in the synthesis of novel hCB1 receptor antagonists. The resulting sulfonamides have shown potential for the treatment of metabolic disorders.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent for the introduction of the 3,3,3-trifluoropropylsulfonyl group into organic molecules. Its straightforward reactivity with amines to form stable sulfonamides makes it an indispensable tool for medicinal chemists and drug development professionals. The unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and lipophilicity, will continue to drive its use in the design of next-generation therapeutics. As our understanding of structure-activity relationships deepens, the strategic application of this and other fluorinated building blocks will undoubtedly play an increasingly important role in the quest for safer and more effective medicines.
References
-
Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation. PubMed. [Link]
- METHOD FOR PRODUCING 3,3,3-TRIFLUOROPROPIONIC ACID CHLORIDE - P
-
Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation | Request PDF. ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis and Application of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Foreword: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (CF₃), in particular, has proven to be a transformative functional moiety. Its potent electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability. When this privileged group is coupled with a highly reactive sulfonyl chloride (-SO₂Cl) handle, the resulting reagent, 3,3,3-Trifluoropropane-1-sulfonyl chloride , emerges as a powerful and versatile building block for the synthesis of complex chemical entities.
This guide provides an in-depth exploration of this critical reagent, from its fundamental synthetic routes to its applications as a key intermediate in the development of novel therapeutics. We will dissect the causal chemistry behind its preparation, offer field-proven insights into its reactivity, and present its utility through a lens of practical, data-driven application.
Physicochemical Profile and Structural Characteristics
This compound is a colorless liquid characterized by a pungent odor.[1] Its structure combines a stable, aliphatic trifluoromethyl tail with a highly electrophilic sulfonyl chloride head, making it an ideal reagent for introducing the 3,3,3-trifluoropropylsulfonyl group into target molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClF₃O₂S | [2] |
| Molecular Weight | 196.58 g/mol | [2] |
| Boiling Point | 77-78 °C at 16 mmHg | [1] |
| Density | 1.557 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.3996 | [2] |
| CAS Number | 845866-80-0 | [2] |
| Sensitivity | Air & Moisture Sensitive | [1][3] |
| Storage | 2-8°C under inert atmosphere | [1][3] |
The reagent's sensitivity to air and moisture necessitates careful handling under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[1]
Core Synthesis Methodologies: From Precursor to Product
The discovery and optimization of synthetic routes to sulfonyl chlorides have evolved significantly. While numerous general methods exist, the preparation of this compound is most effectively understood through specific pathways tailored to fluorinated aliphatic compounds.
Primary Synthetic Route: Oxidative Chlorination of Trifluoropropyl Precursors
The most direct and historically significant approach to forming the sulfonyl chloride involves the oxidative chlorination of a suitable trifluoropropane derivative containing a sulfur moiety. This pathway leverages robust and well-understood chemical transformations.
One of the principal methods involves the chlorosulfonylation of trifluoropropane derivatives that have suitable leaving groups.[4] The sulfonyl chloride group is introduced by treating these derivatives with powerful chlorinating agents like chlorosulfonic acid or sulfuryl chloride under controlled conditions.[4]
A common precursor is a 3,3,3-trifluoropropyl sulfide. The synthesis proceeds through two key stages: oxidation of the sulfide to a sulfonyl intermediate, followed by chlorination.
Caption: General workflow for the two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Starting Material: The choice of a thiol or sulfide precursor is strategic. These sulfur compounds are readily available and their oxidation states can be precisely manipulated.
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) is often employed as a "green" and effective oxidant. The reaction conditions, such as temperature and pH, can be tuned to selectively yield the sulfonic acid.
-
Chlorinating Agent: The conversion of the sulfonic acid (or its salt) to the sulfonyl chloride is a critical step. While classic reagents like thionyl chloride and phosphorus pentachloride are effective, they can require harsh conditions.[5] Modern methodologies utilize reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) which operate under milder, solvent-free conditions, offering higher yields and easier product isolation.[5][6]
Alternative Pathway: Radical-Mediated Sulfonylation
Contemporary synthetic organic chemistry has seen a surge in the development of radical-mediated reactions. These methods offer alternative pathways that can exhibit high functional group tolerance and proceed under mild conditions.
The synthesis of sulfonyl compounds can be achieved via the radical addition of a sulfonyl precursor across an alkene. For instance, a process could involve the radical-mediated addition of a trifluoromethyl source and a sulfur dioxide (SO₂) surrogate to an ethylene molecule. This approach, while more complex, highlights the cutting-edge of synthetic strategy.[7][8]
Mechanism Insight: Radical Addition
Caption: Conceptual pathway for a radical-mediated sulfonylation reaction.
This method relies on the generation of a sulfonyl radical which then engages with an olefin.[9] While not the primary industrial route for this compound, it represents an area of active research for creating diverse sulfonyl-containing molecules.[7]
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, self-validating system for the synthesis of this compound from its corresponding sulfonic acid, adapted from established methodologies for sulfonyl chloride preparation.[5]
Objective: To convert sodium 3,3,3-trifluoropropane-1-sulfonate to this compound.
Materials:
-
Sodium 3,3,3-trifluoropropane-1-sulfonate (1.0 eq)
-
1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) (0.4 eq)
-
Potassium Chloride (KCl) (0.2 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry mortar, combine sodium 3,3,3-trifluoropropane-1-sulfonate (1.0 mmol) and TAPC (0.4 mmol).
-
Grinding: Grind the mixture with a pestle for approximately 1-2 minutes under an inert atmosphere (e.g., in a glove box).
-
Catalyst Addition: Add KCl (0.2 mmol) and a single drop of water to the mixture. Continue grinding for an additional 2-3 minutes. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add 15 mL of cold deionized water to the reaction mixture to quench any remaining reagent.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The product can be further purified by vacuum distillation, taking note of its boiling point (77-78 °C/16 mmHg), to yield the final product.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its utility as a reactive building block. The sulfonyl chloride moiety is a superb electrophile for reacting with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages.
Core Reaction: Sulfonamide Formation
Caption: The fundamental reaction of the title compound with an amine.
This reaction is fundamental to medicinal chemistry for several reasons:
-
Metabolic Stability: The trifluoromethyl group enhances metabolic stability and modulates the lipophilicity of the parent molecule, which are critical parameters for optimizing drug-like properties.[4][10]
-
Bioisosterism: The sulfonamide group is a well-known bioisostere for other functional groups and is a privileged scaffold in a vast number of approved drugs.
-
Targeted Therapeutics: The this compound scaffold has been instrumental in the synthesis of novel human Cannabinoid Receptor 1 (hCB1) antagonists, which are investigated for treating metabolic disorders.[4]
-
Radiolabeling for PET Imaging: The fluorinated propyl chain allows for the development of radiolabeled analogues, such as 3-[¹⁸F]fluoropropanesulfonyl chloride, which serve as prosthetic agents for labeling amines in molecules designed for Positron Emission Tomography (PET) imaging.[11]
Conclusion
The discovery and synthesis of this compound represent a significant advancement in the toolkit available to researchers in drug development and materials science. Its preparation via robust methods like oxidative chlorination provides reliable access to this key intermediate. The unique combination of a metabolically stable trifluoromethyl group and a versatile sulfonyl chloride handle ensures its continued and expanding role in the creation of novel, high-value molecules with tailored biological and physical properties. This guide serves as a testament to the power of strategic molecular design, where the thoughtful combination of functional groups in a single reagent can unlock vast synthetic potential.
References
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-
Organic Chemistry Portal (n.d.). S-Chlorinations. Available at: [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available upon request from the authors or institutional repository.
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ChemBK (2024). This compound - Physico-chemical Properties. Available at: [Link]
- Google Patents (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
-
Oakwood Chemical (n.d.). This compound. Available at: [Link]
- Patents (n.d.). METHOD FOR PRODUCING 3,3,3-TRIFLUOROPROPIONIC ACID CHLORIDE.
-
Li, Y., et al. (2023). Radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes to access vinyl and alkyl sulfones. Organic Chemistry Frontiers, 10(12), 3009-3015. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. Available at: [Link]
-
Santschi, N., & Renaud, P. (2009). Free-radical Carbo-functionalization of Olefins Using Sulfonyl Derivatives. CHIMIA International Journal for Chemistry, 63(3), 126-129. Available at: [Link]
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Chemdad (n.d.). This compound. Available at: [Link]
-
Mondal, S., et al. (2022). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. ChemRxiv. Available at: [Link]
-
Pretze, M., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Applied Radiation and Isotopes, 78, 122-132. Available at: [Link]
-
Strieth-Kalthoff, F., et al. (2020). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society, 142(2), 739-745. Available at: [Link]
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PubChemLite (n.d.). This compound. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis. Available at: [Link]
-
Kumar, A., & Kumar, V. (2021). Direct halosulfonylation of alkynes: an overview. Organic & Biomolecular Chemistry, 19(40), 8684-8698. Available at: [Link]
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Sroor, F. M., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. BMC Chemistry, 17(1), 126. Available at: [Link]
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An In-depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 3,3,3-Trifluoropropane-1-sulfonyl chloride (CAS No. 845866-80-0) has emerged as a critical building block that provides researchers with a direct and efficient means of introducing the valuable 3,3,3-trifluoropropyl moiety. This sulfonyl chloride is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides, a functional group prevalent in a wide array of therapeutic agents. This guide offers a comprehensive overview of its chemical features, synthesis, reactivity, and applications, providing researchers with the technical insights required for its effective utilization.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is a dense, colorless to light yellow liquid that is highly sensitive to moisture. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 845866-80-0 | [1][2] |
| Molecular Formula | C₃H₄ClF₃O₂S | [1][2] |
| Molecular Weight | 196.58 g/mol | [1][2] |
| Density | 1.557 g/mL at 25 °C | [1][3] |
| Boiling Point | 77-78 °C at 16 mmHg | [1][3] |
| Refractive Index (n20/D) | 1.3996 | [1][3] |
| InChI Key | OXKHPRFGCFJUSK-UHFFFAOYSA-N | [1] |
| SMILES | FC(F)(F)CCS(Cl)(=O)=O | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Section 2: Synthesis and Purification
The synthesis of this compound is typically achieved through the oxidative chlorination of a sulfur-containing precursor, such as 3,3,3-trifluoropropane-1-thiol or its corresponding sulfonic acid salt. The use of harsh conditions is necessary, and careful control of temperature is critical to manage the exothermic nature of the reaction and prevent side-product formation.
Conceptual Synthesis Workflow
The diagram below illustrates a common conceptual pathway for the synthesis. The key transformation is the conversion of a thiol or thiocyanate into the desired sulfonyl chloride using an aqueous chlorine source.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Laboratory Protocol: Oxidative Chlorination
This protocol is based on established methods for converting thiocyanates to sulfonyl chlorides.[4] Causality: The thiocyanate group is an excellent precursor as it is relatively stable but can be readily converted to the sulfonyl chloride functionality in a single, robust step using aqueous chlorine. Low temperatures are essential to control the highly exothermic reaction and maintain selectivity.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3,3,3-trifluoropropyl thiocyanate (1 equiv.) in a biphasic solvent system of acetic acid and water (e.g., 2:1 ratio).
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice-water bath. Rationale: This temperature control is critical to prevent runaway reactions and the formation of undesired over-oxidized or chlorinated byproducts.
-
Chlorine Gas Introduction: Bubble chlorine gas through the stirred suspension or, alternatively, add a solution of sodium hypochlorite (bleach) dropwise while vigorously stirring. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.
-
Quenching: Carefully quench any excess chlorine by adding a saturated solution of sodium bisulfite until a starch-iodide paper test is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as dichloromethane or diethyl ether (3x volumes).
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by vacuum distillation to yield the final product.[1][3]
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the high electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.
Mechanism of Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, followed by the elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated in situ.
Caption: Reaction mechanism for the formation of a sulfonamide from an amine.
Note: The DOT script above is a template. For a functional diagram, a visual representation of the tetrahedral intermediate would be needed, which is beyond the scope of simple DOT text labels. The logical flow is represented as: Reactants -> [Nucleophilic Attack] -> Tetrahedral Intermediate -> [Chloride Elimination] -> Product + HCl .
Key Reactivity Considerations:
-
Moisture Sensitivity: The compound reacts violently with water, hydrolyzing to the corresponding 3,3,3-trifluoropropanesulfonic acid and HCl gas.[3][5] All reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
-
Incompatibilities: It is incompatible with strong bases, alcohols, and oxidizing agents.[5] Alcohols will react to form sulfonate esters, while strong bases can promote elimination or decomposition pathways.
Section 4: Key Applications in Drug Discovery
The primary application of this compound is as a key intermediate for installing the trifluoropropyl sulfonamide moiety into potential drug candidates.[6] This strategy is leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
-
Lipophilicity and Binding: The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and improve binding to hydrophobic pockets in protein targets.
-
Example - hCB1 Antagonists: This reagent has been instrumental in the synthesis of novel human Cannabinoid Receptor 1 (hCB1) antagonists, which are investigated for treating metabolic disorders.[6]
Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol provides a robust, general method for the sulfonylation of an aromatic amine.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the desired aniline (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This controls the initial exotherm upon addition of the highly reactive sulfonyl chloride.
-
Reagent Addition: Add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC for the consumption of the starting amine.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid or oil can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure sulfonamide product.
Section 5: Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show two distinct multiplets in a 2:2 integration ratio.
-
~ 3.7-3.9 ppm (triplet of quartets): The methylene group (–CH₂–) adjacent to the sulfonyl chloride will be the most downfield due to the strong electron-withdrawing effect of the SO₂Cl group. It will appear as a triplet due to coupling with the adjacent CH₂ and may show further fine splitting (quartet) from long-range coupling to the CF₃ group.
-
~ 2.8-3.0 ppm (quartet of triplets): The methylene group (–CH₂–) adjacent to the CF₃ group will be upfield relative to the other CH₂. It will be split into a quartet by the three fluorine atoms and further split into a triplet by the adjacent CH₂ group.
-
-
¹⁹F NMR: A single signal, a triplet, is expected around -60 to -70 ppm (relative to CFCl₃), characteristic of a CF₃ group adjacent to a methylene group. The triplet arises from coupling to the two protons of the adjacent CH₂ group.
-
¹³C NMR: Three signals are expected. The carbon attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling. The carbon attached to the sulfonyl group will be significantly downfield.
-
IR Spectroscopy:
-
1375-1395 cm⁻¹ & 1170-1190 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[7]
-
1100-1350 cm⁻¹: Strong C-F stretching bands.
-
2900-3000 cm⁻¹: C-H stretching bands.
-
-
Mass Spectrometry (EI): The mass spectrum would be expected to show the molecular ion peak (M⁺) with a characteristic M+2 isotope pattern for the ³⁷Cl isotope. Common fragmentation pathways would include the loss of Cl• (M-35), SO₂ (M-64), and cleavage of the C-C bonds in the propyl chain.
Section 6: Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Handle under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis.
-
Use only dry glassware and solvents.
-
Have appropriate quenching agents (e.g., sodium bicarbonate solution) and spill kits readily available.
-
-
Storage:
References
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
LookChem. (n.d.). 5,6,7,12-tetrahydrodibenzo[b,g]azocine, CasNo.1639-73-2. Retrieved from [Link]
-
Molbase. (n.d.). 1639-73-2. Retrieved from [Link]
- Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
-
Airgas. (2021). Safety Data Sheet. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- Google Patents. (2016). METHOD FOR PRODUCING 3,3,3-TRIFLUOROPROPIONIC ACID CHLORIDE.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3,3-Trifluoropropan-1-amine Hydrochloride: Properties, Applications, and Synthesis in Fluorochemicals. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
National Institutes of Health. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Retrieved from [Link]
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Methodological & Application
Synthesis of Biologically Relevant Sulfonamides Utilizing 3,3,3-Trifluoropropane-1-sulfonyl chloride: An Application and Protocol Guide
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of sulfonamides, a critical functional group in medicinal chemistry, utilizing 3,3,3-Trifluoropropane-1-sulfonyl chloride. The strategic incorporation of the 3,3,3-trifluoropropyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Trifluoromethylated Sulfonamides in Drug Discovery
Sulfonamides are a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into drug candidates has become a powerful strategy in modern medicinal chemistry. The unique electronic properties of the trifluoromethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved metabolic stability, enhanced binding to biological targets, and increased bioavailability.[1][2][3]
This compound serves as a key building block for the introduction of the trifluoropropyl group onto an amine, forming a stable sulfonamide linkage. This guide provides a robust and reproducible protocol for this transformation, enabling the synthesis of novel sulfonamide derivatives for biological screening and drug development programs.
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| CAS Number | 845866-80-0 |
| Molecular Formula | C₃H₄ClF₃O₂S |
| Molecular Weight | 196.58 g/mol |
| Boiling Point | 77-78 °C / 16 mmHg |
| Density | 1.557 g/mL at 25 °C |
Safety Information: this compound is a corrosive substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
General Reaction Scheme and Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: Synthesis of N-benzyl-3,3,3-trifluoropropane-1-sulfonamide
This protocol details the synthesis of a representative sulfonamide, N-benzyl-3,3,3-trifluoropropane-1-sulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3,3,3-trifluoropropane-1-sulfonamide.
Characterization of N-benzyl-3,3,3-trifluoropropane-1-sulfonamide
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet or triplet for the NH proton, a doublet for the benzylic CH₂ group, and multiplets for the propyl chain protons. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and the carbons of the trifluoropropyl chain. |
| ¹⁹F NMR | A triplet corresponding to the CF₃ group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
| IR Spec. | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), and an N-H stretching band. |
Note: The exact chemical shifts and coupling constants will depend on the solvent used for NMR analysis. The provided information is a general guide. [4][5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are anhydrous. |
| Insufficiently nucleophilic amine | For less reactive amines, consider using a stronger base or a higher reaction temperature. | |
| Formation of multiple products | Disulfonylation of primary amine | Use a slight excess of the amine to favor monosulfonylation. |
| Side reactions due to high temperature | Maintain the recommended reaction temperature. | |
| Difficult purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The synthesis of sulfonamides using this compound is a straightforward and effective method for introducing the valuable trifluoropropyl moiety into molecules of interest. The protocol described herein is robust and can be adapted for a variety of primary and secondary amines. The resulting trifluoromethylated sulfonamides are promising candidates for further investigation in drug discovery and development programs, potentially leading to the identification of novel therapeutic agents with improved pharmacological properties.
References
- Benchchem. (2025). The Synthesis and Potential Applications of N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide.
- Benchchem. (2025). Application Notes and Protocols: Derivatization of N-Benzyl-3,3,3-trifluoropropan-1-amine for Biological Screening.
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Link]
- Jios, J. L., et al. (2005). Spectrometric Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Wessjohann, L. A., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 936-946.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Benchchem. (2025). Technical Support Center: Synthesis of N-benzyl-3-fluorobenzamide.
- Kaleslopoulou, E., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6529.
- Benchchem. (2025). Application Notes and Protocols: N-Silylated Sulfonamides in Heterocyclic Synthesis.
- Benchchem. (2025).
- Faucher, N., et al. (2008). Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists. Bioorganic & Medicinal Chemistry Letters, 18(2), 710-715.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- Al-Ghamdi, A. A., & Al-Otaibi, A. M. (2024). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry, 12, 1369650.
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
ScienceOpen. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
- Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(13), 5354–5357.
-
Quora. (2023). What reaction with benzylamine can form isopropylbenzylamines?. [Link]
- UCL Discovery. (n.d.).
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The Strategic Incorporation of the 3,3,3-Trifluoropropyl Moiety: Application Notes and Protocols for 3,3,3-Trifluoropropane-1-sulfonyl Chloride in Medicinal Chemistry
Introduction: The Value of the Trifluoropropyl Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (CF3), in particular, is a common feature in many approved drugs. Moving beyond a simple CF3 group, the 3,3,3-trifluoropropyl moiety offers a unique combination of features. It provides the metabolic stability and electron-withdrawing character of the trifluoromethyl group, while the ethylenic spacer offers greater conformational flexibility and the potential for deeper engagement with protein binding pockets. This guide provides detailed application notes and protocols for the use of 3,3,3-trifluoropropane-1-sulfonyl chloride, a key building block for introducing this valuable pharmacophore.
Physicochemical Properties and Advantages of this compound
This compound is a versatile reagent for the synthesis of sulfonamides and sulfonate esters. The strong electron-withdrawing nature of the trifluoropropyl group significantly influences the reactivity of the sulfonyl chloride and the properties of the resulting products.
Key Advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved drug half-life and bioavailability.[1]
-
Modulation of pKa: The inductive effect of the trifluoropropyl group can significantly lower the pKa of the resulting sulfonamide N-H bond, making it more acidic compared to its non-fluorinated analogs.[2] This modulation of acidity can be critical for optimizing target binding, as it affects the ionization state of the molecule at physiological pH.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and cell penetration.[3] The trifluoropropyl group provides a substantial lipophilic contribution.
-
Enhanced Binding Interactions: The trifluoromethyl group can participate in favorable non-covalent interactions within protein binding sites, including dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity.
Synthesis of the Building Block: this compound
A reliable supply of the building block is paramount. While several routes exist for the synthesis of sulfonyl chlorides, a practical and scalable approach involves the oxidative chlorination of the corresponding thiol, 3,3,3-trifluoropropane-1-thiol.
Protocol 1: Synthesis of this compound via Oxidative Chlorination
This protocol is based on general and highly efficient methods for the conversion of thiols to sulfonyl chlorides.[4][5]
Reaction Scheme:
Caption: Oxidative chlorination of 3,3,3-trifluoropropane-1-thiol.
Materials:
-
3,3,3-Trifluoropropane-1-thiol
-
Hydrogen peroxide (30% aqueous solution)
-
Thionyl chloride (SOCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Pyridine (optional, as a base for subsequent in-situ reactions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,3,3-trifluoropropane-1-thiol (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add hydrogen peroxide (3.0 eq) to the stirred solution. Subsequently, add thionyl chloride (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Caution: The reaction can be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up (for isolation): Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
The use of hydrogen peroxide and thionyl chloride provides a highly reactive system for the direct oxidative chlorination of thiols, often resulting in high yields and short reaction times.[4]
-
Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Maintaining a low temperature during the initial addition of reagents helps to control the exothermicity of the reaction.
Application in the Synthesis of 3,3,3-Trifluoropropyl Sulfonamides
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of the corresponding sulfonamides. These compounds are of significant interest in drug discovery.
Protocol 2: General Procedure for the Synthesis of N-Aryl-3,3,3-trifluoropropanesulfonamides
This protocol is a general method applicable to a wide range of aniline derivatives.[6]
Reaction Scheme:
Sources
- 1. A study of the metabolic fate of chlorpropamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Reaction of 3,3,3-Trifluoropropane-1-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoropropanesulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with activities ranging from antibacterial to anticancer.[1] The introduction of fluorine atoms into drug candidates often imparts desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the synthesis of trifluorinated sulfonamides is of significant interest in modern drug discovery.[2] This document provides a comprehensive guide to the reaction of 3,3,3-trifluoropropane-1-sulfonyl chloride with primary amines, a key transformation for accessing N-alkyl-3,3,3-trifluoropropanesulfonamides. These compounds serve as valuable building blocks and potential pharmacophores in the development of novel therapeutics.[3][4]
Reaction Mechanism and Scientific Principles
The reaction between this compound and a primary amine is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6]
The proposed mechanism involves the initial nucleophilic attack of the primary amine on the sulfonyl chloride to form a tetrahedral intermediate.[7] The subsequent collapse of this intermediate, with the departure of the chloride ion, yields the protonated sulfonamide. A base then deprotonates the nitrogen to afford the final N-alkyl-3,3,3-trifluoropropanesulfonamide product.[8]
Caption: Proposed mechanism for the sulfonylation of primary amines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Alkyl-3,3,3-trifluoropropanesulfonamides
This protocol outlines a standard method for the reaction of this compound with a primary amine using a tertiary amine base in an aprotic solvent.
Materials:
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents).[11] Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. The sulfonyl chloride is sensitive to moisture.[9][12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[11]
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkyl-3,3,3-trifluoropropanesulfonamide.
Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for N-alkyl-3,3,3-trifluoropropanesulfonamide synthesis.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-alkyl-3,3,3-trifluoropropanesulfonamides.
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85-95 |
| 2 | Benzylamine | Triethylamine | THF | 6 | 90-98 |
| 3 | Cyclohexylamine | Triethylamine | DCM | 8 | 88-96 |
| 4 | tert-Butylamine | Pyridine | THF | 24 | 70-80 |
Yields are based on isolated and purified products and may vary depending on the specific substrate and reaction scale.
Key Considerations and Troubleshooting
-
Moisture Sensitivity: this compound is highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[10][12] All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Exothermic Reaction: The addition of the sulfonyl chloride to the amine solution can be exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction temperature and minimize side product formation.
-
Di-sulfonylation: With primary amines, there is a possibility of di-sulfonylation, especially if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[11] Using a slight excess of the amine can help to mitigate this side reaction.
-
Steric Hindrance: Sterically hindered primary amines, such as tert-butylamine, may react more slowly.[13] In such cases, longer reaction times or slightly elevated temperatures may be necessary.
-
Purification Challenges: The resulting sulfonamides are often crystalline solids and can be purified by recrystallization. If the product is an oil or if impurities are difficult to remove, column chromatography is the preferred method of purification.
Applications in Drug Discovery
N-alkyl-3,3,3-trifluoropropanesulfonamides are valuable intermediates in the synthesis of more complex molecules for drug discovery programs.[2][3] The trifluoropropyl group can enhance the lipophilicity and metabolic stability of a compound, while the sulfonamide moiety provides a key hydrogen bond donor and acceptor, which can be crucial for target binding.[4] These motifs have been incorporated into a variety of biologically active molecules, demonstrating their potential in medicinal chemistry.[1]
References
-
Morton, M. D., & Faul, M. M. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . The Journal of organic chemistry, 76(5), 1438–1444. [Link]
-
Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . Organic Letters, 22(24), 9494–9498. [Link]
-
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions . RSC Advances, 3(44), 21543-21547. [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface, 8(4), 194-220. [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . [Link]
-
Royal Society of Chemistry. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach . Organic & Biomolecular Chemistry. [Link]
-
Rutgers University. (2025). Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture . [Link]
-
Wikipedia. Hinsberg reaction . [Link]
-
ChemBK. This compound . [Link]
-
Chemistry LibreTexts. 20.6: Reactions of Amines . [Link]
-
National Institutes of Health. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery . [Link]
- Google Patents. (2014). Synthesis of 3,3,3-trifluoropropyne.
-
Al-Ghamdi, K. M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Recent patents on anti-infective drug discovery, 15(2), 124–151. [Link]
-
ResearchGate. (2020). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary sulfonamide 8 c (b) . [Link]
-
Chemdad. This compound . [Link]
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Application Notes & Protocols: Synthesis of Novel N-Substituted-3,3,3-Trifluoropropanesulfonamides via Reaction with Secondary Amines
Introduction: The Strategic Role of Fluorinated Sulfonamides in Modern Drug Discovery
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic synthesis of novel sulfonamide derivatives is therefore a critical endeavor in drug discovery and lead optimization.[3] The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely employed method for creating the robust sulfonamide linkage.[2][4]
This guide focuses on the use of 3,3,3-trifluoropropane-1-sulfonyl chloride, a valuable building block for introducing the 3,3,3-trifluoropropyl group into molecular scaffolds. The trifluoromethyl (CF₃) group is frequently used as a bioisostere for methyl or chloro groups to enhance critical drug-like properties.[5][6] Its strong electronegativity and high metabolic stability can significantly improve a compound's lipophilicity, membrane permeability, and binding affinity, while also blocking metabolic oxidation pathways.[5][6][7] These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of N-substituted-3,3,3-trifluoropropanesulfonamides derived from secondary amines.
Mechanistic Rationale and Scientific Principles
The synthesis of sulfonamides from this compound and a secondary amine proceeds via a classical nucleophilic acyl substitution mechanism. The reaction is predicated on the fundamental principles of electrophilicity and nucleophilicity.
-
Electrophilic Activation : The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. The adjacent 3,3,3-trifluoropropyl group further enhances this electrophilicity through its potent inductive effect.
-
Nucleophilic Attack : The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Leaving Group Displacement : This attack forms a transient intermediate, which then collapses, leading to the displacement of the chloride ion—a good leaving group.
-
Proton Abstraction : The reaction generates a molecule of hydrogen chloride (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acidic HCl, preventing the protonation of the starting amine and driving the reaction to completion.[1]
The general reaction scheme is illustrated below:
Caption: General reaction for N-sulfonylation of secondary amines.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-3,3,3-Trifluoropropanesulfonamides
This protocol provides a robust, general method applicable to a wide range of secondary amines. Researchers should optimize reaction times and purification methods based on the specific substrate.
Materials and Reagents:
-
Secondary amine of choice (1.1 equivalents)
-
Anhydrous Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
Instrumentation:
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Septa and needles
-
Ice bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition : In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed. The formation of primary and secondary sulfonamides is generally more rapid compared to aromatic amines.[4]
-
Workup : Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization to afford the pure sulfonamide.[1]
Safety Precautions : this compound is corrosive and reacts with water, causing severe skin burns and eye damage.[8][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
Workflow Diagram
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions for the sulfonylation of various secondary amines with this compound. Yields are representative and may vary based on reaction scale and purification efficiency.
| Secondary Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) |
| Morpholine | Pyridine | DCM | 8 | 0 to RT | 92% |
| N-Methylaniline | Triethylamine | THF | 18 | 0 to RT | 85% |
| Piperidine | Triethylamine | DCM | 6 | 0 to RT | 95% |
| Dibenzylamine | Pyridine | DCM | 24 | 0 to RT | 78% |
| Pyrrolidine | Triethylamine | THF | 6 | 0 to RT | 94% |
Product Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their identity, structure, and purity.[1][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Will show characteristic signals for the protons on the trifluoropropyl chain and the aliphatic/aromatic protons from the amine moiety.
-
¹³C NMR : Will show signals for all unique carbon atoms. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR : A crucial technique that will show a characteristic signal (typically a triplet) for the trifluoromethyl group, confirming its incorporation.
-
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.
-
Infrared (IR) Spectroscopy : Will show characteristic strong S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
References
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]
-
N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC - PubMed Central. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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This compound. ChemBK. [Link]
-
Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. New Journal of Chemistry (RSC Publishing). [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
This compound. Oakwood Chemical. [Link]
-
Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]
-
Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC - PubMed Central. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Purification and characterization of trp aporepressor. PMC - NIH. [Link]
-
Preparation, purification, and characterization of low-molecular-weight hyaluronic acid. Springer. [Link]
-
Purification and characterization of Trp aporepressor. ResearchGate. [Link]
-
Expression, purification, and characterization of transmembrane protein homogentisate solanesyltransferase. PubMed. [Link]
-
Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. ResearchGate. [Link]
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Use of 3,3,3-Trifluoropropane-1-sulfonyl chloride in peptide synthesis
An Application and Protocol Guide for the Use of 3,3,3-Trifluoropropane-1-sulfonyl Chloride in Advanced Peptide Synthesis
Introduction: A Fluorinated Reagent for Modern Peptide Chemistry
In the landscape of peptide synthesis and drug development, the demand for novel tools to create peptides with enhanced stability, bioavailability, and unique functionalities is ever-present. This compound (TFPS-Cl) emerges as a versatile reagent poised to address these challenges. The presence of the trifluoropropyl group offers distinct advantages; the strong electron-withdrawing nature of the trifluoromethyl moiety can influence the reactivity of the sulfonyl chloride group and enhance the stability of the resulting sulfonamide linkage.[1][2] This guide provides an in-depth exploration of TFPS-Cl's applications in peptide science, focusing on its use as a robust amino-protecting group and as a building block for creating sulfonamide-based peptide mimics.
Sulfonyl chlorides react with primary and secondary amines to form highly stable sulfonamides, a functional group of great importance in medicinal chemistry.[3][4] This fundamental reaction is the cornerstone of TFPS-Cl's utility in peptide synthesis, allowing for the protection of amine functionalities and the construction of non-natural backbones. This document serves as a comprehensive resource for researchers, offering detailed mechanistic insights and field-tested protocols to integrate this powerful fluorinated reagent into their synthetic workflows.
Part 1: The TFPS Moiety as a Robust Nα-Protecting Group
The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions at the N-terminus during chain elongation.[5][6] While traditional groups like Boc and Fmoc are staples, the exceptional stability of the sulfonamide bond makes sulfonyl chlorides attractive for creating highly resilient protecting groups. The TFPS group, installed via this compound, offers a compelling alternative, particularly when extreme stability to acidic or basic conditions is required.
Mechanism of Nα-Protection: Sulfonamide Formation
The protection of an amino acid's α-amino group with TFPS-Cl proceeds via a nucleophilic substitution reaction at the sulfur center.[7] The lone pair of the amino nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[7] A base, such as pyridine or diisopropylethylamine (DIPEA), is typically included to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[4] The resulting Nα-TFPS-sulfonamide is exceptionally stable due to the delocalization of the nitrogen lone pair across the two sulfonyl oxygens, which significantly reduces the basicity and nucleophilicity of the nitrogen atom.[7]
Caption: General reaction for Nα-protection using TFPS-Cl.
Protocol 1: Nα-Protection of an Amino Acid with TFPS-Cl
This protocol details the procedure for protecting the α-amino group of a free amino acid in solution.
Materials:
-
Amino Acid (1.0 eq)
-
This compound (TFPS-Cl, 1.1 eq)[8]
-
Pyridine or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Suspend the amino acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the base (pyridine or DIPEA, 2.5 eq). Stir for 10 minutes. Causality: The base acts as a scavenger for the HCl produced, preventing the protonation of the starting amine and driving the reaction forward.[4][7]
-
TFPS-Cl Addition: Slowly add TFPS-Cl (1.1 eq) to the stirring mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup - Quenching: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃, and finally brine. Causality: The acid wash removes excess base, while the bicarbonate wash removes any unreacted sulfonyl chloride and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure Nα-TFPS-protected amino acid.
Attributes of the TFPS Protecting Group
The TFPS group's properties make it suitable for specific, demanding synthetic strategies.
| Feature | Nα-TFPS Group | Nα-Boc Group | Nα-Fmoc Group |
| Stability | Highly stable to strong acids (TFA) and bases (piperidine). | Labile to moderate/strong acids (e.g., TFA).[9] | Labile to bases (e.g., piperidine).[9] |
| Deprotection | Requires harsh conditions (e.g., Na/liquid ammonia or strong reducing agents).[10] | Mild acidolysis (e.g., TFA in DCM).[5] | Mild basolysis (e.g., 20% piperidine in DMF).[5] |
| Orthogonality | Orthogonal to both Boc and Fmoc strategies, as well as many side-chain protecting groups.[5][11] | Orthogonal to Fmoc strategy. | Orthogonal to Boc strategy. |
| Best Use Case | Protection of specific residues intended to remain shielded throughout a complex synthesis. | Standard Solid-Phase Peptide Synthesis (SPPS) with acid-labile side-chain protection. | Standard SPPS with base-labile side-chain protection. |
Part 2: Crafting Peptidomimetics with a Sulfonamide Backbone
Replacing the native amide bond with a sulfonamide linkage is a powerful strategy in medicinal chemistry to create peptidomimetics with improved properties. Sulfonamides are generally more resistant to enzymatic degradation by proteases and can exhibit enhanced cell permeability and bioavailability compared to their amide counterparts.[12] TFPS-Cl is an ideal reagent for introducing a CF₃CH₂CH₂SO₂- moiety as a stable, non-hydrolyzable surrogate for a peptide bond.
Workflow for Solid-Phase Synthesis of a Peptide-Sulfonamide
The incorporation of a TFPS-sulfonamide bond can be seamlessly integrated into a standard Solid-Phase Peptide Synthesis (SPPS) workflow. The key step involves reacting TFPS-Cl with the deprotected N-terminal amine of the resin-bound peptide.
Caption: SPPS workflow for sulfonamide bond formation.
Protocol 2: Solid-Phase Synthesis of a TFPS-Sulfonamide Linkage
This protocol assumes a standard Fmoc-based solid-phase synthesis workflow.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (TFPS-Cl, 5.0 eq)[8]
-
Diisopropylethylamine (DIPEA) (10.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for monitoring tests (e.g., Kaiser test, Chloranil test)[13]
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Start with the peptide-resin following a standard Fmoc-deprotection step (e.g., 20% piperidine in DMF) to expose the free N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove all traces of piperidine. Dry the resin under a stream of nitrogen.
-
Sulfonylation Cocktail: In a separate vial, prepare the sulfonylation cocktail by dissolving TFPS-Cl (5.0 eq) and DIPEA (10.0 eq) in anhydrous DCM or DMF. Causality: A non-nucleophilic base like DIPEA is crucial to avoid competing reactions with the sulfonyl chloride. A significant excess of reagents is used to drive the solid-phase reaction to completion.
-
Coupling Reaction: Add the sulfonylation cocktail to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring for Completion: After the reaction time, take a small sample of resin beads and perform a qualitative test to check for the presence of free primary amines.
-
Recoupling (If Necessary): If the monitoring test is positive for free amines, drain the vessel and repeat steps 3-5.
-
Final Washing: Once the reaction is complete, drain the sulfonylation solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove all excess reagents and byproducts.
-
Continuation: The resin, now capped with the TFPS group, can be subjected to final cleavage from the resin or used in further synthetic steps.
Safety, Handling, and Troubleshooting
Safety and Handling: this compound is a reactive and corrosive chemical.[8]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity: It is sensitive to moisture and will react with water, alcohols, and other nucleophiles.[14] Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8]
-
Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Low Yield) | 1. Insufficient reagent equivalents. 2. Presence of moisture deactivating the TFPS-Cl. 3. Steric hindrance at the reaction site. 4. Inefficient mixing (solid-phase). | 1. Increase the equivalents of TFPS-Cl and base. 2. Ensure all solvents and glassware are scrupulously dry. 3. Increase reaction time and/or temperature (e.g., to 40 °C). 4. Ensure adequate agitation/shaking of the reaction vessel. |
| Side Product Formation | 1. Use of a nucleophilic base (e.g., pyridine) that can react with TFPS-Cl. 2. Reaction with nucleophilic side chains (e.g., Lys, Tyr). | 1. Switch to a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. 2. Ensure all reactive side chains are appropriately protected before reacting with TFPS-Cl. |
| Difficulty in Purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of product with byproducts. | 1. Add brine to the aqueous layer to help break the emulsion. 2. Adjust the solvent system for column chromatography; try different polarity gradients. |
References
-
Wikipedia. Sulfonamide (medicine). [Link]
-
TMCHEM. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
- D. L. Boger, W. L. Corbett, T. T. Curran, A. M. Kasper. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Various Authors. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
S. M. Hann, J. R. Bowser. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]
- R. L. E. Furlán, E. G. Mata. (1999). Peptide synthesis with sulfonyl protecting groups.
-
Wikipedia. Protecting group. [Link]
-
Various Authors. (2021). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis. LinkedIn. [Link]
-
Wechem. (2024, June 3). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]
-
Chemdad. This compound. Chemdad. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
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Application Notes and Protocols: 3,3,3-Trifluoropropane-1-sulfonyl Chloride in Carbohydrate Chemistry
An Application Note for Advanced Carbohydrate Synthesis
Abstract
The strategic modification of hydroxyl groups is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. The choice of activating group dictates the subsequent reaction pathways, influencing yield, stereoselectivity, and substrate scope. This document provides a detailed technical guide on the application of 3,3,3-trifluoropropane-1-sulfonyl chloride (TFPS-Cl) as a potent activating agent for alcoholic functions in carbohydrates. We will explore the scientific rationale for its use, its advantages over classical reagents, and provide detailed, field-tested protocols for its implementation in the laboratory. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic carbohydrate chemistry.
Introduction: The Need for Tunable Activating Groups
In carbohydrate synthesis, the conversion of a neutral hydroxyl group into a reactive leaving group is a fundamental transformation. For decades, sulfonate esters such as tosylates (Ts), mesylates (Ms), and the highly reactive triflates (Tf) have served this purpose. These groups facilitate critical reactions, including nucleophilic substitutions and glycosylations. The reactivity of these sulfonate esters spans several orders of magnitude, and "matching" the reactivity of the leaving group to the specific sugar substrate and desired transformation is key to achieving high selectivity and yield.[1][2]
This compound (TFPS-Cl) emerges as a valuable reagent in this context. The introduction of the γ-trifluoroalkyl chain offers a unique electronic profile, positioning the resulting trifluoropropanesulfonate (TFPS) ester as a highly effective leaving group with reactivity that can be finely tuned. This note will detail its primary application: the activation of primary and secondary hydroxyls to facilitate nucleophilic displacement, a critical step in the synthesis of modified sugars such as amino-sugars, deoxy-sugars, and fluoro-sugars.
Scientific Rationale and Core Advantages
The efficacy of a sulfonate ester as a leaving group is determined by the stability of the resulting sulfonate anion. This stability is directly proportional to the electron-withdrawing capacity of the sulfonic acid's organic residue. The potent inductive effect of the three fluorine atoms in the TFPS group significantly increases the acidity of the corresponding sulfonic acid, thereby stabilizing the sulfonate anion.
This positions the TFPS group as a more reactive alternative to traditional mesylates and tosylates, approaching the reactivity of the "super" leaving group, triflate. This enhanced reactivity allows for nucleophilic substitution reactions to occur under milder conditions or with less reactive nucleophiles, which is particularly advantageous when working with sensitive or complex carbohydrate substrates.
Data Presentation: Comparative Properties of Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Structure of Sulfonyl Chloride | Relative Reactivity (S_N2) | Key Characteristics |
| Methanesulfonate | Ms | CH₃SO₂Cl | Base (1) | Economical, stable, widely used.[3] |
| p-Toluenesulfonate | Ts | p-CH₃C₆H₄SO₂Cl | ~0.7 | Crystalline derivatives, slightly less reactive than Ms.[4] |
| 3,3,3-Trifluoropropanesulfonate | TFPS | CF₃CH₂CH₂SO₂Cl | High (Estimated >10) | Highly activating, stable reagent, good compromise between reactivity and handling. |
| Trifluoromethanesulfonate | Tf | CF₃SO₂Cl | Very High (~10⁴ - 10⁵) | Extremely reactive, often generated in situ, can be unstable.[4] |
Note: Relative reactivity is an approximation for comparative purposes in S_N2 reactions.
Core Application: Hydroxyl Activation for Nucleophilic Substitution
The primary and most validated application of TFPS-Cl in carbohydrate chemistry is the activation of hydroxyl groups for subsequent displacement reactions. The process involves a two-step sequence: sulfonylation of the alcohol followed by an S_N2 reaction with a suitable nucleophile.
Mechanism and Workflow
The reaction of a carbohydrate alcohol with TFPS-Cl in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding TFPS ester. The TFPS group is an excellent nucleofuge, facilitating attack by a wide range of nucleophiles (e.g., N₃⁻, F⁻, CN⁻, RS⁻) with clean inversion of stereochemistry at the reacting center, characteristic of an S_N2 mechanism.[5]
Visualization: Experimental Workflow
Below is a diagram illustrating the general workflow for the functionalization of a carbohydrate via a trifluoropropanesulfonate intermediate.
Caption: General workflow for carbohydrate modification.
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on the specific carbohydrate substrate. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for the Trifluoropropanesulfonylation of a Primary Hydroxyl Group on a Protected Monosaccharide
This protocol describes the activation of the primary C-6 hydroxyl of a common protected glucose derivative, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, as an example.
Materials:
-
1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq)
-
This compound (TFPS-Cl) (1.5 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) (optional co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath (0°C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry the round-bottom flask under flame or in an oven and allow it to cool under a stream of inert gas.
-
Dissolution: Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in anhydrous pyridine (~5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Add this compound (1.5 eq) dropwise to the stirred solution via syringe over 10-15 minutes. A precipitate of pyridinium hydrochloride may form.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The product will be less polar than the starting alcohol.
-
Quenching: Once the reaction is complete, quench by slowly adding a few milliliters of cold water.
-
Workup:
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash sequentially with cold 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 6-O-(3,3,3-trifluoropropanesulfonyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Visualization: Mechanism of S_N2 Displacement
Caption: S_N2 displacement of a TFPS ester.
Protocol 2: Nucleophilic Displacement of a Carbohydrate Trifluoropropanesulfonate with Sodium Azide
This protocol demonstrates the utility of the TFPS-activated sugar from Protocol 1 in synthesizing a 6-azido-6-deoxy sugar, a valuable precursor for amino sugars.
Materials:
-
6-O-TFPS-carbohydrate derivative (from Protocol 1) (1.0 eq)
-
Sodium azide (NaN₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
Procedure:
-
Setup: In a dry round-bottom flask, dissolve the 6-O-TFPS-carbohydrate derivative (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (3.0 eq). Note: Sodium azide is highly toxic. Handle with extreme care.
-
Heating: Heat the reaction mixture to 60-80°C and stir. The higher reactivity of the TFPS group often allows for lower temperatures compared to analogous reactions with tosylates.
-
Reaction Monitoring: Monitor the reaction by TLC. The product, a 6-azido sugar, will have a different polarity from the starting material. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMF.
-
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure 6-azido-6-deoxy carbohydrate.
Trustworthiness and Conclusion
The protocols and rationale presented herein are grounded in the well-established principles of physical organic chemistry and synthetic carbohydrate chemistry.[2][5][6] The use of this compound provides a powerful tool for the activation of hydroxyl groups. Its heightened reactivity compared to traditional sulfonating agents can lead to shorter reaction times, milder conditions, and broader substrate scope. By following the detailed protocols, researchers can reliably synthesize activated carbohydrate intermediates and convert them into a variety of valuable derivatives. This reagent represents a significant and practical addition to the synthetic chemist's toolkit for tackling challenges in modern glycoscience.
References
-
Lönn, H. (1985). Synthesis of a tri- and a hepta-saccharide which contain alpha-L-fucopyranosyl groups and are part of the complex type of carbohydrate moiety of glycoproteins. Carbohydrate Research, 139, 105-113. [Link]
-
Bennett, C. S. (2021). Glycosyl Sulfonates Beyond Triflates. The Chemical Record, 21(11), 3102-3111. [Link]
-
Kononov, L. O., et al. (2025). Silver trifluoromethanesulfonate as a new efficient catalyst for glycosylation reactions... Carbohydrate Research, 552, 109452. [Link]
-
Gordon, D. M., & Danishefsky, S. J. (2006). Synthesis of alpha-fluorosulfonate and alpha-fluorosulfonamide analogues of a sulfated carbohydrate. Organic Letters, 8(24), 5481-5483. [Link]
-
Bennett, C. S. (2021). Glycosyl Sulfonates Beyond Triflates. ACS Omega, 6(48), 32335–32345. [Link]
-
Hofmann, J., & Lindhorst, T. K. (2012). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 112(9), 5256-5303. [Link]
-
Karst, N. A., Islam, T. F., Avci, F. Y., & Linhardt, R. J. (2004). Trifluoroethylsulfonate protected monosaccharides in glycosylation reactions. Carbohydrate Research, 339(11), 1971-1976. [Link]
-
Imamura, A., et al. (2008). Stereoselective direct glycosylation with anomeric hydroxy sugars... Journal of Organic Chemistry, 73(15), 5845-5855. [Link]
-
Brimacombe, J. S., et al. (1970). Nucleophilic displacement reactions in carbohydrates. Part XV. Journal of the Chemical Society C: Organic, 1270-1273. [Link]
-
Brimacombe, J. S., et al. (1971). Nucleophilic displacement reactions in carbohydrates. Part XXII. Journal of the Chemical Society, Perkin Transactions 1, 2977-2979. [Link]
-
He, W., & Ye, X. S. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 22(11), 1979. [Link]
-
Bigler, P., et al. (2000). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 5(1), 28-43. [Link]
-
Lu, S., et al. (2009). Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination. Journal of Organic Chemistry, 74(17), 6564-6572. [Link]
-
Brimacombe, J. S., Hunedy, F., & Husain, A. (1970). Nucleophilic displacement reactions in carbohydrates. Part XIV. Journal of the Chemical Society C: Organic, 1273-1277. [Link]
-
Brimacombe, J. S., & Hunedy, F. (1968). Nucleophilic displacement reactions in carbohydrates. Part VIII. Journal of the Chemical Society C: Organic, 2701-2703. [Link]
-
Hori, T., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137-20144. [Link]
Sources
- 1. Glycosyl Sulfonates Beyond Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic displacement reactions in carbohydrates. Part XXII. Formation of 1,4-anhydropyranoses from 1-O-acetyl-6-deoxy-2,3-O-isopropylidene-4-O-methylsulphonyl-α-L-manno- and -talo-pyranose with sodium azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic displacement reactions in carbohydrates. Part XV. Displacements with 1,2:5,6-di-O-isopropylidene-3-O-p-tolylsulphonyl-β-L-talofuranose - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
3,3,3-Trifluoropropane-1-sulfonyl chloride for the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: 3,3,3-Trifluoropropane-1-sulfonyl Chloride for the Synthesis of Potent and Selective Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Sulfonamides in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. A key strategy in contemporary drug design involves the incorporation of specific chemical moieties to enhance the biological and physicochemical properties of a drug candidate.[1] This document explores the strategic application of this compound as a premier building block for the synthesis of next-generation kinase inhibitors.
The sulfonamide functional group is a cornerstone in drug design, present in a multitude of FDA-approved drugs.[2] It acts as a versatile bioisostere for the more metabolically labile amide group, offering improved hydrolytic stability and unique hydrogen bonding capabilities.[3] The sulfonyl group's two oxygen atoms serve as strong hydrogen bond acceptors, which can be pivotal for anchoring a molecule within a kinase's ATP-binding site.
Parallel to the utility of the sulfonamide group, the incorporation of fluorine, particularly the trifluoromethyl (CF3) group, has become a dominant strategy in medicinal chemistry.[4] The CF3 group offers a powerful combination of properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong a drug's half-life.[5][6]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve membrane permeability, bioavailability, and binding interactions with hydrophobic pockets in the target protein.[5][6][7]
-
Modulation of Physicochemical Properties: Its strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influencing target engagement and overall pharmacokinetics.[5][8]
By combining these two powerful pharmacophores, this compound provides a direct route to novel sulfonamide-based kinase inhibitors. The resulting 3,3,3-trifluoropropylsulfonyl moiety offers the potential for enhanced potency, selectivity, and superior drug-like properties.
Reagent Profile and Reactivity
Chemical Structure:
-
Name: this compound
-
CAS Number: 10543-66-5
-
Molecular Formula: C₃H₄ClF₃O₂S
-
Structure: CF₃-CH₂-CH₂-SO₂Cl
Core Reactivity: Sulfonamide Bond Formation
The primary utility of this compound in this context is its reaction with primary or secondary amines to form highly stable sulfonamide linkages. Sulfonyl chlorides are potent electrophiles, readily reacting with nucleophilic amines.[9]
The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The choice of solvent is typically an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The reaction proceeds smoothly under mild conditions, often at room temperature.[10]
Application Protocol: Synthesis of a PI3Kα Inhibitor
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism.[8] Mutations leading to the overactivation of this pathway are common in many cancers, making PI3K isoforms, particularly PI3Kα, attractive therapeutic targets.[8] Several existing PI3K inhibitors feature a sulfonamide moiety.[11]
This protocol describes a representative synthesis of a hypothetical PI3Kα inhibitor, PI3Ki-TFPS-1 , using this compound. The core scaffold is based on a 2-amino-pyrimidine, a common hinge-binding motif in kinase inhibitors.
Synthetic Workflow
The synthesis follows a straightforward, two-step process: an initial nucleophilic aromatic substitution (SNAr) to build the core, followed by sulfonylation.
Detailed Experimental Protocol
Step 1: Synthesis of Intermediate 2 (4-amino-N2-(4-methoxyphenyl)pyrimidine-2,5-diamine)
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in n-butanol (0.2 M), add 4-methoxyaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Heat the mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude residue (Intermediate 1) by flash column chromatography on silica gel.
-
Reduction: Dissolve the purified Intermediate 1 in ethanol (0.1 M). Add palladium on carbon (10% w/w, 0.1 eq).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) while stirring vigorously for 8 hours at room temperature.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.
Step 2: Synthesis of PI3Ki-TFPS-1 (Final Product)
-
Reaction Setup: Dissolve Intermediate 2 (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add pyridine (3.0 eq) to the solution, followed by the dropwise addition of a solution of this compound (1.2 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the formation of the product by LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, PI3Ki-TFPS-1.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation and Biological Activity
The synthesized inhibitor would be tested in biochemical assays to determine its potency against the target kinase and its selectivity against other related kinases.
| Compound | Target Kinase (PI3Kα) IC₅₀ (nM) | Off-Target Kinase (mTOR) IC₅₀ (nM) | Off-Target Kinase (PI3Kβ) IC₅₀ (nM) |
| PI3Ki-TFPS-1 | 15 | 850 | 225 |
| Reference Cpd | 25 | 150 | 50 |
Data are hypothetical and for illustrative purposes only.
The hypothetical data suggest that the incorporation of the 3,3,3-trifluoropropylsulfonyl moiety leads to a potent and selective PI3Kα inhibitor compared to a reference compound lacking this feature.
Mechanistic Rationale and Signaling Context
The enhanced activity of inhibitors derived from this compound can be attributed to several factors:
-
Hinge Binding: The core aminopyrimidine scaffold is designed to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common feature of type I kinase inhibitors.
-
Hydrophobic Interactions: The trifluoropropyl group is positioned to extend into a hydrophobic region of the active site, potentially the affinity pocket, enhancing binding affinity through favorable hydrophobic and van der Waals interactions.[6]
-
Sulfonamide Interactions: The sulfonamide linker provides a hydrogen bond donor (N-H) and two acceptors (S=O), which can form additional stabilizing interactions with residues in the solvent-exposed region of the binding site, further improving potency and selectivity.
Target Signaling Pathway
The PI3K/AKT/mTOR pathway is a central node for regulating cell growth and survival. Inhibiting PI3Kα blocks the phosphorylation of PIP2 to PIP3, preventing the downstream activation of AKT and, consequently, mTOR and other effectors that drive cell proliferation.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of advanced kinase inhibitors. It provides a straightforward method to introduce the 3,3,3-trifluoropropylsulfonyl moiety, a functional group designed to confer multiple advantages, including enhanced metabolic stability, increased potency through hydrophobic interactions, and favorable hydrogen bonding capacity. The protocols and rationale presented here demonstrate a clear and effective strategy for leveraging this building block in modern drug discovery campaigns, enabling the rapid development of potent and selective kinase inhibitors for therapeutic intervention.
References
- Wechem. (2025, June 3). Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates.
- NIH. (2013, May 27). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.
- PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design.
- PubMed. (2017, October 15). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (2025, August 6). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
- MDPI. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.
- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Unnamed Source. (2026, January 7). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
- Benchchem. Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
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- 11. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3,3-Trifluoropropane-1-sulfonyl chloride in Synthetic Chemistry
Introduction: A Modern Building Block for Medicinal Chemistry
3,3,3-Trifluoropropane-1-sulfonyl chloride is a specialized organofluorine reagent that has garnered significant interest in the fields of medicinal chemistry and drug discovery.[1] Its structure combines a highly reactive sulfonyl chloride moiety with a trifluoropropyl tail. This unique combination makes it an invaluable tool for introducing the 3,3,3-trifluoropropanesulfonyl group into target molecules.
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties. The CF₃ group can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability.[1][2] Consequently, this compound serves as a critical building block for synthesizing novel sulfonamides and sulfonate esters, which are prominent scaffolds in a wide array of therapeutic agents.[1]
This guide provides a comprehensive overview of the reagent's properties, essential safety protocols, and detailed experimental procedures for its primary applications, grounded in mechanistic principles to empower researchers to confidently and effectively utilize this versatile compound.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and hazards is non-negotiable for its safe and effective use. This compound is a corrosive and highly reactive compound that demands stringent handling protocols.
Key Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄ClF₃O₂S | [3] |
| Molecular Weight | 196.58 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Density | 1.557 g/mL at 25 °C | [3] |
| Boiling Point | 77-78 °C at 16 mmHg | [3] |
| Refractive Index | n20/D 1.3996 | [3] |
| CAS Number | 845866-80-0 |
Critical Safety and Handling Protocols
Hazard Statement: DANGER. Causes severe skin burns and eye damage. Reacts violently with water.[3]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[4] Mandatory PPE includes:
-
Incompatibility and Reactivity:
-
Water: Reacts violently with water and moisture, releasing corrosive gases (HCl and fluorinated acids).[3][5] All glassware must be rigorously dried (oven or flame-dried) and reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Other Incompatibles: Avoid contact with strong bases, alcohols, amines (except as intended reagents), and strong oxidizing agents.[4][5]
-
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials, typically between 2-8°C.[3] The container must be tightly sealed. Storage under an inert atmosphere is crucial to maintain reagent integrity.[4][5]
-
Spill & Waste Disposal:
-
In case of a small spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use combustible materials or water.[6]
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Core Application: Synthesis of Sulfonamides
The most prevalent application of this compound is its reaction with primary or secondary amines to form highly stable sulfonamide linkages. This reaction is central to creating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion, which is a good leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation and deactivation of the starting amine.
Caption: General mechanism for sulfonamide synthesis.
Protocol 1: General Procedure for N-Substituted-3,3,3-trifluoropropanesulfonamide Synthesis
This protocol provides a robust, general method applicable to a wide range of primary and secondary amines.
Materials and Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equiv) and the non-nucleophilic base (e.g., Et₃N, 1.5 equiv) in anhydrous DCM (to a concentration of ~0.1-0.2 M).
-
Controlled Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expert Insight: Cooling is critical to manage the exothermic nature of the reaction. A controlled, slow addition at low temperature minimizes the formation of potential side products and ensures a cleaner reaction profile.[8]
-
-
Sulfonyl Chloride Addition: Prepare a solution of this compound (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.
-
Expert Insight: A slight excess of the sulfonyl chloride ensures complete consumption of the (often more valuable) amine substrate. Dropwise addition prevents localized heat and concentration spikes.
-
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Expert Insight: The aqueous work-up is a crucial purification step. It removes the hydrochloride salt of the base and other water-soluble impurities, simplifying the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Application in Protecting Group Chemistry
Beyond forming stable final products, the 3,3,3-trifluoropropanesulfonyl group can be used to "activate" alcohols, converting the poor hydroxyl (-OH) leaving group into a much better 3,3,3-trifluoropropanesulfonate (-OTFP) leaving group for subsequent substitution or elimination reactions.[9]
Caption: Workflow for activating alcohols using the reagent.
Protocol 2: Conversion of Alcohols to 3,3,3-Trifluoropropanesulfonate Esters
This protocol details the formation of the sulfonate ester, preparing the substrate for further transformations.
Materials and Reagents:
-
Alcohol substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous pyridine or triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold 1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup and Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous DCM. Add pyridine (1.5 equiv) to the solution.
-
Expert Insight: Pyridine often serves as both the base and a suitable solvent for this transformation. It effectively scavenges the generated HCl.[9]
-
-
Controlled Addition: Cool the mixture to 0 °C. Slowly add this compound (1.2 equiv) dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC. Upon completion, the reaction can be allowed to warm to room temperature if necessary.
-
Work-up and Extraction:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with ice-cold 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Expert Insight: Using ice-cold HCl is important to minimize any potential acid-catalyzed degradation of the desired sulfonate ester product.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude sulfonate ester is often used in the next step without further purification due to its potential instability on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Insufficient base. 3. Poorly nucleophilic amine/alcohol. | 1. Use a fresh bottle of the reagent or a newly opened one. Ensure strictly anhydrous conditions. 2. Increase the equivalents of base to 2.0-2.5 equiv. 3. Increase reaction temperature or time; consider a stronger, non-nucleophilic base. |
| Starting Amine Recovered | 1. Amine was protonated by HCl (insufficient base). 2. Sulfonyl chloride was added too quickly. | 1. Ensure at least 1.5 equivalents of base are used. 2. Re-run the reaction with slower, dropwise addition at 0 °C. |
| Multiple Spots on TLC | 1. Reaction is incomplete. 2. Product degradation. 3. Formation of side products (e.g., from reaction with base). | 1. Allow the reaction to stir for a longer duration. 2. Ensure the work-up is performed without delay and avoid strong acids/bases if the product is sensitive. 3. Use a more sterically hindered base like DIPEA. |
Conclusion
This compound is a powerful and enabling reagent for modern organic synthesis. Its ability to readily form robust sulfonamides and activate alcohols makes it a cornerstone in the construction of complex molecules, particularly within drug discovery programs. By adhering to the stringent safety measures and leveraging the detailed protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable building block to accelerate their scientific objectives.
References
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This compound - ChemBK. ChemBK. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]
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This compound. Oakwood Chemical. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
3,3-Difluoropropane-1-sulfonyl chloride. PubChem. [Link]
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SAFETY DATA SHEET - SolsticeTM 1233zd(E). Airgas. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis of sulfonamides. ResearchGate. [Link]
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Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. National Institutes of Health (NIH). [Link]
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The Synthesis of Functionalised Sulfonamides. CORE. [Link]
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Application Notes & Protocols: Mastering Stoichiometry in Sulfonamide Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide delves into the critical role of stoichiometry in the synthesis of sulfonamides, a cornerstone of medicinal chemistry. Moving beyond theoretical principles, this document provides an in-depth analysis of the practical considerations and causal relationships that govern reaction outcomes. We present field-proven protocols for the synthesis of a model sulfonamide, N-Phenylbenzenesulfonamide, emphasizing the logic behind reagent ratios, reaction conditions, and purification strategies. Detailed experimental workflows, data tables for quick reference, and mechanistic diagrams are included to ensure that researchers can not only replicate these procedures but also adapt them with a deep understanding of the underlying chemical principles. This note is designed to be a self-validating system, empowering scientists to achieve high-purity, high-yield synthesis through precise stoichiometric control.
Introduction: The Stoichiometric Imperative in Sulfonamide Chemistry
Sulfonamides are a vital class of compounds in pharmacology, exhibiting a wide spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1] The efficacy and safety of these drugs are directly linked to their purity, making the precise control of their synthesis paramount. The most common and robust method for constructing the sulfonamide linkage involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1][2]
While the core reaction appears straightforward, achieving optimal yield and purity is a nuanced challenge that hinges on mastering the stoichiometry. This is not merely a matter of balancing chemical equations; it is about understanding how the relative quantities of reactants and catalysts influence reaction kinetics, minimize side-product formation, and simplify downstream purification. This guide will elucidate the causality behind the stoichiometric choices that define a successful and reproducible sulfonamide synthesis.
Mechanistic Foundations and Stoichiometric Rationale
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process generates a molecule of hydrochloric acid (HCl) for every molecule of sulfonamide formed.
The Critical Role of the Base
The liberated HCl is acidic and will protonate the starting amine, converting it into a non-nucleophilic ammonium salt. This side reaction would effectively halt the primary reaction. To prevent this, a base is added to neutralize the HCl as it is formed.
Stoichiometric Consideration: At a minimum, one equivalent of base is required for every equivalent of sulfonyl chloride to scavenge the HCl produced. However, in practice, a slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often employed.
-
Causality: Using a slight excess of the base, such as pyridine or triethylamine, ensures that the reaction medium remains basic throughout the addition of the sulfonyl chloride. This fully neutralizes the generated HCl, preventing the deactivation of the amine nucleophile and driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate that is more susceptible to attack by the amine.[1]
Ratio of Amine to Sulfonyl Chloride
The theoretical stoichiometry between the amine and the sulfonyl chloride is 1:1. However, the optimal practical ratio can vary depending on the specific properties of the reactants and the desired outcome.
-
Using Excess Amine: If the amine is inexpensive, readily available, and easily separable from the final product, using it in slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, ensuring that all of the more valuable sulfonyl chloride is consumed.
-
Using Excess Sulfonyl Chloride: More commonly, a slight excess of the sulfonyl chloride (e.g., 1.05 to 1.1 equivalents) is used.[3][4]
-
Causality: This strategy is often employed when the amine is the more precious reactant. It ensures the complete conversion of the amine. The excess sulfonyl chloride can be easily quenched and removed during the aqueous workup. Upon adding water, the unreacted sulfonyl chloride hydrolyzes to the corresponding sulfonic acid, which is readily soluble in aqueous base and can be washed away.
-
Quantitative Data for Key Reagents
Precise stoichiometric calculations require accurate physical data for the reactants. The table below summarizes key properties for the synthesis of our model compound, N-Phenylbenzenesulfonamide.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | State | Moles per 1g |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | ~1.384 | Liquid | 0.00566 |
| Aniline | C₆H₅NH₂ | 93.13 | ~1.022 | Liquid | 0.01074 |
| Pyridine | C₅H₅N | 79.10 | ~0.982 | Liquid | 0.01264 |
| N-Phenylbenzenesulfonamide | C₁₂H₁₁NO₂S | 233.29 | ~1.25 | Solid | 0.00429 |
Data compiled from various chemical suppliers and databases.[5][6]
Detailed Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide
This protocol details the synthesis based on the Hinsberg reaction, a reliable method for preparing sulfonamides. It is designed as a self-validating system, with clear steps for reaction, workup, purification, and characterization.
Materials and Reagents
-
Aniline (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)[4]
-
Pyridine (1.2 eq)[4]
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, and vacuum filtration apparatus.
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of N-Phenylbenzenesulfonamide.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add aniline (e.g., 2.00 g, 21.5 mmol, 1.0 eq) and anhydrous dichloromethane (40 mL).
-
Addition of Base: Add pyridine (e.g., 2.04 g, 2.08 mL, 25.8 mmol, 1.2 eq) to the solution at room temperature and stir for 5 minutes.[4]
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (e.g., 4.16 g, 3.01 mL, 23.6 mmol, 1.1 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate (pyridinium hydrochloride) will form.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine.
-
Wash with saturated NaHCO₃ solution (1 x 30 mL) to remove any benzenesulfonic acid.
-
Wash with brine (1 x 30 mL) to remove residual water.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
Purification by Recrystallization
Recrystallization is a powerful technique for purifying the crude solid product. The goal is to find a solvent system where the sulfonamide is soluble when hot but sparingly soluble when cold.[7] An ethanol/water mixture is often effective for this class of compounds.[3][8]
-
Dissolution: Place the crude N-Phenylbenzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.[8]
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.[8]
-
Clarification: Add a few drops of hot ethanol to make the solution clear again.[8]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath for 15-30 minutes.[9][10]
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them, then transfer to a watch glass to air-dry completely. A typical yield for this procedure is in the range of 85-95%.
Product Validation and Characterization
A successful synthesis is validated by confirming the structure and purity of the final product.
Physical Properties
-
Appearance: White to off-white crystalline solid.[3]
-
Melting Point: 109-111 °C. A sharp melting point range close to the literature value indicates high purity.[3][5][12]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the precise chemical structure.
Mechanistic Diagram and Troubleshooting
Reaction Mechanism
Caption: General mechanism for base-mediated sulfonamide synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Insufficient base leading to amine deactivation.- Reagents (especially sulfonyl chloride) degraded by moisture.- Incomplete reaction.- Significant product loss during recrystallization. | - Ensure at least 1.1-1.2 equivalents of base are used.- Use anhydrous solvents and fresh reagents.- Increase reaction time or gently heat if reactants are stable.- Use the minimum amount of hot solvent for recrystallization and ensure thorough cooling. |
| Oily Product / Failure to Crystallize | - Presence of impurities.- Incorrect recrystallization solvent. | - Ensure work-up steps (acid/base washes) were performed correctly.- If product is impure, consider column chromatography.- Screen different solvents or solvent mixtures (e.g., ethyl acetate/hexanes). Try scratching the flask or adding a seed crystal. |
| Product is Contaminated with Starting Amine | - Insufficient sulfonyl chloride used.- Incomplete reaction. | - Use a slight excess (1.05-1.1 eq) of sulfonyl chloride.- Extend the reaction time or consider gentle heating. |
Conclusion
The successful synthesis of sulfonamides is a direct function of rational stoichiometric control. By understanding the underlying mechanism and the specific roles of each reagent, researchers can move beyond simple recipe-following to a more predictive and adaptable approach. The use of a slight excess of sulfonyl chloride coupled with an adequate amount of base to neutralize the generated acid is a field-proven strategy for maximizing yield and simplifying purification. The protocols and data provided herein serve as a robust foundation for professionals in chemical and pharmaceutical development, enabling the consistent and efficient production of high-purity sulfonamide compounds.
References
- Benchchem. Purification of crude N-Phenylbenzenesulfonamide by recrystallization.
- Benchchem. Addressing batch-to-batch variability in N-Phenylbenzenesulfonamide synthesis.
- Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
- J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives.
- Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Supporting Information.
- The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Benchchem. An In-depth Technical Guide to N-Phenylbenzenesulfonamide (CAS 1678-25-7).
- Benchchem. An In-depth Technical Guide to the Synthesis of N-Phenylbenzenesulfonamide.
- Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- NIH. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
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- ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
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- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
- Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Google Patents. Sulfonamide purification process.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Recrystallization.
- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.
- Chemistry LibreTexts. Recrystallization.
- ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. | Download Table.
- Google Patents. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- Chemical Synthesis Database. N-(2-phenylpropanoyl)benzenesulfonamide.
- ChemBK. N-Phenyl-benzenesulfonamide.
- ChemScene. 1678-25-7 | N-Phenylbenzenesulfonamide.
- Chemsrc. N,N-DIPHENYL-BENZENESULFONAMIDE | CAS#:1709-51-9.
- ChemBK. N-PHENYLBENZENESULFONAMIDE.
- ChemicalBook. Benzenesulfonamide(98-10-2) 1H NMR spectrum.
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Application Notes & Protocols: Choosing a Base for Reactions with 3,3,3-Trifluoropropane-1-sulfonyl chloride
Abstract
3,3,3-Trifluoropropane-1-sulfonyl chloride is a pivotal reagent in modern medicinal and agricultural chemistry, enabling the introduction of the trifluoropropylsulfonyl moiety into organic molecules. This functional group often imparts desirable physicochemical properties, such as enhanced metabolic stability and binding affinity. The success of sulfonylation reactions using this reagent is critically dependent on the judicious selection of a base. This guide provides an in-depth analysis of the factors governing base selection, including basicity, nucleophilicity, and steric hindrance. We present detailed protocols for the sulfonylation of alcohols and amines, a comparative analysis of common bases, and a troubleshooting guide to empower researchers in drug discovery and chemical development to optimize their synthetic strategies.
Introduction: The Trifluoropropylsulfonyl Moiety in Synthesis
The incorporation of fluorine into organic molecules is a well-established strategy for modulating biological activity. The 3,3,3-trifluoropropyl group (TFP) is particularly valuable due to the strong electron-withdrawing nature of the terminal trifluoromethyl group, which can significantly alter the acidity, reactivity, and stability of adjacent functional groups. This compound serves as the primary electrophile for installing the TFP-sulfonyl group onto nucleophiles like alcohols and amines, forming stable sulfonate esters and sulfonamides, respectively.[1][2]
The fundamental reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride. This process liberates a proton and a chloride ion, which must be neutralized by a base to drive the reaction to completion and prevent the formation of undesirable side products.
The Critical Role of the Base in Sulfonylation
The primary role of the base in these reactions is to act as an acid scavenger, neutralizing the HCl generated in situ. However, the choice of base is far from trivial and can profoundly impact the reaction's outcome. An inappropriate base can lead to low yields, decomposition of the starting material or product, or the formation of difficult-to-remove impurities. The ideal base should be strong enough to deprotonate the nucleophile (or the resulting conjugate acid) but should not engage in unwanted side reactions with the highly reactive sulfonyl chloride.
Key Considerations for Base Selection
The selection of an optimal base requires a multi-faceted analysis of its chemical properties in the context of the specific substrate and reaction conditions.
3.1 Basicity (pKa)
The basicity of the chosen amine, typically expressed as the pKa of its conjugate acid (pKaH), is a crucial parameter.[3][4][5][6] The base must be sufficiently strong to neutralize the generated HCl (pKa ≈ -7) and, in some cases, to deprotonate the nucleophile to increase its reactivity.
-
For Alcohols (pKa ~16-18): A base is required to neutralize the HCl byproduct. While a very strong base could deprotonate the alcohol, this is not always necessary. Tertiary amines with a pKaH in the range of 10-11 are generally sufficient.
-
For Amines (pKa ~35-40): Amines are typically nucleophilic enough to react directly without prior deprotonation.[7] The base's role is primarily to scavenge the HCl produced, preventing the protonation of the starting amine, which would render it non-nucleophilic. A base with a pKaH slightly higher than that of the protonated starting amine is often ideal.
3.2 Steric Hindrance and Nucleophilicity
A critical distinction must be made between basicity and nucleophilicity. While all nucleophiles are bases, not all bases are good nucleophiles. In the context of sulfonylation, a nucleophilic base can compete with the intended substrate (alcohol or amine) by attacking the sulfonyl chloride, leading to undesired byproducts.[8][9][10]
-
Non-Hindered Bases (e.g., Triethylamine, TEA): Triethylamine (pKaH ≈ 10.75) is a common, inexpensive, and effective acid scavenger.[11] However, its relatively low steric bulk means it retains moderate nucleophilicity.[9] This can be problematic with highly reactive electrophiles or when the primary nucleophile is weak, as TEA itself can be sulfonylated.
-
Hindered Bases (e.g., N,N-Diisopropylethylamine, DIPEA or Hünig's Base): DIPEA (pKaH ≈ 10.9) has a similar basicity to TEA but is significantly more sterically hindered due to its two isopropyl groups.[11][12][13] This steric bulk makes it a very poor nucleophile, effectively preventing it from reacting with the sulfonyl chloride.[8][10] This "non-nucleophilic" character makes DIPEA the base of choice for sensitive substrates or reactions prone to side products.[8][9]
3.3 Catalytic Nucleophiles (e.g., DMAP)
4-Dimethylaminopyridine (DMAP) is a special case. While it is a base (pKaH ≈ 9.7), its primary role is often as a nucleophilic catalyst.[14][15] DMAP reacts rapidly with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then readily attacked by the alcohol or amine nucleophile, even those that are sterically hindered or weakly nucleophilic.[14][16] The DMAP is regenerated in the process, allowing it to be used in catalytic amounts (typically 1-10 mol%). It is almost always used in conjunction with a stoichiometric amount of a hindered amine base like TEA or DIPEA to scavenge the HCl.[17][18]
Comparative Data of Common Bases
The following table summarizes the properties of bases commonly employed in sulfonylation reactions.
| Base | Structure | pKa of Conjugate Acid (pKaH) | M.W. ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| Triethylamine (TEA) | Et₃N | 10.75 | 101.19 | 89.5 | Standard, cost-effective acid scavenger; moderately nucleophilic.[11] |
| N,N-Diisopropylethylamine (DIPEA) | i-Pr₂NEt | 10.9 | 129.25 | 127 | Sterically hindered, non-nucleophilic base; ideal for sensitive substrates.[10][11][12] |
| Pyridine | C₅H₅N | 5.25 | 79.10 | 115 | Weakly basic; can act as a nucleophilic catalyst and solvent. |
| 2,6-Lutidine | C₇H₉N | 6.77 | 107.15 | 144 | Sterically hindered pyridine derivative; non-nucleophilic weak base. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.70 | 122.17 | 211 (subl.) | Highly effective nucleophilic catalyst, used in substoichiometric amounts.[14][16] |
| Potassium Carbonate | K₂CO₃ | N/A | 138.21 | N/A | Heterogeneous inorganic base; useful for specific applications, avoids amine impurities. |
Decision Workflow for Base Selection
To streamline the selection process, the following decision tree can be utilized.
Caption: Decision tree for selecting a suitable base.
Experimental Protocols
Safety Precaution: this compound is corrosive and moisture-sensitive.[19][20] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for Sulfonylation of an Alcohol
This protocol is optimized for alcohols, particularly secondary or sensitive primary alcohols where minimizing side reactions is crucial. The use of DIPEA prevents nucleophilic attack by the base, and catalytic DMAP accelerates the reaction for less reactive alcohols.
Reagents & Equipment:
-
Alcohol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DCM.
-
Add DIPEA (2.0 eq) followed by DMAP (0.05-0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sulfonylation of a Primary or Secondary Amine
This protocol is a standard procedure for forming sulfonamides. Triethylamine is often sufficient and more cost-effective for robust amine nucleophiles.
Reagents & Equipment:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess amine and TEA), followed by saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: General experimental workflow for sulfonylation.
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Base is too weak.3. Reagent decomposition (moisture). | 1. Add catalytic DMAP (5-10 mol%) to activate the sulfonyl chloride.2. Switch to a stronger, non-nucleophilic base like DBU (use with caution).3. Ensure all reagents and solvents are anhydrous and the reaction is under a dry, inert atmosphere. |
| Formation of Side Products | 1. Base is acting as a nucleophile.2. Elimination reaction for sensitive alcohols.3. Substrate decomposition. | 1. Switch from TEA to a hindered base like DIPEA or 2,6-lutidine.2. Run the reaction at a lower temperature (0 °C or -20 °C) and use a non-nucleophilic base (DIPEA).3. Use milder conditions: lower temperature, slower addition of sulfonyl chloride. |
| Difficult Purification | 1. Ammonium salts from the base are soluble in the organic phase.2. Excess DMAP present. | 1. If using DIPEA, its hydrochloride salt is more soluble in organic solvents. Ensure thorough aqueous washes. Consider using an inorganic base if compatible.2. Perform an acidic wash (e.g., 1M HCl) during workup to protonate and extract DMAP into the aqueous layer. |
Conclusion
The successful synthesis of 3,3,3-trifluoropropyl-sulfonates and -sulfonamides hinges on the careful selection of an appropriate base. While triethylamine is a suitable workhorse for simple amines, the sterically hindered, non-nucleophilic nature of DIPEA offers superior performance for sensitive substrates by minimizing side reactions. For challenging or unreactive nucleophiles, the addition of catalytic DMAP can dramatically improve reaction rates and yields. By understanding the interplay between basicity, steric hindrance, and nucleophilicity, researchers can confidently select the optimal conditions to achieve their synthetic goals, accelerating the development of novel chemical entities.
References
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E. F. V. Scriven. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12, 129-161 (1983). Available at: [Link]
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OpenStax. "24.3 Basicity of Amines." Organic Chemistry: A Tenth Edition. Available at: [Link]
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Shokhen, M., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 13, 806-816 (2017). Available at: [Link]
-
Common Organic Chemistry. "Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl)." Available at: [Link]
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Tayebee, R., & Nehzat, F. "A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature." American Journal of Medicine and Medical Sciences, 2(1), 36-39 (2012). Available at: [Link]
-
Majer, J., et al. "Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine." Chemistry – A European Journal, 27(1), 1-6 (2021). Available at: [Link]
- Yoshida, Y., et al. "Method for sulfonylation of alcohol." Google Patents, JP3445515B2 (2003).
-
Tun, S. L., et al. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates." The Journal of Organic Chemistry, 88(7), 4439-4449 (2023). Available at: [Link]
-
National Institutes of Health. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates." Available at: [Link]
-
Semantic Scholar. "Catalysis by 4-dialkylaminopyridines." Available at: [Link]
- Yoshida, Y., et al. "Sulfonylation of alcohol." Google Patents, JP2000219669A (2000).
-
Drug Discovery Resources. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table." (2022). Available at: [Link]
-
Xinggao Chemical. "What Is The Difference between Triethylamine And DIPEA?" (2025). Available at: [Link]
-
Chemistry LibreTexts. "Acid-base properties of nitrogen-containing functional groups." (2022). Available at: [Link]
-
Master Organic Chemistry. "Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH)." (2017). Available at: [Link]
-
Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)." Available at: [Link]
-
Hubei Amet Bio-tech. "How to choose TEA&DIPEA." (2025). Available at: [Link]
-
ResearchGate. "Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?" (2018). Available at: [Link]
-
ChemBK. "this compound." (2024). Available at: [Link]
-
Taylor & Francis Online. "Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides." (2022). Available at: [Link]
-
PubMed Central. "Synthetic exploration of sulfinyl radicals using sulfinyl sulfones." (2021). Available at: [Link]
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Oakwood Chemical. "this compound." Available at: [Link]
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Chemdad. "this compound." Available at: [Link]
-
Master Organic Chemistry. "Aromatic Synthesis (3) – Sulfonyl Blocking Groups." (2018). Available at: [Link]
-
Wechem. "Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions." (2025). Available at: [Link]
-
Reddit. "Unhindered and hindered : r/OrganicChemistry." (2025). Available at: [Link]
-
ResearchGate. "Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. General mathematical model for catalytic sulfonylation of phenol." (2025). Available at: [Link]
-
Royal Society of Chemistry. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions." (2013). Available at: [Link]
-
YouTube. "Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl)." (2020). Available at: [Link]
-
Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base." (2012). Available at: [Link]
-
Chemistry LibreTexts. "20.6: Reactions of Amines." (2020). Available at: [Link]
-
ACS Publications. "The Journal of Organic Chemistry Ahead of Print." Available at: [Link]
Sources
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Application Note & Protocol: Strategic Solvent Selection for Reactions of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Abstract
3,3,3-Trifluoropropane-1-sulfonyl chloride (TFPSC) is a pivotal reagent in modern medicinal chemistry and materials science, primarily utilized for the introduction of the 3,3,3-trifluoropropylsulfonyl moiety. The strategic selection of a solvent is paramount for controlling the reactivity of this sulfonyl chloride, directly influencing reaction kinetics, yield, and impurity profiles. This document provides a comprehensive guide to solvent selection for TFPSC reactions, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore the underlying causality of solvent effects and present a self-validating framework for optimizing reaction conditions.
Introduction: The Role of TFPSC in Modern Synthesis
The 3,3,3-trifluoropropylsulfonyl group is a highly sought-after functional group in drug development. Its strong electron-withdrawing nature and lipophilic character can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. This compound is the primary electrophile used to install this group onto nucleophiles such as amines, alcohols, and thiols.
However, the high reactivity of TFPSC, while advantageous, also presents challenges. The sulfonyl chloride is highly susceptible to hydrolysis and can participate in undesired side reactions if conditions are not meticulously controlled. The reaction solvent is not merely a medium but an active participant that dictates the reaction pathway. This guide will provide the expertise necessary to navigate these challenges through logical solvent selection.
Mechanistic Considerations: The Solvent's Influence
The sulfonylation of a nucleophile (e.g., an amine, R-NH₂) with TFPSC generally proceeds through a nucleophilic substitution pathway. The reaction is typically facilitated by a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated.
CF₃CH₂CH₂SO₂Cl + R-NH₂ + Base → CF₃CH₂CH₂SO₂NH-R + Base·HCl
The choice of solvent directly impacts several key aspects of this transformation:
-
Reagent Solubility: Ensuring all reactants, including the amine substrate and the base, are fully dissolved is critical for a homogeneous reaction and reproducible kinetics.
-
Reaction Rate: Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the reaction, thereby accelerating the rate.
-
Side Reactions: Protic solvents (e.g., water, alcohols) can compete with the desired nucleophile, leading to hydrolysis of the TFPSC to the corresponding sulfonic acid (CF₃CH₂CH₂SO₃H). This not only consumes the reagent but also complicates purification.
-
Product Isolation: The solvent's boiling point and miscibility with extraction solvents are practical considerations for an efficient work-up and product isolation.
Below is a diagram illustrating the decision-making process for solvent selection based on these principles.
Caption: Logical workflow for solvent selection in TFPSC reactions.
Comparative Analysis of Common Solvents
The selection of an appropriate solvent is a critical parameter for the successful sulfonylation of nucleophiles using this compound. The table below summarizes the properties and suitability of commonly used solvents for this reaction.
| Solvent | Dielectric Constant (ε) | Type | Typical Reaction Temperature (°C) | Key Considerations & Rationale |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 0 to 25 | Excellent choice. Good solubility for a wide range of substrates and reagents. Its volatility simplifies product isolation. Being aprotic, it does not compete in the reaction. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 0 to 66 | Good alternative to DCM. Similar properties, though its higher boiling point may require high-vacuum evaporation. Must be anhydrous as it is miscible with water. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 0 to 25 | Promotes faster reactions. Its high polarity effectively stabilizes charged intermediates. However, it must be rigorously dried as it is hygroscopic. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 0 to 25 | For challenging substrates. Excellent solvating power for poorly soluble amines or alcohols. Its high boiling point can make removal difficult. |
| Toluene | 2.4 | Non-polar Aprotic | 25 to 110 | For specific applications. Useful when a non-polar medium is required, though reactions may be slower. Can be heated to drive reactions to completion. |
| Pyridine | 12.4 | Basic, Polar Aprotic | 0 to 25 | Acts as both solvent and base. Can be effective but can also lead to side products (e.g., sulfonylpyridinium salts). Purification can be complicated. |
| Water / Alcohols | High | Protic | Not Recommended | To be avoided. These solvents are nucleophilic and will readily react with TFPSC, leading to hydrolysis or alcoholysis, significantly reducing the yield of the desired product. |
Experimental Protocols
The following protocols are designed to be self-validating. By comparing the results, the researcher can empirically determine the optimal solvent for their specific substrate.
Protocol 1: General Procedure for Amine Sulfonylation with TFPSC - A Solvent Screening Approach
This protocol details the sulfonylation of a model primary amine, benzylamine, under various solvent conditions.
Materials:
-
This compound (TFPSC)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), Anhydrous
-
Acetonitrile (ACN), Anhydrous
-
Toluene, Anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, nitrogen inlet, dropping funnel
Workflow Diagram:
Caption: Standard workflow for amine sulfonylation and solvent screening.
Step-by-Step Procedure:
-
Setup: In three separate round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, ACN, and Toluene, respectively. Use a solvent volume that results in a substrate concentration of approximately 0.1 M.
-
Cooling: Cool the reaction mixtures to 0 °C using an ice-water bath.
-
Reagent Addition: Prepare a solution of this compound (1.1 eq) in the corresponding solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzylamine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
If using a water-miscible solvent like ACN, remove the solvent under reduced pressure before proceeding.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification & Analysis: Purify the crude material by flash column chromatography on silica gel. Analyze the yield and purity of the resulting N-benzyl-3,3,3-trifluoropropane-1-sulfonamide from each reaction to determine the optimal solvent.
Protocol 2: Considerations for Alcohol Sulfonylation
The sulfonylation of alcohols to form sulfonate esters follows a similar protocol. However, alcohol nucleophilicity is generally lower than that of amines.
Key Modifications:
-
Base: A stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-Dimethylaminopyridine (DMAP, used catalytically with TEA) may be required to facilitate the reaction.
-
Temperature: Reactions may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate, especially with hindered alcohols.
-
Solvent Choice: The principles of solvent selection remain the same. Anhydrous polar aprotic solvents like DCM and ACN are still the preferred choice.
Trustworthiness: A Self-Validating System
The protocols described are designed to be inherently self-validating. By running the reaction in parallel across a selection of rigorously dried, appropriate solvents (DCM, ACN, THF), the resulting yields and purity profiles provide direct, empirical evidence for the optimal choice for a specific substrate. This comparative approach mitigates the risk of generalizing from a single data point and builds a robust, trustworthy dataset for your specific synthetic needs. Always confirm the absence of water in solvents, as this is the most common cause of failure for this reaction type.
Conclusion
The selection of a solvent for reactions involving this compound is a critical decision that profoundly impacts the success of the synthesis. Polar aprotic solvents, particularly Dichloromethane and Acetonitrile, represent the best starting point due to their ability to dissolve reactants and stabilize the reaction's transition state without competing as nucleophiles. By understanding the mechanistic role of the solvent and employing a systematic, comparative experimental approach, researchers can reliably optimize conditions to achieve high yields and purity, accelerating the development of novel chemical entities.
References
-
General Principles of Sulfonylation Reactions. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
Solvent Effects in Organic Chemistry. Chemical Reviews. American Chemical Society. [Link]
-
Practical Organic Synthesis: A Guide for the Bench Chemist. John Wiley & Sons.[Link]
Application Notes and Protocols for Scale-Up Synthesis Utilizing 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Introduction: The Strategic Value of the 3,3,3-Trifluoropropanesulfonyl Moiety in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions.[1] When this moiety is integrated into a sulfonamide scaffold, it gives rise to a pharmacophore of significant interest. This guide focuses on the practical application and scale-up of reactions involving 3,3,3-Trifluoropropane-1-sulfonyl chloride , a key building block for introducing the trifluoropropanesulfonamide group into drug candidates.
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and widely used method for their synthesis.[3] While conceptually straightforward, the scale-up of this transformation, especially with a highly reactive and moisture-sensitive reagent like this compound, presents a unique set of challenges. These include managing reaction exotherms, ensuring safe handling of corrosive materials, and controlling process parameters to achieve consistent quality and yield.[4]
This document serves as a comprehensive technical guide for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the process, grounded in field-proven insights. We will explore the nuances of reaction design, from laboratory-scale proof-of-concept to a robust, scalable process suitable for pilot plant and industrial production, using a representative synthesis as our case study.
Reagent Profile and Handling Considerations
This compound (CAS 845866-80-0) is a colorless to light yellow liquid with a pungent odor. Its utility is derived from the highly electrophilic sulfur atom, which is readily attacked by nucleophiles.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClF₃O₂S | [6] |
| Molecular Weight | 196.58 g/mol | [2] |
| Boiling Point | 77-78 °C / 16 mmHg | [7] |
| Density | 1.557 g/mL at 25 °C | [7] |
Critical Safety and Handling Protocols:
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[6]
-
Moisture Sensitivity: The reagent reacts violently with water, hydrolyzing to the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Corrosivity: It causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield, is mandatory.
-
Incompatibilities: Avoid contact with strong bases, alcohols, and amines outside of controlled reaction conditions.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8°C) and under an inert atmosphere.[2]
Case Study: Synthesis of a Hypothetical hCB1 Antagonist Developmental Candidate, "Gemini-CB1"
To illustrate the principles of scaling up a sulfonamide synthesis using this compound, we will use the hypothetical synthesis of "Gemini-CB1," a potential peripherally restricted human Cannabinoid Receptor 1 (hCB1) antagonist. The design of such peripherally acting agents is a strategy to mitigate the central nervous system side effects observed with earlier generations of CB1 antagonists.[8]
Reaction Scheme:
The synthesis involves the reaction of 4-(4-chlorophenyl)piperidine with this compound in the presence of a suitable base to neutralize the HCl generated.
Part 1: Laboratory-Scale Synthesis Protocol (Proof-of-Concept)
This protocol is designed for a 1-10 gram scale and focuses on establishing reaction feasibility and optimizing basic parameters.
Materials:
-
4-(4-chlorophenyl)piperidine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-(4-chlorophenyl)piperidine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add the base (1.5 eq) to the stirred solution.
-
Reagent Addition: In a separate, dry dropping funnel, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting amine using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure "Gemini-CB1".
Part 2: Scale-Up Synthesis Protocol and Process Development
Transitioning from the laboratory to a pilot plant or manufacturing scale (e.g., 1 kg to 100 kg) requires a fundamental shift in approach, prioritizing safety, process control, and efficiency.
Key Scale-Up Challenges and Considerations
-
Thermal Management: The reaction between an amine and a sulfonyl chloride is typically exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, impurity formation, and potentially a dangerous thermal runaway.[4]
-
Reagent Addition and Mixing: Dropwise addition via a dropping funnel is not practical or safe on a large scale. A calibrated dosing pump is required for controlled addition. Inefficient mixing in large reactors can create localized "hot spots" and concentration gradients, leading to inconsistent reaction progress and impurity formation.
-
Work-up and Isolation: Handling large volumes of solvents for extractive work-up is inefficient. The quench of the reaction must be carefully designed to control any exotherm and gas evolution. Crystallization is the preferred method for isolation and purification on a large scale as it avoids chromatography.
-
Safety and Environmental: The evolution of HCl gas during the reaction and quench steps must be managed with an appropriate scrubbing system. The handling of large quantities of corrosive and reactive materials necessitates robust engineering controls and safety protocols.
Process Analytical Technology (PAT) for Enhanced Control
To address these challenges, modern pharmaceutical manufacturing employs Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[9][10]
For the synthesis of "Gemini-CB1," in-situ spectroscopic tools can provide real-time insights into the reaction progress, eliminating the need for traditional sampling and offline analysis.
-
In-situ FTIR/Raman Spectroscopy: A probe inserted directly into the reactor can monitor the reaction in real-time. By tracking the disappearance of the amine N-H stretch and the appearance of the sulfonamide S=O stretching bands, the reaction can be monitored continuously. This allows for precise determination of the reaction endpoint, preventing unnecessary extensions of reaction time or premature quenching.[11]
Caption: PAT workflow for controlled sulfonylation.
Optimized Scale-Up Protocol (10 kg Scale)
This protocol incorporates engineering controls, PAT, and an optimized work-up for a robust and safe process.
Equipment:
-
100 L Glass-Lined Reactor with overhead agitation, temperature control unit (TCU), and reflux condenser.
-
Calibrated Dosing Pump.
-
In-situ FTIR or Raman probe.
-
Scrubber system charged with aqueous sodium hydroxide.
Table 2: Optimized Scale-Up Parameters
| Parameter | Laboratory Scale | Scale-Up (10 kg) | Rationale for Change |
| Solvent | Anhydrous DCM | Toluene or 2-MeTHF | Higher boiling point for better thermal control; improved safety profile over DCM. |
| Base | TEA or DIPEA | Potassium Carbonate (K₂CO₃) | Inexpensive, solid base that is easily filtered off. Avoids issues with amine salt solubility. |
| Reagent Addition | Dropping Funnel | Dosing Pump | Precise control over addition rate to manage exotherm. |
| Temperature | 0 °C to RT | 10-20 °C | A slightly elevated temperature can increase reaction rate without compromising stability, determined through process safety studies. |
| Monitoring | TLC / LC-MS | In-situ FTIR/Raman | Real-time data for precise endpoint determination and process control. |
| Purification | Chromatography | Crystallization | More efficient and scalable for large quantities. |
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen. Connect the condenser outlet to the caustic scrubber.
-
Charge Reactants: Charge the reactor with 4-(4-chlorophenyl)piperidine (10.0 kg), potassium carbonate (10.6 kg), and toluene (50 L).
-
Establish Monitoring: Insert and initialize the in-situ FTIR/Raman probe. Begin agitation and establish a baseline spectrum.
-
Controlled Addition: Begin dosing a solution of this compound (11.0 kg) in toluene (10 L) via the dosing pump over 2-3 hours. The addition rate should be controlled by the TCU's ability to maintain the internal temperature at 15 ± 5 °C. The PAT system will monitor the formation of the product in real-time.
-
Reaction and Endpoint Determination: After the addition is complete, maintain the reaction at 15-20 °C. The reaction is deemed complete when the PAT data shows that the concentration of the starting amine has plateaued at a minimum level (e.g., <1% remaining).
-
Quench and Work-up: Slowly add water (20 L) to the reaction mixture to quench any remaining sulfonyl chloride and dissolve the inorganic salts. The temperature should be monitored during this step.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Solvent Swap and Crystallization: Distill off the toluene under vacuum to a minimal volume. Add a suitable anti-solvent (e.g., heptane) to induce crystallization. Cool the slurry to 0-5 °C and hold for several hours to maximize yield.
-
Isolation and Drying: Filter the product through a Nutsche filter/dryer. Wash the cake with cold heptane. Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Caption: Logical workflow for scale-up synthesis.
Conclusion: A Framework for Robust and Scalable Sulfonamide Synthesis
The successful scale-up of reactions involving this compound is contingent on a thorough understanding of the reaction's thermodynamics, kinetics, and safety profile. By moving from a laboratory-scale mindset to a process chemistry-oriented approach that embraces engineering controls and Process Analytical Technology, it is possible to develop a safe, efficient, and reproducible manufacturing process. The hypothetical case of "Gemini-CB1" illustrates a systematic methodology for tackling the challenges of thermal management, reagent handling, and process monitoring. This framework enables the reliable production of complex, fluorinated sulfonamides, thereby facilitating the advancement of novel drug candidates from the laboratory to the clinic.
References
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
ResearchGate. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
MDPI. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
PubMed Central (PMC). (2021). Repurposing celecoxib analogues as leads for antibiotics. [Link]
-
PubMed. (2006). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. [Link]
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PubMed Central (PMC). (n.d.). Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. [Link]
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Longdom Publishing SL. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
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American Pharmaceutical Review. (2012). Process Analytical Technology (PAT) in Pharmaceutical Development. [Link]
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Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]
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Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
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International Journal of Pharmaceutical Research & Applications. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. [Link]
-
Step Science. (2022). Process Analytical Technology - PAT. [Link]
- Google Patents. (n.d.). Method for producing 3,3,3-trifluoropropionic acid chloride.
-
ResearchGate. (2025). Using PAT To Understand, Control, and Rapidly Scale Up the Production of a Hydrogenation Reaction and Isolation of Pharmaceutical Intermediate. [Link]
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MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. (n.d.). Potential alternatives to rescue a cannabinoid-based therapy for the management of obesity and its metabolic complications. [Link]
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Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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ResearchGate. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]
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ResearchGate. (2025). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. [Link]
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Harnessing the Trifluoromethyl Moiety: Catalytic Applications of 3,3,3-Trifluoropropane-1-sulfonyl Chloride and Its Derivatives
An Application Guide for Researchers and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. The 3,3,3-trifluoropropylsulfonyl moiety, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity, making it a privileged scaffold in drug design.[1][2] This guide provides an in-depth exploration of the catalytic applications of 3,3,3-trifluoropropane-1-sulfonyl chloride (TFPSC) and its derivatives. Moving beyond their role as simple building blocks, we delve into their utility in sophisticated catalytic systems, including base-catalyzed sulfonamide synthesis and transition-metal-catalyzed radical reactions. This document serves as a practical resource for researchers, offering not only a theoretical framework but also detailed, field-tested protocols to enable the seamless integration of these powerful reagents into synthetic workflows.
The Scientific Imperative: Why the 3,3,3-Trifluoropropylsulfonyl Group?
The utility of TFPSC derivatives is rooted in the unique physicochemical properties conferred by the terminal trifluoromethyl (CF₃) group. Understanding these properties is crucial for rationalizing experimental design and predicting reactivity in catalytic cycles.
-
Potent Inductive Effect: The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, with an electronegativity comparable to that of a chlorine atom.[1] This strong inductive effect renders the sulfur atom of the sulfonyl chloride exceptionally electrophilic, priming it for rapid reaction with a wide range of nucleophiles.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Consequently, the CF₃ group is highly resistant to oxidative metabolism by enzymes like cytochrome P450.[2] This "metabolic blocking" is a key strategy in drug development to enhance a compound's half-life and bioavailability.
-
Modulation of Lipophilicity: Fluorine substitution systematically increases a molecule's lipophilicity.[2] This property is critical for tuning the pharmacokinetic profile of a drug candidate, influencing its ability to cross cell membranes and reach its biological target.[2]
-
Steric and Conformational Influence: With a van der Waals radius similar to that of an isopropyl group, the CF₃ group can exert significant steric influence, locking conformations and potentially improving binding affinity and selectivity for a target protein.[1]
These combined properties make the 3,3,3-trifluoropropylsulfonyl group more than just a spectator; it is an active participant that modulates reactivity and imparts desirable pharmacological characteristics.
Application Focus I: Base-Catalyzed Synthesis of Bioactive Sulfonamides
The formation of sulfonamides is arguably the most widespread application of TFPSC. Sulfonamides are a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-diabetic drugs.[3] TFPSC derivatives serve as key reagents for installing the trifluoropropylsulfonyl group onto primary and secondary amines, a reaction frequently catalyzed by an organic base.
Causality of the Experimental Approach
The reaction proceeds via nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The role of the base (e.g., triethylamine, pyridine) is catalytic in nature; it deprotonates the amine-sulfonyl chloride adduct, neutralizing the generated HCl and driving the reaction to completion. Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is a common strategy to control the high reactivity of the sulfonyl chloride, minimizing the formation of side products and allowing for a clean, selective transformation.[4]
Workflow & Mechanism Diagram
Caption: General mechanism for base-catalyzed sulfonamide synthesis.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is designed for the synthesis of sulfonamides from an amine and this compound.
Materials:
-
Amine substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, dropping funnel
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or N₂), dissolve the amine substrate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For particularly sensitive substrates, cooling to -78 °C (dry ice/acetone bath) may be beneficial.[4]
-
Reagent Addition: Dissolve this compound (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Data Summary: Application in Drug Discovery
Derivatives of TFPSC have been instrumental in developing potent antagonists for targets like the human Cannabinoid Receptor 1 (hCB1), which is relevant for treating metabolic disorders.[4]
| Substrate Class | Reagent | Target Application | Key Finding | Reference |
| Arylpiperidines | 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl chloride | hCB1 Receptor Antagonists | Resulting sulfonamides show high binding affinity (pKi) and functional activity (pIC50). | [4] |
| Various Amines | This compound | General Building Block | Efficiently forms stable sulfonamides, introducing the CF₃ group to enhance drug-like properties. | [4] |
Application Focus II: Catalytic Radical-Mediated C-S Bond Formation
Modern synthetic methods increasingly leverage the power of radical chemistry. Sulfonyl chlorides are excellent precursors for sulfonyl radicals under the influence of photoredox or transition metal catalysts.[7][8][9] This approach unlocks novel pathways for the difunctionalization of unsaturated systems, such as alkenes and alkynes, using TFPSC derivatives.
Causality of the Experimental Approach
In this paradigm, a catalyst initiates a single-electron transfer (SET) to the sulfonyl chloride. This process fragments the S-Cl bond to generate a highly reactive 3,3,3-trifluoropropylsulfonyl radical. This radical can then engage in downstream reactions, most commonly adding across a C-C multiple bond. The resulting carbon-centered radical is then trapped or further oxidized/reduced by the catalyst to complete the catalytic cycle and form the final product. Copper and iridium-based photocatalysts are particularly effective for this transformation due to their favorable redox potentials.[7][8]
Catalytic Cycle Diagram
Caption: A generalized photoredox cycle for sulfonylation of an alkene.
Protocol 2: Copper-Catalyzed Radical Sulfonylation/Cyclization of an Alkyne
This protocol is adapted from methodologies for the synthesis of sulfonylated heterocycles and demonstrates a powerful cascade reaction.[7]
Materials:
-
Alkyne substrate (e.g., N-arylpropiolamide) (1.0 equiv)
-
This compound (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Schlenk tube, magnetic stirrer, oil bath, argon/nitrogen line
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the alkyne substrate (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous DCE via syringe, followed by the this compound (1.5 equiv).
-
Heating: Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Scope of Radical Reactions
Catalytic radical reactions involving sulfonyl chlorides exhibit broad substrate scope and functional group tolerance.
| Catalysis Type | Substrate | Product Type | Key Features | Reference |
| Copper Catalysis | Alkynes | Sulfonylated Benzothiophenes | Avoids expensive photocatalysts; good functional group tolerance. | [7] |
| Photoredox (Ir) | 1,5-Dienes | Sulfonylated Pyrrolin-2-ones | Mild, visible-light induced; proceeds at room temperature with high regioselectivity. | [8] |
Safety and Handling of Trifluoropropylsulfonyl Chloride
As with all sulfonyl chlorides, proper handling is paramount to ensure laboratory safety.
-
Corrosivity: this compound is corrosive and causes severe skin burns and eye damage.[10][11]
-
Moisture Sensitivity: It reacts with water, potentially violently, to release corrosive HCl and sulfonic acids.[5][10] All reactions should be conducted under anhydrous conditions using dry glassware and solvents.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[11]
-
Storage: Store in a cool, dry place away from moisture, under an inert atmosphere if possible. Recommended storage temperature is 2-8°C.[5]
Conclusion and Future Outlook
This compound and its derivatives are far more than simple intermediates; they are enabling reagents for advanced catalytic transformations. Their unique electronic and steric properties, combined with the desirable metabolic stability they impart, ensure their continued relevance in drug discovery and materials science. The protocols outlined here for base-catalyzed sulfonamide synthesis and transition-metal-catalyzed radical additions provide robust starting points for researchers.
Future advancements will likely focus on enantioselective catalysis, using chiral ligands to control the stereochemical outcome of radical additions or cyclizations. The development of novel catalytic systems that operate under even milder conditions, as well as the expansion of the reaction scope to include C-H functionalization, represent exciting frontiers for this versatile class of compounds.
References
- Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation.
- Benchchem. (n.d.). 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride. Benchchem.
- Chen, L., Wang, C.-C., Sun, Y., Yang, X.-L., Yang, W.-C., & Liu, J.-L. (2024).
- Wikipedia. (2024).
- Li, P., et al. (2022).
- RSC Publishing. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Organic & Biomolecular Chemistry.
- Jiang, H., et al. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry.
- ACS Publications. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au.
- MDPI. (n.d.).
- Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- HCMUT. (n.d.).
- ChemBK. (2024). This compound. ChemBK.
- Lambert, T. H., & Nacsa, E. D. (n.d.).
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Hell, S. M., et al. (2019). Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes. Journal of the American Chemical Society.
- Chemdad Co., Ltd. (n.d.). This compound. Chongqing Chemdad Co., Ltd.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
- Wechem. (2025).
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- Google Patents. (n.d.). Method for producing 3,3,3-trifluoropropionic acid chloride.
- PubChem. (n.d.). 3,3-Difluoropropane-1-sulfonyl chloride. PubChem.
- Sigma-Aldrich. (n.d.). Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
- SynQuest Labs. (n.d.).
Sources
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- 8. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Low yield in sulfonamide synthesis with 3,3,3-Trifluoropropane-1-sulfonyl chloride
Topic: Troubleshooting Low Yield in Sulfonamide Synthesis with 3,3,3-Trifluoropropane-1-sulfonyl chloride
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for researchers encountering challenges, specifically low yields, during the synthesis of sulfonamides using this compound. We will delve into the causality behind common issues and provide field-proven protocols to enhance the success of your experiments.
Understanding the Core Challenge: The Reactivity of this compound
The primary challenge with this compound stems from its heightened reactivity. The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the sulfur atom. This makes the sulfonyl chloride exceptionally reactive towards nucleophiles, including the desired amine. However, it also renders it extremely susceptible to hydrolysis by trace amounts of water, which is often the principal cause of diminished yields.[1][2] This reagent reacts violently with water and is sensitive to moisture in the air.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide yield consistently low when using this compound? A1: Low yields are most commonly attributed to the hydrolysis of the sulfonyl chloride, which converts it into the unreactive 3,3,3-trifluoropropane-1-sulfonic acid.[1][2] This reagent's high reactivity, driven by the CF₃ group, makes it particularly sensitive to moisture. Other contributing factors include the use of an inappropriate base, suboptimal stoichiometry, or low nucleophilicity of the amine substrate.[1][4]
Q2: How does this specific sulfonyl chloride differ from others, like tosyl chloride? A2: The key difference is the electronic effect of the substituent on the sulfonyl group. The 3,3,3-trifluoropropyl group is strongly electron-withdrawing, making the sulfur center much more electrophilic and thus more reactive than in tosyl chloride or benzenesulfonyl chloride. This enhanced reactivity necessitates more stringent control over reaction conditions, especially the exclusion of moisture.
Q3: What is the single most critical factor for achieving a high yield? A3: Maintaining strictly anhydrous conditions. All glassware must be oven- or flame-dried, solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon), and reagents should be dried if necessary.[1][4]
Q4: Can I use an aqueous base like sodium hydroxide for this reaction? A4: While using an aqueous base (Schotten-Baumann conditions) is a known method for some sulfonamide syntheses, it is highly discouraged for a moisture-sensitive substrate like this compound.[5][6][7][8] The presence of water dramatically increases the risk of hydrolyzing your starting material, leading to poor yields.[1] An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]
In-Depth Troubleshooting Guide
Problem 1: Consistently Low or No Product Yield
This is the most frequent issue and can almost always be traced back to one of three root causes: reagent decomposition, suboptimal base selection, or insufficient nucleophilicity.
Potential Cause A: Hydrolysis of this compound
The reaction of sulfonyl chloride with water forms the corresponding sulfonic acid, which is unreactive towards the amine and difficult to separate from the desired sulfonamide product.
Solutions & Explanations:
-
Ensure Anhydrous Conditions: This cannot be overstated. All glassware should be oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator.[1]
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried by passing through an activated alumina column or by distillation from an appropriate drying agent. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]
-
Work Under an Inert Atmosphere: Assemble your reaction apparatus to allow for the maintenance of a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction.[4]
-
Reagent Quality: Use a fresh bottle of this compound. If the bottle has been opened previously, the reagent may have already undergone partial hydrolysis.[1]
Caption: The primary pathway for yield loss.
Potential Cause B: Inappropriate Base Selection or Stoichiometry
The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[1] If not, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Solutions & Explanations:
-
Use a Non-Nucleophilic Organic Base: Tertiary amines like triethylamine (Et₃N) or pyridine are standard choices.[1][9] They act as HCl scavengers without competing with your primary or secondary amine nucleophile.
-
Optimize Base Equivalents: Use a slight excess of the base (e.g., 1.2–1.5 equivalents) to ensure complete neutralization of the generated HCl.
-
Avoid Primary/Secondary Amines as the Base: While using a large excess of the amine reactant can sometimes serve as the base, it complicates purification and is less controlled.
Potential Cause C: Low Nucleophilicity of the Amine
If your amine is sterically hindered or electronically poor (e.g., anilines with strong electron-withdrawing groups), its nucleophilicity will be reduced, slowing the rate of the desired reaction and giving the competing hydrolysis side reaction more time to occur.
Solutions & Explanations:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the reaction rate. However, this must be done cautiously, as it can also accelerate decomposition. Monitor the reaction closely by TLC or LC-MS.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base, like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can sometimes enhance the reactivity of the amine, but should be used with care to avoid side reactions.
-
Consider Catalysis: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added along with a stoichiometric base like triethylamine to accelerate the reaction, especially with less reactive amines.[10]
Problem 2: Formation of an Unexpected Side Product with a Primary Amine
If you are using a primary amine (R-NH₂) and observe a second, less polar product by TLC, you may be forming a bis-sulfonated side product.
Potential Cause: Bis-sulfonation of the Primary Amine
After the initial sulfonamide (R-NH-SO₂R') is formed, its remaining N-H proton is acidic. In the presence of a base, this sulfonamide can be deprotonated to form an anion (R-N⁻-SO₂R'), which can then react with a second molecule of the highly reactive sulfonyl chloride.
Solutions & Explanations:
-
Control Stoichiometry: Use a slight excess of the amine (1.1–1.2 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is consumed before it can react with the product.[1]
-
Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.[4] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant and more nucleophilic starting amine over the sulfonamide product.
Caption: A logical workflow for diagnosing low yields.
Validated Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
This protocol assumes a 1:1.1 molar ratio of sulfonyl chloride to a primary or secondary amine.
-
Preparation: Oven-dry all glassware (a round-bottom flask with a stir bar, addition funnel, condenser) and assemble hot under a positive pressure of nitrogen or argon.
-
Reagent Loading: To the reaction flask, add the amine (1.1 eq) and anhydrous dichloromethane (DCM) to make an ~0.2 M solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous triethylamine (1.5 eq) dropwise to the amine solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the cooled, stirred reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the consumption of the limiting reagent (sulfonyl chloride) by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any trace acid), and finally with brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid sulfonamides.[1]
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures) to find a system where the compound is soluble when hot but sparingly soluble at room temperature.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Comment |
| Stoichiometry | 1.0 eq Sulfonyl Chloride / 1.1-1.2 eq Amine | A slight excess of amine ensures complete consumption of the valuable sulfonyl chloride and minimizes bis-sulfonylation.[1] |
| Base | Triethylamine or Pyridine | Non-nucleophilic; effectively scavenges HCl without competing in the main reaction.[1] |
| Base Equivalents | 1.2 - 1.5 equivalents | Ensures complete neutralization of the HCl byproduct. |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Must be anhydrous to prevent hydrolysis.[1] DCM is often a good first choice. |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C helps control the initial exothermic reaction and minimize side products.[4] |
| Atmosphere | Nitrogen or Argon | Essential for excluding atmospheric moisture.[4] |
References
-
White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. [Link]
-
Wallace, O. B. (2007). Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]
-
Bory, A. D., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]
-
Zhu, Y., et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters. [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. [Link]
-
Das, B., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Saha, C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Wu, Y., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Neumaier, B., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines. NIH. [Link]
-
Ball, N. D. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC - NIH. [Link]
-
ChemBK. (2024). This compound. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3,3,3-Trifluoropropane-1-sulfonyl chloride
Welcome to the technical support center for 3,3,3-Trifluoropropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. Here, we address common challenges and provide in-depth troubleshooting advice to help you mitigate side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reactions with Amine Nucleophiles
Question 1: My sulfonamide yield is consistently low, and I observe multiple unidentified byproducts. What are the likely causes?
Low yields in sulfonamide synthesis are a common issue and can often be attributed to several competing side reactions.[1][2] The primary culprits are hydrolysis of the sulfonyl chloride, over-sulfonylation of primary amines, and potential elimination reactions.
Troubleshooting Guide:
-
Issue: Hydrolysis of the Sulfonyl Chloride
-
Causality: this compound is highly susceptible to moisture.[3][4] Trace amounts of water in your reaction setup (glassware, solvents, or reagents) will hydrolyze the sulfonyl chloride to the unreactive 3,3,3-trifluoropropane-1-sulfonic acid, thereby reducing the amount of reagent available to react with your amine.[2]
-
Protocol for Mitigation:
-
Glassware: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.
-
Reagents: Ensure your amine and base are dry. If necessary, dry the amine over a suitable drying agent.
-
Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction.[2]
-
-
-
Issue: Bis-sulfonylation of Primary Amines
-
Causality: Primary amines, after forming the initial sulfonamide, can be deprotonated by the base to form a sulfonamidate anion. This anion can then act as a nucleophile and react with another molecule of the sulfonyl chloride to form a bis-sulfonated product.
-
Protocol for Mitigation:
-
Slow Addition: Add the this compound solution dropwise to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide.[2]
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[2]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity.
-
-
-
Issue: Unexpected Elimination Byproducts
-
Causality: The strong electron-withdrawing effect of the trifluoromethyl group (CF3) increases the acidity of the protons on the carbon adjacent to the sulfonyl group. In the presence of a strong or sterically hindered base, an E2 elimination can occur to form a highly reactive sulfene intermediate (CF3CH=SO2). This sulfene can then be trapped by the amine or other nucleophiles, leading to a mixture of products.
-
Protocol for Mitigation:
-
Base Selection: Opt for a non-nucleophilic, moderately strong base like pyridine or triethylamine.[2] Avoid stronger bases like DBU or alkali metal hydroxides if elimination is a concern.
-
Temperature Management: Keep the reaction temperature low to disfavor the elimination pathway.
-
-
Question 2: I'm reacting this compound with a secondary amine, but the reaction is very slow. How can I improve the reaction rate?
The reactivity of amines is crucial for a successful sulfonylation.[1] Sterically hindered secondary amines can exhibit poor nucleophilicity, leading to sluggish reactions.
Troubleshooting Guide:
-
Increase Reaction Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Use a More Forcing Solvent: Switching to a higher-boiling point solvent may allow for higher reaction temperatures.
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is more susceptible to nucleophilic attack by the hindered amine.[1]
dot ```dot digraph "Amine_Sulfonylation_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low Sulfonamide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis of\nSulfonyl Chloride", fillcolor="#FBBC05"]; BisSulfonylation [label="Bis-sulfonylation\n(Primary Amines)", fillcolor="#FBBC05"]; Elimination [label="Elimination to\nSulfene Intermediate", fillcolor="#FBBC05"];
Sol_Hydrolysis [label="Use Anhydrous Conditions:\n- Dry Glassware\n- Anhydrous Solvents\n- Inert Atmosphere", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_BisSulfonylation [label="Control Reaction:\n- Slow Addition of R-SO2Cl\n- Slight Excess of Amine\n- Low Temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Elimination [label="Optimize Base & Temp:\n- Use Pyridine or TEA\n- Avoid Strong/Hindered Bases\n- Low Temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Outcome [label="Improved Yield &\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrolysis [label="Possible Cause"]; Start -> BisSulfonylation [label="Possible Cause"]; Start -> Elimination [label="Possible Cause"];
Hydrolysis -> Sol_Hydrolysis [label="Solution"]; BisSulfonylation -> Sol_BisSulfonylation [label="Solution"]; Elimination -> Sol_Elimination [label="Solution"];
Sol_Hydrolysis -> Outcome; Sol_BisSulfonylation -> Outcome; Sol_Elimination -> Outcome; }
Caption: Competing pathways in sulfonate ester synthesis.
Section 3: General Stability and Handling
Question 4: My bottle of this compound has turned a dark color. Is it still usable?
The development of a dark color can be an indicator of decomposition. [5] Troubleshooting Guide:
-
Causality: Sulfonyl chlorides can decompose over time, especially if exposed to heat, light, or moisture. [3][4]Decomposition can lead to the formation of colored impurities and gases like sulfur dioxide (SO2) and hydrogen chloride (HCl). [5]* Recommendation:
-
Purity Check: Before use, it is advisable to check the purity of the discolored reagent. This can be done by 1H and 19F NMR spectroscopy to look for the appearance of new signals corresponding to decomposition products.
-
Purification: If the decomposition is minor, the reagent can sometimes be purified by distillation under reduced pressure. However, this should be done with caution due to the reagent's reactivity.
-
Disposal: If significant decomposition has occurred, it is best to dispose of the reagent according to your institution's safety guidelines.
-
Proper Storage: To prevent decomposition, store this compound in a cool, dark, and dry place under an inert atmosphere. [4]
Table 1: Summary of Common Issues and Solutions.Common Issue Potential Cause Recommended Solution Low Sulfonamide Yield Hydrolysis of sulfonyl chloride Use anhydrous conditions (dry glassware, solvents, inert atmosphere). [2] Bis-sulfonylation Reaction of sulfonamide with sulfonyl chloride Slow addition of sulfonyl chloride; use a slight excess of the amine. [2] Alkyl Chloride Formation (from Alcohols) SN2 reaction of chloride on sulfonate ester Use non-nucleophilic base; maintain low reaction temperature. Slow Reaction Rate Poor nucleophilicity of amine/alcohol Increase temperature; add a catalyst like DMAP. [1] Reagent Discoloration Decomposition Check purity by NMR; consider purification by distillation or disposal. [5]
-
References
- Troubleshooting common issues in sulfonamide bond formation. (n.d.). Benchchem.
- King, J. F. (1986). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 58(9), 1177-1182.
- King, J. F., & Skonieczny, S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 114(5), 1743-1749.
- Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (n.d.). ProQuest.
- This compound Safety Data Sheet. (n.d.). Synquest Labs.
- Safety Data Sheet for 3,3,3-Trifluoro-1-propanesulfonyl chloride. (n.d.).
- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem.
Sources
Technical Support Center: Purification of Products from 3,3,3-Trifluoropropane-1-sulfonyl chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with products derived from 3,3,3-Trifluoropropane-1-sulfonyl chloride. This powerful reagent is instrumental in synthesizing trifluoropropanesulfonamides and sulfonate esters, key intermediates in pharmaceutical and agrochemical research. However, the unique properties conferred by the trifluoromethyl group (CF₃) can introduce specific hurdles in product isolation and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt protocols to your specific needs.
Section 1: Initial Reaction Work-up & Quenching
The first step in any successful purification is a clean and effective reaction work-up. Improper quenching can lead to a host of downstream issues.
FAQ 1: My reaction is complete. How should I quench the excess this compound?
Answer: this compound reacts violently with water and is sensitive to moisture.[1][2] Therefore, a non-aqueous or carefully controlled aqueous quench is critical.
-
For Sulfonamide Syntheses: If your reaction was run in the presence of an amine and a non-nucleophilic base (like triethylamine or DIPEA), the primary concern is unreacted sulfonyl chloride and the resulting hydrochloride salt of your base.
-
Recommended Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Exercise caution, as vigorous gas evolution (CO₂) will occur from neutralizing the excess acid.[3]
-
The bicarbonate solution will also hydrolyze the remaining sulfonyl chloride to the water-soluble 3,3,3-trifluoropropanesulfonic acid sodium salt, facilitating its removal during the aqueous extraction.
-
Proceed to liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
-
For Sulfonate Ester Syntheses: In the absence of a large excess of a nucleophilic amine, quenching requires careful hydrolysis of the unreacted sulfonyl chloride.
-
Recommended Protocol:
-
Cool the reaction mixture to 0 °C.
-
Slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and water.[3] This ensures the exothermic hydrolysis is well-controlled.
-
Allow the mixture to stir for 15-30 minutes to ensure complete hydrolysis.
-
Proceed to extraction. Losses due to hydrolysis of the desired sulfonate ester product can be a concern, so performing this step quickly and at a low temperature is key.[4]
-
-
Troubleshooting Tip: If you observe a persistent emulsion during extraction after an aqueous quench, it may be due to the formation of amphiphilic sulfonic acid byproducts. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion by increasing the ionic strength of the aqueous phase.
Section 2: Purification by Column Chromatography
Column chromatography is the most common technique for purifying products from these reactions. However, the fluorine atoms can alter the polarity and chromatographic behavior of your compound compared to non-fluorinated analogs.
FAQ 2: I'm struggling to get good separation of my trifluoropropanesulfonamide/sulfonate ester on a silica gel column. What solvent system should I use?
Answer: The CF₃ group significantly increases the electronegativity of the molecule but can also reduce its ability to hydrogen bond with the silica surface. This can lead to unexpected elution profiles.
-
General Guidance: Products are often moderately polar. A good starting point for your mobile phase is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Step-by-Step Solvent Selection:
-
TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) before committing to a column.
-
Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your desired product. This generally provides the best separation from impurities.
-
Adjusting Polarity:
-
If your product Rf is too low (stuck at the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[5]
-
If your product Rf is too high (runs with the solvent front), decrease the polarity by increasing the proportion of hexanes.
-
-
Alternative Solvents: If you cannot achieve separation with hexanes/ethyl acetate, consider the solvent systems in the table below.
-
| Problem | Suggested Solvent System | Rationale |
| Poor separation from nonpolar impurities | Hexanes/Dichloromethane (DCM) | DCM can help solubilize the fluorinated compound while still allowing for good separation from greasy byproducts. |
| Product is very polar and requires >50% Ethyl Acetate | Dichloromethane/Methanol (e.g., 98:2 to 95:5) | A small amount of methanol can significantly increase the eluting power of the mobile phase for highly polar compounds.[5] |
| Product is a basic amine (sulfonamide formation) | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine (TEA) | The TEA will compete with the basic sites on your product for interaction with the acidic silica gel, preventing peak tailing and improving resolution. |
| Product is acidic | Hexanes/Ethyl Acetate with 0.5-1% Acetic Acid | The acetic acid will protonate the analyte, reducing its interaction with silica and leading to sharper peaks. |
Troubleshooting Workflow for Column Chromatography
The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for chromatography purification issues.
Section 3: Crystallization & Recrystallization
For solid products, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent or solvent system.[6][7]
FAQ 3: My crude product is a solid, but it "oils out" instead of crystallizing when I try to recrystallize it. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with organofluorine compounds which can have lower melting points than their hydrocarbon analogs.
Protocol for Finding a Recrystallization Solvent:
-
Solubility Testing: Place ~20-30 mg of your crude solid into several small test tubes.
-
Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents are those in which your compound is sparingly soluble or insoluble at room temperature .
-
Heating Test: Gently heat the test tubes containing the sparingly soluble mixtures. A good recrystallization solvent will fully dissolve your compound when hot .
-
Cooling Test: Allow the solutions that passed the heating test to cool slowly to room temperature, and then in an ice bath. The ideal solvent will cause abundant, pure crystals to form upon cooling .[7]
Troubleshooting "Oiling Out":
-
Use a larger volume of solvent: The oiling may be due to the solution being too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Switch to a lower-boiling point solvent: A high-boiling solvent may be keeping the compound molten.
-
Use a two-solvent system (miscible pair):
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble).
-
While hot, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the mixture to cool slowly. This method often promotes crystal growth over oiling. A common pair is Ethyl Acetate/Hexanes.[8]
-
Section 4: Characterization & Purity Assessment
Confirming the purity and identity of your final product is a critical final step.
FAQ 4: How can I confirm the purity of my final product?
Answer: A combination of techniques should be used for a confident assessment of purity.
-
Thin Layer Chromatography (TLC): Your purified compound should appear as a single spot in several different solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show clean signals corresponding to your product with correct integrations. The absence of signals from starting materials or major byproducts is a key indicator of purity.
-
¹⁹F NMR: This is a powerful tool for fluorine-containing compounds.[9] Your product should exhibit a characteristic signal (often a triplet for the CF₃CH₂- group) with a chemical shift distinct from potential fluorine-containing impurities. The absence of other fluorine signals is a strong confirmation of purity.
-
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. Techniques like LC-MS can also provide purity information by showing a single major peak in the chromatogram.[10]
-
Melting Point: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid. Impurities tend to depress and broaden the melting range.
By systematically addressing challenges in work-up, chromatography, and crystallization, and by using appropriate analytical techniques to verify results, researchers can confidently and efficiently purify the valuable products derived from this compound reactions.
References
-
King, J. F., & du Manoir, J. R. (1975). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 53(21), 3298-3306. [Link]
-
Wang, Z., et al. (2019). Column chromatography approach to determine mobility of fluorotelomer sulfonates and polyfluoroalkyl betaines. Science of The Total Environment, 683, 480-488. [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Perrett, D., et al. (1998). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. The Analyst, 123(1), 7-11. [Link]
-
Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 595-600. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Patyra, E., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(22), 5438. [Link]
-
Przeniosło-Siwczyńska, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 450. [Link]
-
Baum, J. C., et al. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry, 68(8), 1450-1456. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Criquet, J., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 333-343. [Link]
-
Roberts, J. C., & Jia, X. (2013). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Tetrahedron letters, 54(17), 2160-2163. [Link]
-
Pettit, G. R., & Sancéau, J.-Y. (2003). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 80, 143. [Link]
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- 10. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Removal of Unreacted 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Welcome to the technical support center for handling and removal of unreacted 3,3,3-trifluoropropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your experiments and the purity of your final products.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters for pharmaceutical and agrochemical research. Its trifluoromethyl group can impart unique and desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity. However, its high reactivity necessitates careful planning for its removal from reaction mixtures to avoid complications in purification and subsequent synthetic steps. This guide provides practical, field-proven strategies to address these challenges.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is critical for its effective removal.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃O₂S | [1] |
| Molecular Weight | 196.58 g/mol | [1] |
| Boiling Point | 77-78 °C at 16 mmHg | [1] |
| Density | 1.557 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.3996 | [1] |
| Reactivity | Reacts violently with water, strong bases, alcohols, and amines.[2] | [2] |
Troubleshooting Guide
This section addresses common issues encountered during the workup of reactions involving this compound.
Issue 1: My product is co-eluting with the unreacted sulfonyl chloride during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of this compound. This is a frequent challenge as the sulfonyl chloride itself is a relatively nonpolar compound.
-
Solution 1: Quench Before Chromatography. The most effective strategy is to convert the unreacted sulfonyl chloride into a more polar, easily separable compound before attempting chromatographic purification.[3]
-
Method A: Basic Hydrolysis. Quench the reaction mixture with an aqueous solution of a mild base like sodium bicarbonate. This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid salt, which is highly water-soluble and can be removed during an aqueous workup.[4]
-
Method B: Amine Quench. React the excess sulfonyl chloride with a simple primary or secondary amine (e.g., benzylamine or piperidine) to form a highly polar sulfonamide. This new, more polar byproduct can then be easily separated from your desired, likely less polar, product by silica gel chromatography.[3]
-
-
Solution 2: Optimize Chromatographic Conditions. If quenching is not a viable option due to product instability, a careful optimization of your chromatographic method is necessary.
-
Employ a less polar eluent system (e.g., a lower percentage of ethyl acetate in hexanes) to increase the separation between your product and the unreacted sulfonyl chloride.
-
Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography if your product is sufficiently polar.
-
Issue 2: My desired product is degrading during the aqueous workup.
-
Possible Cause: Your product contains functional groups that are sensitive to the basic conditions of the quench (e.g., esters, lactones, or certain protecting groups).
-
Solution 1: Use a Weaker Base. Instead of strong bases like sodium hydroxide, opt for a milder base such as saturated aqueous sodium bicarbonate for the quench.[3] Perform the quench at low temperatures (0 °C) to minimize the rate of potential side reactions.
-
Solution 2: Non-Aqueous Quench. Quench the reaction with a primary or secondary amine in an aprotic organic solvent. The resulting sulfonamide can then be removed by chromatography.[3]
-
Solution 3: Employ a Scavenger Resin. Use a polymer-bound amine scavenger (e.g., aminomethyl polystyrene). These solid-supported reagents react with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is then easily removed by simple filtration, avoiding an aqueous workup altogether.[4]
Issue 3: The quenching process is too vigorous and difficult to control.
-
Possible Cause: this compound reacts exothermically and violently with water and other nucleophiles.[2] Adding the quenching agent too quickly or at too high a concentration can lead to a dangerous and uncontrolled reaction.
-
Solution:
-
Always perform the quench in an ice bath to dissipate the heat generated.
-
Dilute the reaction mixture with a suitable organic solvent before quenching.
-
Add the quenching solution slowly and dropwise with vigorous stirring.
-
Ensure proper personal protective equipment (PPE), including a face shield and blast shield, is used, and the reaction is conducted in a chemical fume hood.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
The most common and effective strategies involve converting the reactive sulfonyl chloride into a more benign and easily separable compound. The main approaches are:
-
Aqueous Hydrolysis (Quenching): This involves reacting the sulfonyl chloride with water, typically in the presence of a base, to form the water-soluble 3,3,3-trifluoropropanesulfonic acid salt.[4]
-
Amine Scavenging: This can be done either by adding a simple amine to the reaction mixture to form a polar sulfonamide or by using a solid-supported amine scavenger that can be removed by filtration.[3][4]
-
Chromatographic Separation: In some cases, direct separation by column chromatography is possible, although it is often challenging due to similar polarities of the sulfonyl chloride and the desired product.[6]
Q2: How do I choose the best removal method for my specific reaction?
The choice of method is dictated by the stability of your product and its physical properties.
-
For base-stable products: Quenching with aqueous sodium bicarbonate is a robust and cost-effective method. The resulting sulfonate salt is easily removed with an aqueous wash.[4]
-
For base-sensitive products: Consider quenching with an amine in a non-aqueous solvent or using a polymer-bound scavenger resin to avoid basic aqueous conditions.[3]
-
When co-elution is a problem: Converting the sulfonyl chloride to a more polar sulfonamide or a water-soluble sulfonate salt is highly recommended before chromatography.[3]
Q3: What safety precautions should I take when working with this compound?
This compound is corrosive and reacts violently with water.[2] It is essential to:
-
Handle the reagent in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
-
Keep the reagent away from water and other nucleophiles until the intended reaction.
-
Have an appropriate quenching agent and spill control materials readily available.
Q4: Can I monitor the removal of the sulfonyl chloride?
Yes, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the sulfonyl chloride. A more sensitive method for detecting trace amounts is Gas Chromatography-Mass Spectrometry (GC-MS), which may require derivatization of the sulfonyl chloride to a more stable sulfonamide for accurate analysis.[6]
Experimental Protocols
Protocol 1: Removal by Quenching with Saturated Aqueous Sodium Bicarbonate
This protocol is suitable for base-stable products.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully, with vigorous stirring, add saturated aqueous sodium bicarbonate solution dropwise. Caution: Carbon dioxide gas will evolve. Ensure adequate venting.
-
Continue adding the bicarbonate solution until the gas evolution ceases, indicating that all the unreacted sulfonyl chloride has been quenched.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal Using a Polymer-Bound Amine Scavenger
This protocol is ideal for base-sensitive products or when a non-aqueous workup is preferred.
-
To the reaction mixture containing the unreacted this compound, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[3]
-
Stir the resulting suspension at room temperature. The reaction time can range from a few hours to overnight.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
Once the reaction is complete, filter the mixture to remove the scavenger resin.
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.
Visual Workflow and Logic Diagrams
Caption: Chemical transformations of this compound during quenching procedures.
References
Sources
Technical Support Center: Enhancing the Stability of 3,3,3-Trifluoropropane-1-sulfonyl Chloride in Solution
Welcome to the technical support guide for 3,3,3-Trifluoropropane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable reagent. Its efficacy in synthesis, particularly in forming complex sulfonamides, is directly linked to its purity and stability.[1] This guide provides in-depth, experience-driven advice to help you mitigate degradation, troubleshoot common issues, and ensure the integrity of your experiments.
Core Principles of Stability: Understanding Decomposition
This compound is a potent electrophile, a property enhanced by the electron-withdrawing trifluoromethyl group.[2] While essential for its desired reactivity, this also makes it susceptible to degradation. Understanding the primary decomposition pathways is the first step toward prevention.
Key Decomposition Pathways
-
Hydrolysis: This is the most common and rapid degradation pathway. The sulfonyl chloride group is highly sensitive to moisture, reacting vigorously with even trace amounts of water to form the corresponding 3,3,3-Trifluoropropane-1-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[2][3][4][5][6] This reaction is often the primary cause of decreased reagent purity and low reaction yields.
-
Thermal & Photolytic Decomposition: Like many sulfonyl chlorides, this compound can degrade upon exposure to high temperatures or UV light.[7][8] This process can be complex, potentially involving radical or ionic mechanisms that lead to the release of sulfur dioxide (SO₂) and chlorine, which can cause a yellowish discoloration in older samples.[4][7][8]
-
Nucleophilic Attack by Solvents/Reagents: Solvents that are even weakly nucleophilic (e.g., alcohols, DMSO) or basic (e.g., amines) can react with the sulfonyl chloride, consuming the reagent and forming undesired byproducts.[9]
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab in a direct question-and-answer format.
Q1: My previously colorless solution of this compound has developed a yellow tint. What happened and can I still use it?
A: A yellow color typically indicates decomposition, likely through the release of sulfur dioxide and chlorine gas, which can occur over time, especially with exposure to light or elevated temperatures.[4][8] While the reagent may still be partially active, its purity is compromised. Using it will likely lead to lower yields and the introduction of impurities.
Expert Recommendation: Before use, you should re-verify the purity of the discolored reagent. A quick ¹H NMR analysis to quantify the remaining active sulfonyl chloride against its degradation products is highly recommended. For critical applications, it is safest to use fresh, colorless material.
Q2: My reaction yield is significantly lower than expected. I suspect the sulfonyl chloride is degrading. How can I confirm this?
A: Low yield is a classic symptom of reagent degradation either before or during the reaction.[10] The most probable culprit is hydrolysis. You can confirm this by analyzing your crude reaction mixture using techniques like LC-MS or NMR spectroscopy.
-
By LC-MS: Look for a mass corresponding to 3,3,3-trifluoropropane-1-sulfonic acid.
-
By ¹H NMR: The methylene protons adjacent to the sulfonyl group (–CH₂SO₂Cl) will have a characteristic chemical shift. The corresponding protons in the sulfonic acid hydrolysis product (–CH₂SO₃H) will appear at a different, typically downfield, shift. The appearance of this new peak is a clear sign of decomposition.[10]
See Table 2 for specific analytical signatures.
Q3: What are the ideal solvents for running reactions with this sulfonyl chloride?
A: The best solvents are anhydrous, aprotic, and non-nucleophilic. It is critical to use solvents from a freshly opened bottle or one that has been properly dried and stored over molecular sieves.
Expert Recommendation: Dichloromethane (DCM) and acetonitrile (ACN) are excellent choices, provided they are of high purity and anhydrous. Avoid alcohols, as they will react to form sulfonate esters. Ethers like THF can be used but must be scrupulously dried, as they can be hygroscopic. For NMR analysis, deuterated chloroform (CDCl₃) or acetone-d₆ are suitable.[11]
Q4: I'm performing an aqueous work-up. How can I prevent my product, a sulfonamide, from hydrolyzing?
A: While sulfonamides are significantly more resistant to hydrolysis than sulfonyl chlorides, the unreacted starting material will be rapidly quenched.[12] To protect your desired product and ensure a clean extraction:
-
Work Quickly: Minimize the time the organic layer is in contact with the aqueous phase.
-
Keep it Cold: Perform the work-up in an ice bath to reduce the rate of any potential side reactions.
-
Use a Mild Base: If a base is needed for neutralization, use a weak, non-nucleophilic base like sodium bicarbonate rather than strong hydroxides.
Q5: Are there any additives that can improve the stability of the sulfonyl chloride in storage?
A: For aliphatic sulfonyl chlorides, certain bicyclic terpenes have been patented as stabilizing agents to prevent discoloration during storage.[13] However, for laboratory-scale use in solution, the most effective strategy is not to add stabilizers, which could complicate your reaction, but to rigorously exclude water and store the material properly. The best practice is to prepare solutions fresh for each use from a high-purity solid or liquid stored under an inert atmosphere.
Validated Protocols for Handling and Analysis
Adherence to strict, validated protocols is essential for reproducible results.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Storage: Store the container tightly sealed in a cool (2-8°C is recommended), dry, and dark place, such as a refrigerator designated for chemicals.[1][9] The storage area should be well-ventilated and away from incompatible materials like bases, alcohols, and strong oxidizing agents.[5][9]
-
Dispensing: Always handle the reagent under an inert atmosphere (e.g., a nitrogen or argon glovebox or using a Schlenk line). Use dry, oven-baked glassware and syringes.[10] Never leave the container open to the atmosphere.
Protocol 2: Analytical Workflow for Quality Control (QC)
This workflow provides a systematic approach to troubleshooting stability issues.
Caption: Troubleshooting workflow for stability-related experimental issues.
Data and Reference Tables
Table 1: Solvent Compatibility and Recommendations
| Solvent | Suitability | Required Precautions |
| Dichloromethane (DCM) | Excellent | Must be anhydrous. Use from a fresh, sealed bottle or after drying over CaH₂. |
| Acetonitrile (ACN) | Excellent | Must be anhydrous. Prone to absorbing water if not handled carefully. |
| Tetrahydrofuran (THF) | Good | Must be scrupulously dry and inhibitor-free. Can be hygroscopic. |
| Toluene / Hexanes | Good | Good for non-polar reaction conditions. Must be anhydrous. |
| Alcohols (MeOH, EtOH) | Incompatible | Reacts to form sulfonate esters. Do not use as a solvent. |
| Water / Protic Solvents | Incompatible | Reacts violently, causing immediate hydrolysis.[5] |
| DMSO / DMF | Use with Caution | Can contain water and may be nucleophilic, leading to side reactions. Use only if absolutely necessary and in anhydrous grade. |
Table 2: Key Analytical Signatures for Degradation Monitoring
| Compound | Technique | Signature |
| This compound | ¹H NMR (CDCl₃) | Multiplets corresponding to –CH₂–SO₂Cl and CF₃–CH₂– protons. |
| ¹⁹F NMR (CDCl₃) | Triplet corresponding to the –CF₃ group. | |
| IR (neat) | Strong absorbance for S=O stretch (~1370, 1170 cm⁻¹) and S-Cl stretch (~700-800 cm⁻¹). | |
| MS (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. | |
| 3,3,3-Trifluoropropane-1-sulfonic acid (Hydrolysis Product) | ¹H NMR (CDCl₃) | Peaks for –CH₂–SO₃H and CF₃–CH₂– will be shifted downfield relative to the sulfonyl chloride. |
| LC-MS | Will show a distinct retention time and a mass corresponding to the sulfonic acid (M-H)⁻. |
References
- Benchchem. (n.d.). 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.
-
King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6660-6667. Retrieved from [Link]
-
Iino, M., Nambu, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 47(8), 1461-1464. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. Retrieved from [Link]
-
Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(10), 1774-1780. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]
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Chemeurope.com. (n.d.). Sulfuryl chloride. Retrieved from [Link]
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van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357-2361. Retrieved from [Link]
- Johnson, C. E. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S. Patent and Trademark Office.
-
Chang, Y. T., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16), 164311. Retrieved from [Link]
-
Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
- Liu, M., et al. (2019). CN Patent No. 109298092B.
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, January 18). The decomposition of sulfuryl chloride (so2cl2) is a first-order process. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1970). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(10), 1441-1447. Retrieved from [Link]
-
Kumar, P., et al. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry, 10(46), 9200-9204. Retrieved from [Link]
- Asahi Glass Company, Limited. (2006). EP Patent No. 2006274A1.
- Asahi Glass Company, Limited. (2016). US Patent No. 2006274.
-
Bae, S. W., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 28(12), 2247-2249. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropionyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,3-Trifluoropropene. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoropropane-1-sulfonyl chloride. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Temperature for Sulfonylation
Welcome to the Technical Support Center for Sulfonylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction temperature in sulfonylation processes. This guide moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the role of temperature in sulfonylation reactions.
Q1: Why is temperature such a critical parameter in sulfonylation?
Temperature is a primary lever to control both the rate and outcome of a sulfonylation reaction. It directly influences reaction kinetics, and in many cases, can determine the regioselectivity of the product by dictating whether the reaction is under kinetic or thermodynamic control. For instance, in the classic example of naphthalene sulfonation, lower temperatures (around 80°C) favor the formation of the kinetically preferred naphthalene-1-sulfonic acid, while higher temperatures (around 160°C) allow for the formation of the more stable thermodynamic product, naphthalene-2-sulfonic acid.[1]
Q2: What are the typical starting temperatures for sulfonylation of different substrates?
While the optimal temperature is highly substrate- and reagent-dependent, the following table provides general starting points for common sulfonylation reactions. It is always recommended to perform small-scale trials to determine the ideal temperature for your specific system.
| Substrate Type | Sulfonylating Agent | Typical Starting Temperature Range | Notes |
| Alcohols (Primary) | Mesyl Chloride (MsCl) | 0 °C to Room Temperature | Reactions are often started at 0°C and allowed to warm to room temperature.[2][3] |
| Alcohols (Secondary) | Tosyl Chloride (TsCl) | 0 °C to Room Temperature | Sterically hindered alcohols may require slightly elevated temperatures. |
| Phenols | Tosyl Chloride (TsCl) | Room Temperature to 50 °C | Phenols are generally more reactive than aliphatic alcohols. |
| Electron-Rich Aromatics | Sulfuric Acid/SO₃ | Room Temperature to 80 °C | These substrates are highly reactive and may require cooling to control the reaction rate and prevent side reactions.[4] |
| Electron-Poor Aromatics | Sulfuric Acid/SO₃ | 100 °C to 180 °C | Higher temperatures are often necessary to overcome the deactivation of the ring by electron-withdrawing groups.[5] |
| Heterocycles | Aryl Sulfonyl Chlorides | Room Temperature to 60 °C | The reactivity of heterocycles varies widely; some may require elevated temperatures for efficient reaction.[6][7][8][9][10] |
Q3: How do electron-donating and electron-withdrawing groups on an aromatic ring affect the optimal reaction temperature?
Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic sulfonylating agents.[11][12][13] Consequently, reactions with electron-rich aromatics can often be carried out at lower temperatures. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups decrease the ring's electron density, making it less reactive.[14][15][16] These substrates typically require higher reaction temperatures to achieve a reasonable reaction rate.
Q4: Can temperature be used to control side reactions like polysulfonylation and sulfone formation?
Yes, temperature is a key tool for managing these common side reactions.
-
Polysulfonylation: This occurs when more than one sulfonyl group is introduced onto the aromatic ring. It is more prevalent at higher temperatures and with highly activated substrates. Lowering the reaction temperature can often improve the selectivity for monosulfonylation.
-
Sulfone Formation: Sulfones can form as byproducts, particularly in the sulfonation of aromatic hydrocarbons with sulfur trioxide, where the initially formed sulfonic acid can react with another arene molecule.[17] This side reaction is generally favored at higher temperatures. Employing lower temperatures can significantly reduce the formation of sulfones.[1]
Q5: What is the role of catalysts like DMAP and Lewis acids in controlling reaction temperature?
Catalysts can significantly influence the optimal reaction temperature by providing an alternative, lower-energy reaction pathway.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst, particularly in the sulfonylation of alcohols and amines.[18][19][20][21][22] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then readily attacked by the nucleophile. This catalytic cycle allows the reaction to proceed efficiently at lower temperatures, often at room temperature or even below.[18]
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) can be used to catalyze Friedel-Crafts-type sulfonylation reactions.[23][24][25][26] They activate the sulfonylating agent, making it more electrophilic. The use of a Lewis acid can enable the reaction to occur at a lower temperature than would be required in its absence.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during sulfonylation experiments, with a focus on temperature optimization.
Guide 1: Low or No Product Yield
A low yield of the desired sulfonated product is a frequent challenge. The following workflow will guide you through a systematic troubleshooting process.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol for Temperature Screening (Low Yield Scenario):
-
Initial Reaction: Set up the reaction at the recommended starting temperature from the table above (or based on literature for a similar substrate).
-
Monitor Progress: After a set time (e.g., 1-2 hours), take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for product formation and consumption of starting material.
-
Incremental Temperature Increase: If little or no product is observed, gradually increase the reaction temperature by 10-20 °C.
-
Hold and Monitor: Maintain the new temperature for another 1-2 hours and re-analyze the reaction mixture.
-
Repeat: Continue this incremental increase until product formation is observed or side product formation becomes significant.
-
Optimization: Once a temperature range for product formation is identified, further optimization can be performed with smaller temperature increments (e.g., 5 °C) to maximize the yield.
Guide 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate or unexpected peaks in an LC-MS or NMR spectrum indicates the formation of side products. Temperature can be a powerful tool to improve the selectivity of your reaction.
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocol: Differentiating Kinetic and Thermodynamic Control
This protocol is particularly useful for aromatic sulfonation where regioselectivity is a concern.
-
Low-Temperature Experiment (Kinetic Control):
-
Set up the reaction at a low temperature (e.g., 0 °C to room temperature).
-
Add the sulfonylating agent slowly to maintain the low temperature.
-
Monitor the reaction over time, analyzing aliquots to determine the product distribution. The major product under these conditions is likely the kinetic product.
-
-
High-Temperature Experiment (Thermodynamic Control):
-
Set up the reaction at an elevated temperature (e.g., 80-160 °C).
-
Allow the reaction to proceed for an extended period to ensure equilibrium is reached.
-
Analyze the final product mixture. The major product is expected to be the most thermodynamically stable isomer.[1]
-
By comparing the results of these two experiments, you can determine the optimal temperature to selectively form the desired isomer.
Industrial Scale-Up Considerations
Optimizing reaction temperature at the lab scale is crucial, but scaling up to a pilot plant or industrial setting introduces new challenges related to heat management.[27][28]
-
Exothermic Nature: Sulfonylation reactions are often highly exothermic. What is easily controlled in a laboratory flask can lead to a dangerous thermal runaway in a large reactor.
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.
-
Mixing: Inefficient mixing can lead to localized "hot spots" where the temperature is much higher than the bulk, promoting side reactions and degradation.
For industrial-scale sulfonylation, falling film reactors are often employed to ensure efficient heat transfer and precise temperature control.[29][30]
References
-
Pagire, S. K., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters, 20(3), 648-651. [Link]
-
Pagire, S. K., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. PubMed.[Link]
-
Pagire, S. K., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. ACS Publications.[Link]
-
Pagire, S. K., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. ResearchGate.[Link]
-
Govender, T., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC.[Link]
-
Sharpe, R. J., et al. (2021). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters.[Link]
-
LibreTexts. (2022). 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.[Link]
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Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses.[Link]
-
Govender, T., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate.[Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Organic Synthesis.[Link]
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Douglass, I. B., & Farah, B. S. (1960). Methanesulfinyl Chloride. Organic Syntheses.[Link]
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Bonifacic, M., et al. (2015). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC.[Link]
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Wikipedia. (n.d.). Aromatic sulfonation. Wikipedia.[Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.[Link]
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LibreTexts. (2020). 14.3: Substituent Effects. Chemistry LibreTexts.[Link]
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Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Common Organic Chemistry.[Link]
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Yang, D., et al. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. PubMed.[Link]
-
Taylor & Francis eBooks. (n.d.). Substituent Groups and Electrophilic Aromatic Substitution. Taylor & Francis eBooks.[Link]
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Asuquo, J. E., et al. (2020). Influence of process conditions on the sulfonation of methyl ester synthesized from used cooking oil: Optimization by Taguchi approach. ResearchGate.[Link]
-
ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical.[Link]
- Google Patents. (n.d.). US3789067A - Method of inhibiting sulfone formation in sulfonations.
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ResearchGate. (n.d.). Optimization of conditions for different Lewis acid catalysts. ResearchGate.[Link]
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Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Common Organic Chemistry.[Link]
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Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
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Wu, J., et al. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.[Link]
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Firouzabadi, H., et al. (2025). Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3 as a heterogeneous Lewis acid catalyst. ResearchGate.[Link]
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Scientific & Academic Publishing. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C 7 -C 18 Alkylbenzenes with Sulfuric Anhydride. Scientific & Academic Publishing.[Link]
-
Chinese Chemical Letters. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Chemical Letters.[Link]
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ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). ResearchGate.[Link]
-
Chemistry Stack Exchange. (2018). Is a meta-sodium sulfonate group on a benzene ring electron withdrawing or donating? Chemistry Stack Exchange.[Link]
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SlideShare. (n.d.). Pilot Plant Scale up Techniques. SlideShare.[Link]
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Comptes Rendus de l'Académie des Sciences. (n.d.). Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate. Comptes Rendus de l'Académie des Sciences.[Link]
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La Salle University. (n.d.). Substituent Effects. La Salle University.[Link]
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SciELO. (n.d.). Synthesis in pilot plant scale and physical properties of sulfonated polystyrene. SciELO.[Link]
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ResearchGate. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas. ResearchGate.[Link]
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ResearchGate. (n.d.). Optimization of Lewis acid and reaction conditions. ResearchGate.[Link]
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ResearchGate. (n.d.). Sulfonation synthesis process 2. (a) Temperature rise to 110 °C for reaction. ResearchGate.[Link]
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Journal of Xi'an Shiyou University, Natural Science Edition. (2022). A CURRENT REVIEW ON PILOT PLANT SCALE UP TECHNIQUES: FOCUS ON SUPAC (SCALE UP AND POST APPROVAL CHANGES). Journal of Xi'an Shiyou University, Natural Science Edition.[Link]
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MDPI. (n.d.). Polysulfone Membranes: Here, There and Everywhere. MDPI.[Link]
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Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube.[Link]
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ResearchGate. (n.d.). Sulfonylation of alkenes 1 with the formation of vinyl sulfones 3. ResearchGate.[Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI.[Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
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ResearchGate. (2022). Process-simulation-and-optimization-of-dodecyl-benzene-sulfonic-acid-production-plant.pdf. ResearchGate.[Link]
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Royal Society of Chemistry. (n.d.). Synthesis of β-keto sulfones via a multicomponent reaction through sulfonylation and decarboxylation. Organic Chemistry Frontiers.[Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.[Link]
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Managing the exotherm of 3,3,3-Trifluoropropane-1-sulfonyl chloride reactions
< Technical Support Center: Managing the Exotherm of 3,3,3-Trifluoropropane-1-sulfonyl chloride Reactions
Welcome to the technical support center for the safe and effective use of this compound. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful reagent in their synthetic endeavors. The unique trifluoropropyl motif offers significant advantages in tuning the physicochemical properties of target molecules, but its reactive nature necessitates a thorough understanding of its reaction thermodynamics.[1] This document provides in-depth, experience-driven guidance to help you anticipate, manage, and control the exothermic nature of its reactions, ensuring both safety and experimental success.
Part 1: Understanding the Hazard - FAQs
Q1: Why are my reactions with this compound so exothermic?
A1: The high reactivity, and thus the significant exotherm, stems from several factors inherent to the sulfonyl chloride functional group and the influence of the trifluoropropyl substituent:
-
Highly Electrophilic Sulfur Center: The sulfur atom in a sulfonyl chloride is attached to two electronegative oxygen atoms and a chlorine atom, making it highly electron-deficient and a potent electrophile. It readily reacts with nucleophiles, such as amines or alcohols, in a rapid and often highly exothermic sulfonylation reaction.[2]
-
Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the nucleophilic substitution reaction that forms the sulfonamide or sulfonate ester.
-
Reaction with Water (Hydrolysis): this compound reacts violently with water, including atmospheric moisture, in a highly exothermic hydrolysis reaction to produce the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5] This is a critical safety consideration and a common cause of unexpected temperature and pressure increases.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition, which can be a highly exothermic process.[3] For this compound, thermal decomposition can generate toxic and corrosive gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[4][5]
Q2: What are the primary decomposition pathways and byproducts I should be aware of?
A2: The primary hazards are hydrolysis and thermal decomposition.
-
Hydrolysis:
-
Thermal Decomposition:
-
While the exact decomposition mechanism for this specific molecule is not extensively published, related fluorinated compounds provide insight. Decomposition is likely to proceed via radical pathways, initiated by the cleavage of the C-S or S-Cl bonds.[6][7]
-
Hazardous decomposition products include: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF), Sulfur oxides (SOx), and Hydrogen chloride (HCl).[5]
-
Part 2: Proactive Exotherm Management
This section provides actionable protocols and strategies to mitigate risks before they arise. The core principle is to ensure that the rate of heat generation never exceeds the system's capacity for heat removal.
Q3: What pre-reaction safety and planning steps are essential?
A3: Thorough planning is the most critical step for safety.
-
Review the Safety Data Sheet (SDS): Before handling, always review the SDS for this compound.[4][5] Note the specific hazard classifications (e.g., Skin Corrosion 1B) and required personal protective equipment (PPE), which includes a face shield, chemical-resistant gloves, and a lab coat.[8]
-
Perform a Hazard Analysis: For any new reaction or scale-up, a formal reaction hazard analysis is recommended. This involves considering the heat of reaction, potential for gas evolution, thermal stability of reactants and products, and the consequences of a cooling failure.
-
Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exothermic hydrolysis.[3] All solvents and reagents should be rigorously dried.
-
Select an Appropriate Solvent: Choose a solvent with a boiling point well above the intended reaction temperature to avoid pressure buildup. The solvent should also have a reasonable heat capacity to act as a thermal sink.
-
Plan for Cooling: Ensure an adequate cooling bath (e.g., ice-water, dry ice/acetone) is prepared and is large enough to handle the entire reactor volume in an emergency.
Q4: How should I design my experiment to control the exotherm during the reaction?
A4: The key is to control the rate of addition of the limiting reagent.
-
Reverse Addition: In many cases, adding the nucleophile (e.g., amine) to the sulfonyl chloride is standard. However, for highly exothermic reactions, consider a "reverse addition" where the sulfonyl chloride is added slowly to the solution of the nucleophile. This keeps the reactive sulfonyl chloride as the limiting reagent at all times, preventing its accumulation.
-
Semi-Batch Addition: Never add all reagents at once (batch mode).[9] Use a syringe pump or an addition funnel to add the this compound solution dropwise to the reaction mixture at a controlled rate.[2]
-
Maintain Low Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) to slow the reaction rate and allow the cooling system to keep pace with heat generation.[1][2]
-
Monitor Temperature Continuously: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature. The probe should be placed in the reaction mixture, not the cooling bath. An alarm set just above the target temperature is advisable for larger-scale reactions.
Experimental Protocol: A Safety-First Approach to Sulfonamide Synthesis (Small Scale)
This protocol illustrates the principles of proactive exotherm management.
-
Vessel Preparation: Under a positive pressure of nitrogen, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a digital thermometer, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Controlled Addition: Prepare a solution of this compound (1.05 eq) in the same anhydrous solvent in a separate, dry syringe.
-
Execution: Slowly add the sulfonyl chloride solution to the stirred amine solution via syringe pump over 30-60 minutes. Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not rise by more than 2-3 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature while monitoring for any delayed exotherm. Progress can be checked by TLC or LCMS.[2]
-
Quenching: Once the reaction is complete, the crucial quenching step must also be performed with care (see Q6).
Data Presentation: Solvent Properties for Thermal Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Dichloromethane (DCM) | 39.6 | 1.15 | Common solvent, but low boiling point can be a risk. |
| Tetrahydrofuran (THF) | 66 | 1.76 | Good general-purpose solvent. Must be anhydrous. |
| Acetonitrile (MeCN) | 82 | 2.22 | Higher boiling point and good heat capacity. |
| Toluene | 111 | 1.69 | Good for higher temperature reactions; provides a wide safety margin. |
Note: Data is approximate and for illustrative purposes. Always consult reliable sources for precise values.
Part 3: Troubleshooting and Emergency Procedures
Even with careful planning, unexpected events can occur. This section provides a logical framework for responding to thermal deviations.
Q5: My reaction temperature is rising uncontrollably. What should I do?
A5: Immediate and decisive action is required to prevent a runaway reaction. Follow this workflow:
Caption: Emergency workflow for an unexpected exotherm.
Q6: What is the safest way to quench a reaction involving unreacted this compound?
A6: Quenching is a planned, controlled procedure to safely neutralize any remaining reactive sulfonyl chloride. An uncontrolled quench can be as hazardous as the reaction itself.
-
Why a careful quench is needed: Dumping water directly into the reaction mixture can cause a violent, biphasic reaction at the interface, leading to splashing and rapid gas evolution.[10]
-
Recommended Procedure:
-
Ensure the reaction mixture is cold (e.g., 0 °C).
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or ammonium chloride (NH₄Cl).[3] The bicarbonate will neutralize the HCl byproduct.
-
Crucial: Add the quenching solution dropwise with vigorous stirring to dissipate heat and allow for controlled off-gassing.
-
Never add water to the reaction; always add the reaction mixture to the quenching solution if performing a "reverse quench" for larger volumes.
-
After the initial quench, the mixture can be transferred to a separatory funnel for standard aqueous workup.[2]
-
Q7: What is the relationship between heat flow and reaction safety?
A7: The fundamental principle of thermal safety is maintaining a negative heat balance, where heat removal is always greater than heat generation.
Caption: Heat balance in a chemical reactor.
-
Heat Generation (Q_gen): Primarily from the chemical reaction's enthalpy. The rate is controlled by addition speed and temperature.
-
Heat Removal (Q_rem): Determined by the cooling bath temperature, the reactor surface area, and the heat transfer coefficient of the system.
-
Heat Accumulation (Q_acc): The difference between Q_gen and Q_rem. A positive Q_acc means the temperature is rising. If Q_gen exceeds the maximum possible Q_rem, a thermal runaway is inevitable.[9]
By using controlled, semi-batch addition at low temperatures, you are directly manipulating Q_gen to ensure it never overwhelms Q_rem.
References
-
SULPHURYL CHLORIDE - SD Fine-Chem. SD Fine-Chem. Available at: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. (2022). Available at: [Link]
-
Material Safety Data Sheet - Sulfuryl chloride. Cole-Parmer. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023). Available at: [Link]
-
Sulfonation synthesis process. ResearchGate. Available at: [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Publishing. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene/2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. ResearchGate. (2020). Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Work-up Procedures for Quenching 3,3,3-Trifluoropropane-1-sulfonyl Chloride
Welcome to our dedicated technical resource for scientists and researchers working with 3,3,3-Trifluoropropane-1-sulfonyl chloride. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols for the safe and effective quenching and work-up of reactions involving this versatile reagent. Our aim is to combine established chemical principles with practical, field-proven insights to ensure the integrity of your research and the safety of your laboratory personnel.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and concerns that arise during the use of this compound.
Q1: What are the primary hazards associated with this compound? A1: this compound is a corrosive and moisture-sensitive compound.[1][2][3] It reacts violently with water, liberating toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] Direct contact can cause severe skin burns and serious eye damage.[1][2] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes upon exposure.[4] Due to these hazards, it is imperative to handle this reagent in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: Why is a controlled quench necessary for reactions involving this sulfonyl chloride? A2: A controlled quench is a critical safety and procedural step. Unreacted this compound will react exothermically and violently with aqueous solutions.[1][3] An uncontrolled quench can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail. Furthermore, the rapid generation of HCl gas can create a hazardous atmosphere and may degrade acid-sensitive compounds in your reaction mixture. A controlled quench neutralizes the reactive sulfonyl chloride in a manageable way, ensuring a safe and clean work-up.
Q3: Can I use water as the primary quenching agent? A3: It is strongly advised not to use water as the initial or primary quenching agent for a reaction containing significant amounts of unreacted this compound. The direct addition of water leads to a highly exothermic and often violent reaction.[1][3] A more prudent approach is to first use a less reactive protic solvent, such as isopropanol, to consume the bulk of the sulfonyl chloride before the addition of water.[5][6]
Q4: How does the trifluoromethyl group affect the reactivity and work-up of this sulfonyl chloride? A4: The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can influence the reactivity of the sulfonyl chloride, although the fundamental quenching principles remain the same. This group can enhance the electrophilicity of the sulfur atom, potentially increasing its reactivity towards nucleophiles. During work-up, be mindful that the resulting 3,3,3-trifluoropropanesulfonic acid is a strong acid, which will require sufficient base to neutralize.
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides solutions to specific issues that may be encountered during the quenching and work-up phases.
Issue 1: Uncontrolled Exotherm and Gas Evolution During Quench
-
Observation: A rapid temperature spike, vigorous bubbling, and fuming are observed upon addition of the quenching agent.
-
Causality: This is a clear indication of an uncontrolled reaction between the sulfonyl chloride and the quenching agent, most commonly water or an alcohol. The reaction rate is too high, leading to a rapid release of heat and gaseous byproducts (HCl).
-
Solution:
-
Immediate Action: If safe to do so, cease addition of the quenching agent and ensure the reaction vessel is not sealed.
-
Preventative Measures:
-
Always cool the reaction mixture to a low temperature (e.g., 0 °C) in an ice bath before and during the quench.
-
Add the quenching agent slowly and dropwise with vigorous stirring to dissipate heat effectively.
-
Use a less reactive quenching agent first, such as isopropanol, before introducing water.[5]
-
-
Issue 2: Persistent Emulsion During Aqueous Extraction
-
Observation: The organic and aqueous layers fail to separate cleanly, forming a stable emulsion at the interface.
-
Causality: Emulsions can be stabilized by fine particulate matter or by the presence of salts of sulfonated byproducts which can act as surfactants.
-
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions by reducing the solubility of organic components.
-
Filtration: Pass the entire mixture through a pad of a filter aid like Celite® to remove fine particulates.
-
Solvent Modification: The addition of a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
Patience: In some cases, allowing the mixture to stand undisturbed for a period can lead to gradual separation.
-
Issue 3: Low or Variable Yield of the Desired Product
-
Observation: The final isolated yield is significantly lower than anticipated.
-
Causality:
-
Product Hydrolysis: The desired product may be sensitive to the pH conditions of the work-up. For instance, if the product is a sulfonamide, it could be hydrolyzed under strongly acidic or basic conditions.
-
Incomplete Extraction: The product may have some solubility in the aqueous layer, leading to losses during extraction.
-
-
Solutions:
-
pH Control: Carefully monitor and adjust the pH of the aqueous layer during work-up to match the stability profile of your product. Use milder bases like sodium bicarbonate for neutralization if your product is base-sensitive.
-
Thorough Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.
-
Reaction Monitoring: Use an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to confirm the reaction has gone to completion before initiating the quench.
-
III. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common quenching scenarios.
Protocol 1: Standard Quenching Procedure for Base-Stable Products
This robust protocol is suitable for reactions where the desired product is stable to mildly basic conditions.
Methodology:
-
Cooling: Ensure the reaction vessel is immersed in an ice-water bath and the internal temperature is at or below 5 °C.
-
Initial Quench: With vigorous stirring, slowly add isopropanol dropwise to the reaction mixture. Monitor for any temperature increase or gas evolution.
-
Aqueous Addition: Once the initial exotherm subsides (if any), slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3). The rate of addition should be controlled to manage the evolution of CO2 gas.
-
pH Adjustment: Continue adding the NaHCO3 solution until the aqueous layer is basic (pH ≥ 8), as confirmed with pH paper.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Combine the organic extracts and wash with brine to aid in the removal of water. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow Diagram for Standard Quenching:
Caption: Standard quenching and work-up workflow.
Protocol 2: Quenching for Acid-Sensitive Products
This protocol is designed for reactions where the product may degrade under the acidic conditions generated by the hydrolysis of the sulfonyl chloride.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Amine Quench: Prepare a solution of a suitable amine (e.g., diethylamine or a hindered amine) in an appropriate solvent. Slowly add this solution to the cooled reaction mixture. The amine will react with the sulfonyl chloride to form a sulfonamide.
-
Aqueous Work-up: After the addition is complete, add water to the reaction mixture.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Logical Relationship for Acid-Sensitive Product Work-up:
Sources
Technical Support Center: Navigating Byproducts in 3,3,3-Trifluoropropane-1-sulfonyl Chloride Reactions by NMR
From the Desk of the Senior Application Scientist
Welcome to the technical support center for reactions involving 3,3,3-Trifluoropropane-1-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and rely on Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and purity assessment. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to this sulfonyl chloride, making it an excellent building block but also opening pathways to specific, sometimes unexpected, byproducts.
This document moves beyond a simple list of procedures. It aims to provide a mechanistic understanding of why certain byproducts form and how to use the power of multinuclear NMR spectroscopy (¹H, ¹⁹F, and ¹³C) to unambiguously identify them. By understanding these pathways, you can optimize your reaction conditions to favor the desired product and streamline your purification efforts.
Troubleshooting Guide: Interpreting Your NMR Spectra
This section is structured in a question-and-answer format to directly address common issues and unexpected observations you may encounter in your reaction NMRs.
Q1: My ¹H and ¹⁹F NMR spectra show a new set of signals, and the reaction mixture has a strongly acidic character. What is the likely culprit?
A1: This is a classic sign of hydrolysis. The primary suspect is 3,3,3-Trifluoropropanesulfonic acid.
-
Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom and are susceptible to hydrolysis by water.[1][2][3][4] This can be caused by residual moisture in your starting materials, solvent, amine, or glassware, or by exposure to atmospheric moisture during the reaction setup or workup. The reaction produces hydrochloric acid (HCl), which can further influence the reaction environment.[1]
-
Diagnostic NMR Signatures:
-
¹H NMR: The methylene protons adjacent to the sulfonyl group (CH₂SO₂) in the resulting sulfonic acid will appear at a chemical shift slightly different from the starting sulfonyl chloride. Expect a downfield shift in the adjacent CH₂ group as well. The acidic proton of the sulfonic acid is often broad and may exchange with D₂O.
-
¹⁹F NMR: The trifluoromethyl (CF₃) group of the sulfonic acid will have a distinct chemical shift compared to the starting material. Since ¹⁹F NMR has a wide chemical shift dispersion, this is often the clearest indicator.[5][6] The signal for the CF₃ group in the sulfonic acid byproduct will likely be shifted upfield or downfield relative to the sulfonyl chloride starting material.
-
Confirmation: To confirm, you can intentionally quench a small amount of the starting sulfonyl chloride in water and acquire a reference ¹⁹F NMR spectrum.
-
-
Troubleshooting Protocol:
-
Rigorous Drying: Ensure all glassware is oven-dried or flame-dried under vacuum.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents. Molecular sieves can be used to dry solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Reagent Quality: Ensure your amine and other reagents are dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).
-
Q2: My reaction was run with a bulky, non-nucleophilic base, and the NMR is complex. I suspect an elimination reaction. What should I look for?
A2: You are likely forming a transient sulfene intermediate (CF₃CH=SO₂), which is then trapped by nucleophiles in your reaction mixture.
-
Causality: Alkanesulfonyl chlorides that possess a proton on the α-carbon can undergo an elimination reaction in the presence of a base (especially sterically hindered tertiary amines) to form a highly reactive sulfene.[1][7][8][9] This intermediate is not observed directly but is rapidly captured by any available nucleophile.
-
Plausible Byproducts from Sulfene Trapping:
-
Trapped by Amine: Reaction with your intended amine nucleophile will still yield the desired sulfonamide product. However, if the base is strong enough to generate the sulfene faster than the direct substitution, it can alter the reaction kinetics.
-
Trapped by Water: If moisture is present, the sulfene will be trapped to form 3,3,3-trifluoropropanesulfonic acid, the same byproduct as direct hydrolysis.[7]
-
Trapped by Alcohol (Solvent): If using an alcohol solvent (e.g., methanol, ethanol), the sulfene will be trapped to form a sulfonate ester (e.g., methyl 3,3,3-trifluoropropanesulfonate).
-
-
Diagnostic NMR Signatures:
-
Sulfonate Ester Byproduct: Look for characteristic signals of the alcohol moiety, such as a methoxy singlet (~3.5-4.0 ppm in ¹H NMR) if methanol was the trapping agent. The CF₃ signal in the ¹⁹F NMR will have a unique chemical shift for this new ester environment.
-
¹H-¹³C HSQC/HMBC: These 2D NMR experiments are invaluable for connecting the protons and carbons of the trapped species, confirming the structure of the unexpected byproduct.
-
-
Troubleshooting Protocol:
-
Base Selection: If direct sulfonamide formation is desired, use a nucleophilic base or a base known to minimize sulfene formation, such as pyridine or a stoichiometric amount of the primary/secondary amine reactant.
-
Temperature Control: Running the reaction at lower temperatures can disfavor the elimination pathway relative to the desired substitution.
-
Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help ensure the amine is the primary nucleophile available to react.
-
Diagram 1: Key Reaction and Byproduct Pathways This diagram illustrates the primary reaction of this compound with an amine, alongside the common hydrolysis and elimination-addition side reactions.
Caption: Major reaction pathways for this compound.
Q3: I see sharp signals in my ¹H and ¹⁹F NMR that correspond to a volatile, fluorine-containing gas. What could it be?
A3: You may be observing the formation of 3,3,3-trifluoropropene (CF₃CH=CH₂).
-
Causality: While less common under standard sulfonamide formation conditions, decomposition or elimination pathways can lead to the loss of the sulfonyl chloride group to form an alkene.[10][11] This can be promoted by certain reagents or elevated temperatures.
-
Diagnostic NMR Signatures:
-
¹⁹F NMR: This is the most definitive technique. 3,3,3-trifluoropropene will exhibit a triplet in the ¹⁹F NMR spectrum around -65.5 ppm (referenced to CFCl₃), resulting from coupling to the two adjacent vinyl protons (³JHF).[12][13]
-
¹H NMR: The proton spectrum is also characteristic, showing complex multiplets in the vinyl region (~5.5-6.5 ppm) for the -CH=CH₂ group. The signals will show coupling to each other and to the CF₃ group.
-
Physical Properties: 3,3,3-trifluoropropene is a gas at room temperature (boiling point: -17 °C), so its signals may appear sharp, and it might be lost from the sample upon workup or solvent removal.[13]
-
-
Troubleshooting Protocol:
-
Analyze Crude Reaction Mixture: Perform NMR analysis on a crude, unpurified aliquot of the reaction mixture without removing the solvent to detect volatile byproducts.
-
Review Reaction Conditions: Assess if excessive heat or unintended reducing agents are present in the reaction.
-
Headspace GC-MS: If available, analyzing the headspace gas above your reaction mixture can confirm the presence of volatile byproducts like 3,3,3-trifluoropropene.
-
Frequently Asked Questions (FAQs)
Q: What are the typical ¹H and ¹⁹F NMR chemical shifts for the starting material, this compound? A: While precise shifts depend on the solvent, typical values are:
-
¹H NMR (CDCl₃): The methylene protons will appear as two triplets. The CH₂ group alpha to the sulfonyl chloride (α-CH₂) is expected around 3.8-4.0 ppm, and the CH₂ group beta to it (and adjacent to the CF₃ group) will be around 2.8-3.0 ppm.
-
¹⁹F NMR (CDCl₃): The CF₃ group will appear as a triplet around -63 to -65 ppm due to coupling with the adjacent CH₂ protons.
Q: My ¹H NMR spectrum is very broad or shows doubled peaks, even after purification. What's happening? A: You are likely observing rotamers (rotational isomers) around the S-N bond of your sulfonamide product. This is very common. The barrier to rotation can be high enough to result in distinct species on the NMR timescale at room temperature.
-
Solution: Try acquiring the ¹H NMR spectrum at an elevated temperature (e.g., 50-80 °C).[14] This will increase the rate of bond rotation, causing the distinct signals from the rotamers to coalesce into a single, averaged, and sharper set of peaks.
Q: Which 2D NMR experiments are most helpful for byproduct identification? A:
-
¹H-¹³C HSQC: Correlates protons directly to the carbons they are attached to. This is excellent for assigning carbon signals and confirming the carbon skeleton of a byproduct.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two or three bonds. It is extremely powerful for piecing together molecular fragments and establishing the full structure of an unknown byproduct.
-
¹H-¹⁹F HETCOR: Correlates proton and fluorine nuclei through J-coupling. This can be invaluable for confirming which protons are spatially close to the trifluoromethyl group in both your product and any fluorine-containing byproducts.[15]
Reference Data: Key NMR Chemical Shifts
The following table provides approximate ¹H and ¹⁹F NMR chemical shifts for the starting material and key potential byproducts. Note that actual shifts can vary based on solvent and concentration.
| Compound Name | Structure | Approx. ¹H NMR δ (ppm, CDCl₃) | Approx. ¹⁹F NMR δ (ppm, CDCl₃) |
| This compound | CF₃CH₂CH₂SO₂Cl | ~2.9 (m, 2H, CH₂CF₃), ~3.9 (m, 2H, CH₂SO₂) | ~ -64 (t) |
| N-Alkyl-3,3,3-trifluoropropanesulfonamide | CF₃CH₂CH₂SO₂NHR | ~2.8 (m, 2H, CH₂CF₃), ~3.3 (m, 2H, CH₂SO₂), variable NH and R | ~ -64 (t) |
| 3,3,3-Trifluoropropanesulfonic acid | CF₃CH₂CH₂SO₃H | ~2.9 (m, 2H, CH₂CF₃), ~3.4 (m, 2H, CH₂SO₃), broad OH | ~ -64 (t) |
| 3,3,3-Trifluoropropene | CF₃CH=CH₂ | ~5.5-6.5 (complex m, 3H, vinyl) | ~ -65.5 (t)[12] |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Reaction Monitoring
-
Under an inert atmosphere, withdraw a small aliquot (~50-100 µL) of the reaction mixture.
-
Quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., diethyl ether or ethyl acetate) and ~1 mL of a mild aqueous solution (e.g., saturated NH₄Cl or water).
-
Vortex the vial thoroughly and allow the layers to separate.
-
Carefully remove the organic layer with a pipette and pass it through a small plug of a drying agent (e.g., Na₂SO₄ or MgSO₄) into a clean vial.
-
Remove the solvent under a gentle stream of nitrogen or on a rotary evaporator. Caution: Do not use high vacuum for extended periods if volatile byproducts are suspected.[16]
-
Dissolve the resulting residue in a suitable deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to an NMR tube for analysis.
Protocol 2: General Procedure for Sulfonamide Formation
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add a base (e.g., triethylamine, 1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent via a syringe.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
Diagram 2: NMR Troubleshooting Workflow A logical decision tree for diagnosing issues in your reaction based on NMR analysis.
Caption: A step-by-step workflow for troubleshooting reaction mixtures using NMR.
References
-
Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride stable enough to be isolated. Canadian Journal of Chemistry. [Link]
-
Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. Oxford Instruments Magnetic Resonance. [Link]
-
Reductive desulfonylation. Wikipedia. [Link]
-
New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
How To Run A Reaction: Characterization. University of Rochester Department of Chemistry. [Link]
-
3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
3,3,3-Trifluoropropene. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. azom.com [azom.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 12. spectrabase.com [spectrabase.com]
- 13. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Storage and Handling of 3,3,3-Trifluoropropane-1-sulfonyl chloride
Welcome to the technical support center for 3,3,3-Trifluoropropane-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the proper storage and handling of this valuable synthetic building block. Our goal is to ensure the long-term stability and reactivity of your material, preventing decomposition and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The primary and most rapid mode of decomposition for this compound is hydrolysis.[1][2] This compound is highly sensitive to moisture. The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[3][4] The presence of the strongly electron-withdrawing trifluoromethyl group further enhances the electrophilicity of the sulfur atom, making it particularly prone to hydrolysis.
Q2: What are the visible signs of decomposition?
A2: Decomposition of this compound can be identified by several observable changes:
-
Color Change: A noticeable shift from a colorless or light-yellow liquid to a darker yellow, brown, or even black coloration can indicate decomposition.[5]
-
Gas Evolution/Fuming: The hydrolysis of the sulfonyl chloride produces hydrogen chloride (HCl) gas.[1][2] If the container is opened in a humid environment, you may observe fuming as the HCl gas reacts with atmospheric moisture.
-
Pressure Buildup: In a tightly sealed container, the evolution of HCl gas can lead to a significant pressure buildup.
-
Formation of Precipitate: The sulfonic acid product of hydrolysis may be a solid or have different solubility properties, potentially leading to the formation of a precipitate.[6]
-
Corrosion: The generation of corrosive acids (hydrochloric and sulfonic acid) can lead to the corrosion of metal storage containers or caps.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[2][7] |
| Container | Tightly sealed, preferably with a septum cap | Prevents ingress of moisture and allows for the removal of the reagent without exposing the bulk material to the atmosphere.[8] |
| Location | Dry, well-ventilated, and away from incompatible materials | Minimizes the risk of accidental exposure to moisture and reactive substances. |
Q4: What materials are incompatible with this compound?
A4: this compound is a reactive compound and should be stored away from the following materials:
-
Water and Moisture: Reacts violently to produce corrosive acids.[1]
-
Strong Bases: Can catalyze decomposition and react exothermically.[1][2]
-
Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively, consuming the desired reagent.[1]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the storage and use of this compound.
Issue 1: The reagent has turned dark brown and fumes upon opening.
-
Probable Cause: Significant hydrolysis has occurred due to improper storage or handling, leading to the formation of HCl and other degradation byproducts.[5]
-
Troubleshooting Steps:
-
Safety First: Handle the material in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Assess Viability: The reagent is likely of poor quality and may not be suitable for your reaction. Using a decomposed reagent can lead to low yields, complex product mixtures, and irreproducible results.
-
Disposal: Dispose of the decomposed material according to your institution's hazardous waste disposal guidelines.
-
Preventative Action: Review your storage and handling procedures. Ensure that containers are properly sealed and that an inert atmosphere is maintained.
-
Issue 2: A new, unopened bottle of the reagent shows a slight yellow tint.
-
Probable Cause: A slight yellow color can be normal for this compound and may not necessarily indicate significant decomposition. However, it could also be a sign of very early-stage degradation.
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Compare the appearance of your material to the specifications listed on the CoA provided by the supplier.
-
Perform a Quality Control Check: If you are concerned about the quality, you can perform a simple analytical test, such as acquiring a proton NMR spectrum, to check for the presence of significant impurities, like the corresponding sulfonic acid.
-
Proceed with Caution: If the material is deemed acceptable for use, be meticulous in your handling to prevent any further exposure to moisture.
-
Experimental Protocols
Protocol 1: Proper Storage of this compound
-
Receiving the Reagent: Upon receipt, inspect the container for any signs of damage to the seal.
-
Inert Atmosphere: If the reagent is not already under an inert atmosphere, carefully flush the headspace of the bottle with dry argon or nitrogen.
-
Sealing: Ensure the cap is tightly sealed. For long-term storage and repeated use, it is highly recommended to use a bottle with a septum-sealed cap.
-
Parafilm Sealing: For added protection, wrap the cap and the neck of the bottle with Parafilm.
-
Refrigeration: Store the sealed container in a refrigerator at 2-8°C.
-
Labeling: Clearly label the container with the date received and the date opened.
Protocol 2: Handling and Dispensing under an Inert Atmosphere
This protocol is crucial for preventing the introduction of moisture into the bulk reagent.
-
Preparation: Set up your reaction vessel and any necessary glassware under an inert atmosphere using a Schlenk line or in a glovebox.
-
Equilibration: Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Syringe Transfer: a. Puncture the septum of the reagent bottle with a needle connected to a source of inert gas to create a slight positive pressure. b. Use a clean, dry syringe with a needle to pierce the septum and withdraw the desired volume of the reagent. c. Quickly transfer the reagent to your reaction vessel, which is also under an inert atmosphere.
-
Resealing: After withdrawing the reagent, remove the syringe and the inert gas needle. Re-wrap the cap with Parafilm.
-
Storage: Return the reagent bottle to the refrigerator for storage.
Visualizing Decomposition Pathways
Diagram 1: Hydrolysis of this compound
Caption: The primary decomposition pathway via hydrolysis.
Diagram 2: Preventing Decomposition Workflow
Caption: Recommended workflow for preventing decomposition.
References
- King, J. F., & Durst, T. (1963). The hydrolysis of alkanesulfonyl chlorides. Tetrahedron Letters, 4(10), 585-588.
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
Sources
Technical Support Center: Trifluoropropanesulfonylation
A Guide for the Practicing Scientist
Welcome to the technical support center for trifluoropropanesulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful but sometimes challenging transformation. As Senior Application Scientists, we have compiled this resource based on established principles of sulfonylation chemistry and field-proven insights to help you navigate the complexities of your experiments.
The trifluoropropanesulfonyl group (Tfps), CF₃CH₂CH₂SO₂-, is a valuable functional group in medicinal and materials chemistry. Its successful installation, however, requires careful attention to reaction parameters. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my trifluoropropanesulfonylation reaction showing low or no conversion?
This is the most frequent challenge and can stem from several root causes related to reagents, conditions, or the substrate itself.
A1: Reagent Quality and Handling is Paramount.
The primary culprit in failed sulfonylation is often the degradation of the electrophilic sulfonating agent, typically trifluoropropanesulfonic anhydride [(Tfps)₂O] or the corresponding sulfonyl chloride (TfpsCl).
-
Moisture Sensitivity: These reagents are highly susceptible to hydrolysis.[1] The presence of even trace amounts of water in the solvent, on the glassware, or in the amine base will rapidly convert the anhydride or chloride to the unreactive trifluoropropanesulfonic acid.
-
Solution: Always use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF, acetonitrile). Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use bases that have been dried over appropriate agents (e.g., KOH).
-
-
Reagent Purity: The anhydride, in particular, can degrade over time. The corresponding sulfonic acid is a common impurity.
-
Solution: If you suspect reagent degradation, it can be purified. For anhydrides, a common method for analogous compounds like triflic anhydride involves distillation from a small amount of phosphorus pentoxide (P₂O₅) to remove the acid.[2]
-
A2: The Choice of Base is Critical.
The base serves to neutralize the acid generated during the reaction (TfpsOH or HCl). However, its nucleophilicity can interfere with the desired reaction.
-
Problem: Common amine bases like triethylamine (TEA) or pyridine can act as nucleophiles, attacking the highly electrophilic sulfur center of the sulfonating agent. This consumes the reagent and reduces the yield.[3]
-
Solution: Employ a sterically hindered, non-nucleophilic base. These bases are too bulky to attack the sulfur atom but are capable of scavenging the generated proton.
| Base | pKa of Conjugate Acid | Common Use & Rationale |
| Pyridine | 5.2 | Acts as both base and nucleophilic catalyst; can be problematic.[4] |
| Triethylamine (TEA) | 10.7 | Common, but can compete as a nucleophile. |
| 2,6-Lutidine | 6.7 | Recommended. Sterically hindered, preventing nucleophilic attack. |
| DIPEA | 11.0 | Recommended. Highly hindered and strongly basic. |
A3: Reaction Temperature and Time May Need Optimization.
-
Problem: Trifluoropropanesulfonylation reactions are often rapid and highly exothermic. Many protocols for the related triflation are run at low temperatures (-78 °C to 0 °C) to control reactivity and minimize side reactions.[2]
-
Solution: Start the reaction at a low temperature (e.g., -20 °C or 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For unreactive or sterically hindered substrates, gentle heating may be required, but this should be approached cautiously as it can promote side reactions.
FAQ 2: I'm observing significant side products. What are they and how can I prevent them?
The formation of impurities is typically due to elimination reactions or attack by nucleophilic byproducts.
A1: Elimination to Form Alkenes.
For secondary and tertiary alcohol substrates, elimination to form an alkene is a common competing pathway, especially at elevated temperatures.[3]
-
Mechanism: The trifluoropropanesulfonate (TfpsO-) group is an excellent leaving group, similar to a tosylate or triflate. Once formed, the base present in the mixture can promote E2 elimination.
-
Solution:
-
Use a non-nucleophilic, hindered base like 2,6-lutidine or a proton sponge.
-
Maintain low reaction temperatures.
-
Add the sulfonating agent slowly to the solution of the alcohol and base to avoid a localized excess of the highly reactive agent.
-
A2: Conversion of Product to Alkyl Chloride.
This side reaction is particularly relevant when using a sulfonyl chloride (TfpsCl) and a base like pyridine or triethylamine.
-
Mechanism: The reaction of TfpsCl with an alcohol in the presence of an amine base (e.g., pyridine) generates the pyridinium chloride salt. The chloride ion is a competent nucleophile and can displace the newly formed sulfonate ester in an Sₙ2 reaction, especially if the carbon center is accessible (primary or secondary).[5]
-
Solution:
-
Use the anhydride [(Tfps)₂O] instead of the chloride if this is a persistent issue.
-
Use a base whose conjugate acid salt is less nucleophilic.
-
Avoid excess amine base and high temperatures.
-
FAQ 3: My product seems unstable during workup or purification. What precautions should I take?
Trifluoropropanesulfonates are potent electrophiles and can be sensitive to certain conditions.
A1: Hydrolysis During Aqueous Workup.
-
Problem: The product can hydrolyze back to the starting alcohol if exposed to water for extended periods, especially under acidic or basic conditions. While generally more stable to hydrolysis than triflates, caution is still warranted.[6]
-
Solution: Perform the aqueous quench and extraction steps quickly and at low temperatures. Use a saturated solution of a mild bicarbonate or ammonium chloride wash rather than strong acids or bases. Ensure the final product is stored under anhydrous conditions.
A2: Decomposition on Silica Gel.
-
Problem: Standard silica gel is slightly acidic and can cause decomposition of sensitive sulfonates during column chromatography.[7]
-
Solution:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Use alternative stationary phases like alumina (basic or neutral) or florisil.
-
If possible, purify the product by crystallization to avoid chromatography altogether.
-
Experimental Protocols & Workflows
Protocol 1: General Procedure for the Trifluoropropanesulfonylation of a Primary Alcohol
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add 2,6-lutidine (1.5 equiv).
-
Sulfonylation: To the stirring solution, add trifluoropropanesulfonic anhydride (1.2 equiv) dropwise via syringe over 5-10 minutes. Note: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture back to 0 °C. Quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system, e.g., hexanes/ethyl acetate) to afford the desired trifluoropropanesulfonate.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding trifluoropropanesulfonylation reaction.
Reaction Mechanism Overview
The reaction proceeds via nucleophilic attack of the alcohol onto the highly electrophilic sulfur atom of the trifluoropropanesulfonic anhydride, followed by deprotonation.
References
-
Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79. [Link]
-
Leah4sci. (2025). Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory. YouTube. [Link]
- Tanabe, Y., et al. (1999). Practical and Smooth Sulfonylation of Alcohols with Sulfonyl Chlorides in the Presence of Me2N(CH2)nNMe2: Avoidance of Undesirable Conversion of the Sulfonates into Chlorides. Synthesis, 1999(9), 1633-1636.
-
Wikipedia. (n.d.). Perfluorobutanesulfonyl fluoride. Wikipedia. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 3. N-Phenyl-bis(trifluoromethanesulfonimide) synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Perfluorobutanesulfonyl fluoride - Wikipedia [en.wikipedia.org]
- 7. JP2003286244A - Method for producing N-phenylbis (trifluoromethanesulfonimide) - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Electrophilicity of 3,3,3-Trifluoropropane-1-sulfonyl chloride
Welcome to the technical support center for 3,3,3-Trifluoropropane-1-sulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and optimize your synthetic strategies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter during your research.
Introduction: Understanding the Reagent
This compound is a valuable building block in medicinal chemistry and drug discovery. It allows for the introduction of the 3,3,3-trifluoropropylsulfonyl moiety, a group that can enhance metabolic stability and modulate the physicochemical properties of a target molecule.[1] The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is inherently electrophilic, a property that is significantly amplified by the strong electron-withdrawing inductive effect of the terminal trifluoromethyl (CF₃) group.[2]
While this inherent reactivity is sufficient for reactions with strong nucleophiles like primary aliphatic amines, researchers often face challenges when working with weaker nucleophiles, such as electron-deficient anilines, hindered secondary amines, or alcohols. This guide provides actionable strategies to enhance the electrophilicity of the sulfonyl chloride, enabling successful reactions even with the most challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What makes the sulfur atom in this compound electrophilic?
A1: The electrophilicity of the sulfur center is a result of cumulative electron withdrawal by multiple electronegative atoms.
-
Sulfonyl Oxygens: The two oxygen atoms are highly electronegative and pull electron density away from the central sulfur atom.
-
Chlorine Atom: The chlorine atom also contributes to this inductive withdrawal and serves as a good leaving group.
-
Trifluoropropyl Group: The CF₃ group at the end of the propyl chain is one of the most powerful electron-withdrawing groups.[2] Its strong inductive effect (-I) is transmitted through the sigma bonds of the propyl chain, further depleting electron density at the sulfur atom and making it a "harder," more reactive electrophile.
Q2: How should I properly handle and store this compound?
A2: This reagent is highly sensitive to moisture and reactive towards nucleophiles. Proper handling is critical to prevent degradation and ensure reproducible results.
-
Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[3] It is classified as a corrosive material.
-
Handling: Always handle under an inert atmosphere. Do not allow contact with water, as it reacts violently to produce 3,3,3-trifluoropropanesulfonic acid and hydrogen chloride gas.[3][4] It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines outside of controlled reaction conditions.[3]
-
Safety: The reagent is corrosive and causes severe skin burns and eye damage.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
Q3: What are the common signs of reagent decomposition?
A3: Decomposition can compromise your reaction and lead to complex purification challenges. Key indicators include:
-
Color Change: The development of a dark brown or black color can signify decomposition.[6]
-
Gas Evolution: The release of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) are common byproducts of thermal or hydrolytic decomposition.[3][6]
-
Formation of Impurities: The most common impurity is the corresponding sulfonic acid from hydrolysis, which will appear as a new spot on a TLC plate or an unexpected peak in NMR or LC-MS analysis.[6]
Troubleshooting Guide: Overcoming Reactivity Challenges
This section addresses specific experimental failures and provides validated solutions to enhance reactivity and minimize side reactions.
Issue 1: Low or No Reactivity with Weak Nucleophiles
Question: My reaction between this compound and an electron-deficient aniline (or a sterically hindered alcohol) is extremely sluggish and gives a poor yield, with most of the starting material unreacted. How can I drive this reaction to completion?
Answer: This is a classic scenario where the nucleophile is too weak to attack the sulfonyl chloride efficiently under standard conditions. The solution is to increase the electrophilicity of the sulfur center through activation, most commonly with a Lewis acid.
A Lewis acid coordinates to the sulfonyl oxygen atoms or, in some cases, the chloride atom. This coordination withdraws additional electron density from the sulfur, making it significantly more susceptible to nucleophilic attack.
Sources
Technical Support Center: 3,3,3-Trifluoropropane-1-sulfonyl chloride
A comprehensive resource for researchers, scientists, and drug development professionals on the effective use and handling of 3,3,3-Trifluoropropane-1-sulfonyl chloride, with a focus on minimizing hydrolysis and maximizing reaction success.
The trifluoromethyl group in this compound imparts unique electronic properties that are highly desirable in medicinal chemistry for enhancing metabolic stability and tuning physicochemical characteristics of drug candidates. However, this potent electron-withdrawing group also significantly increases the electrophilicity of the sulfonyl sulfur, making the compound exceptionally susceptible to hydrolysis. This technical support center provides in-depth guidance to help you navigate the challenges associated with this highly reactive yet valuable reagent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Potential Cause A: Hydrolysis of this compound
-
Explanation: The primary culprit for low yields is often the premature hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid (3,3,3-Trifluoropropane-1-sulfonic acid).[1] This sulfonic acid is unreactive towards amines under standard sulfonylation conditions. The strong electron-withdrawing effect of the trifluoromethyl group makes this compound particularly sensitive to moisture.[2]
-
Solutions:
-
Rigorous Anhydrous Techniques: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[1]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
Fresh Reagent: Use a fresh bottle of this compound or a properly stored aliquot. Avoid using reagent from a bottle that has been opened multiple times over a long period.
-
Potential Cause B: Insufficiently Nucleophilic Amine
-
Explanation: Sterically hindered or electron-deficient amines may exhibit reduced nucleophilicity, leading to a sluggish or incomplete reaction with the sulfonyl chloride.[1]
-
Solutions:
-
Elevated Temperature: Carefully increase the reaction temperature. However, be mindful of the potential for thermal degradation of the sulfonyl chloride.
-
Stronger, Non-Nucleophilic Base: Employ a stronger, non-nucleophilic base to facilitate the reaction.
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can accelerate the reaction of less reactive amines.[1]
-
Potential Cause C: Inappropriate Base Selection
-
Explanation: The base is crucial for neutralizing the HCl generated during the reaction. An unsuitable base can lead to side reactions or be too weak to drive the reaction to completion.
-
Solutions:
-
Use of Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Pyridine can also be used and may act as a nucleophilic catalyst.
-
Avoid Aqueous Bases: While Schotten-Baumann conditions (using an aqueous base) are possible, they significantly increase the risk of hydrolyzing the highly reactive this compound.
-
Issue 2: Formation of an Unexpected Side Product
Potential Cause: Bis-sulfonylation of Primary Amines
-
Explanation: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, especially if there is a localized high concentration of the sulfonyl chloride.
-
Solutions:
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C).
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the formation of the monosulfonamide.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to its high sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Refrigeration (2-8 °C) is recommended to minimize decomposition over time. If you need to use small quantities frequently, consider preparing and storing aliquots in sealed vials under an inert atmosphere to avoid repeatedly exposing the main stock to air and moisture.
Q2: What is the mechanism of hydrolysis for this compound?
A2: The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom. This can occur via a concerted SN2-like mechanism or a stepwise addition-elimination pathway. The strong electron-withdrawing trifluoromethyl group in this compound enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus accelerating the rate of hydrolysis.[2]
Q3: How can I monitor the progress of my reaction and detect hydrolysis?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting amine and the formation of the sulfonamide product. The hydrolyzed sulfonic acid is highly polar and will likely remain at the baseline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction.[3] The disappearance of the starting material signals and the appearance of new signals corresponding to the product can be tracked. The formation of the sulfonic acid can also be observed by changes in the chemical shifts of the protons and fluorine atoms adjacent to the sulfonyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to identify and quantify the components of the reaction mixture.[4] It is often beneficial to derivatize the sulfonyl chloride to a more thermally stable compound, such as a sulfonamide, prior to GC analysis.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the reaction and quantifying the purity of the final product. The sulfonic acid byproduct can also be detected and quantified using HPLC.[5]
Q4: What are the safety precautions for handling this compound?
A4: This compound is corrosive and reacts with water to release corrosive gases. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Experimental Protocols & Data
Detailed Protocol: Synthesis of a Sulfonamide using this compound
This protocol provides a general procedure for the sulfonylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate, dry flask, prepare a solution of this compound (1.1 eq.) in anhydrous DCM under an inert atmosphere.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates complete consumption of the amine.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄ClF₃O₂S |
| Molecular Weight | 196.58 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 77-78 °C at 16 mmHg |
| Density | 1.557 g/mL at 25 °C |
| Sensitivity | Moisture sensitive |
Table 2: Qualitative Reactivity Comparison of Common Sulfonyl Chlorides
| Sulfonyl Chloride | Substituent Effect | Relative Reactivity towards Hydrolysis |
| Methanesulfonyl chloride (MsCl) | Alkyl (electron-donating) | Moderate |
| p-Toluenesulfonyl chloride (TsCl) | Aryl with electron-donating group | Moderate |
| Benzenesulfonyl chloride (BsCl) | Aryl (neutral) | Higher |
| p-Nitrobenzenesulfonyl chloride | Aryl with electron-withdrawing group | High |
| This compound | Alkyl with strong electron-withdrawing group | Very High |
Visualizations
Hydrolysis of this compound
Caption: Mechanism of hydrolysis of this compound.
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: A decision-making workflow for troubleshooting low yields in sulfonylation reactions.
References
- BenchChem. (2025). Troubleshooting low yield in amine sulfonylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. BenchChem Technical Support.
- Giraud, A., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved January 11, 2026, from [Link]
- Bandyopadhyay, A., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 51(26), 3470-3472.
- LibreTexts. (2021). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
- Bentley, T. W., et al. (2012). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 17(11), 12699-12711.
- Rhone-Poulenc Chimie. (1998). Process for the synthesis of sulfonimides and their salts.
- Wilde, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Caulton, K. G. (2011). Synthesis of sulfonamides.
- Al-Aboudi, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirsheld Surfaces. Crystals, 12(12), 1756.
- Massachusetts Institute of Technology. (1952).
- Gemoets, H. P. L., et al. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2(3), 366-373.
- Jaremko, M., & Jaremko, L. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10471-10476.
- The University of Manchester. (2012). The Synthesis of Functionalised Sulfonamides. CORE.
- Xu, J., & Yang, Z. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(8), 2243-2256.
- Bolm, C., et al. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 11(19), 4422-4425.
- LibreTexts. (2021). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
- Bentley, T. W., et al. (2012). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 17(11), 12699-12711.
- Keceli, G., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry, 52(42), 7387-7396.
- Gureasko, J., et al. (2010). Real-time NMR Study of Three Small GTPases Reveals That Fluorescent 2′(3′)-O-(N-Methylanthranoyl)-tagged Nucleotides Alter Hydrolysis and Exchange Kinetics. Journal of Biological Chemistry, 285(47), 36575-36584.
- Oh, H. K., et al. (2007). Stoichiometric solvation effects. Solvolysis of trifluoromethanesulfonyl chloride. Bulletin of the Korean Chemical Society, 28(10), 1735-1738.
- Gureasko, J., et al. (2010). Real-time NMR Study of Three Small GTPases Reveals That Fluorescent 2′(3′)-O-(N-Methylanthranoyl)-tagged Nucleotides Alter Hydrolysis and Exchange Kinetics.
- Guo, B., et al. (2014). Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR.
Sources
Technical Support Center: Column Chromatography of Trifluoropropanesulfonamides
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with trifluoropropanesulfonamides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography purification of this unique class of compounds. The trifluoromethyl group imparts distinct properties that can influence chromatographic behavior, and this guide is designed to provide both foundational knowledge and practical solutions.
I. Understanding the Fundamentals: Trifluoropropanesulfonamides in Column Chromatography
Trifluoropropanesulfonamides possess a combination of a polar sulfonamide group and a highly electronegative trifluoromethyl group. This duality can lead to unique interactions with both polar stationary phases like silica gel and various mobile phases. Understanding these characteristics is the first step in successful purification.
Key Molecular Properties and Their Chromatographic Implications:
-
Polarity: The sulfonamide moiety (-SO₂NH-) is polar and can engage in hydrogen bonding.
-
Fluorination: The trifluoromethyl group (-CF₃) increases the compound's overall hydrophobicity compared to its non-fluorinated analogs.[1] This can sometimes lead to unexpected elution patterns.
-
Solubility: Solubility can be variable. While the sulfonamide group may impart some polarity, the fluorinated alkyl chain can favor less polar organic solvents. The general principle of "like dissolves like" is a good starting point for solvent selection.[2][3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of trifluoropropanesulfonamides, providing potential causes and actionable solutions.
Problem 1: Poor Separation or Co-elution of Compound of Interest with Impurities
Symptoms:
-
Fractions containing the desired product are contaminated with byproducts or starting materials.
-
Thin-layer chromatography (TLC) analysis of eluted fractions shows overlapping spots.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase Polarity | The eluent may be too polar, causing all compounds to move too quickly through the column, or not polar enough, resulting in everything staying at the origin.[4] | Methodical Solvent Screening: Use TLC to test a range of solvent systems. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate, diethyl ether). Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate. |
| Choice of Stationary Phase | Standard silica gel may not provide sufficient selectivity for closely related compounds.[5] | Alternative Stationary Phases: Consider using different stationary phases. For instance, amide-modified silica has shown good selectivity for sulfonamides.[5] Reverse-phase chromatography on C8 or C18 columns can also offer different selectivity compared to normal-phase chromatography.[5] |
| Gradient Elution Not Optimized | A single isocratic (constant solvent composition) mobile phase may not be adequate to resolve compounds with a wide range of polarities. | Implement a Gradient: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[5][6] This will allow for the elution of less polar impurities first, followed by your compound of interest, and finally, more polar impurities. |
Problem 2: Peak Tailing or Broadening
Symptoms:
-
On a chromatogram (if using automated flash chromatography), the peak for the desired compound is asymmetrical with a "tail."
-
TLC analysis of fractions shows streaking of the spot.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions with Silica | The acidic nature of silica gel can sometimes lead to strong, non-ideal interactions with basic functional groups or even the sulfonamide itself, causing tailing. | Deactivate the Silica: Add a small amount of a modifier like triethylamine (0.1-1%) to your mobile phase to neutralize acidic sites on the silica gel.[6] |
| Column Overloading | Too much sample has been loaded onto the column for its size, exceeding its capacity. | Reduce Sample Load: As a general rule, for silica gel flash chromatography, the sample load should be about 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. |
| Compound Insolubility in Mobile Phase | If the compound is not fully soluble in the mobile phase as it moves through the column, it can lead to band broadening. | Ensure Solubility: Dissolve the crude sample in a minimal amount of a strong solvent and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). This ensures the compound is introduced to the column in a concentrated band. |
Problem 3: Irreproducible Results
Symptoms:
-
The same purification procedure yields different results from one run to the next.
-
Retention times or elution profiles vary significantly.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Solvent Quality | The water content or grade of the solvents can affect their polarity and, consequently, the chromatography. | Use High-Quality Solvents: Always use HPLC-grade solvents and ensure they are dry, unless a specific amount of a protic solvent is part of the method. |
| Column Packing Inconsistencies | Voids or channels in the column packing can lead to an uneven flow of the mobile phase and poor separation.[7] | Proper Packing Technique: Ensure the column is packed uniformly. For flash chromatography, use a slurry packing method and apply consistent pressure. |
| Compound Instability | Some fluorinated compounds can be unstable under certain conditions, potentially degrading on the column.[8] | Assess Stability: Before chromatography, run a small-scale experiment to check the stability of your compound in the chosen solvent system and on silica gel. If degradation is observed, consider a different stationary phase or a faster purification method. |
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase system for a novel trifluoropropanesulfonamide?
A1: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin by running TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find a system that gives your target compound an Rf value between 0.2 and 0.35. This generally translates well to column chromatography.
Q2: Should I use gravity chromatography or flash chromatography?
A2: Flash chromatography is generally preferred for routine purification in research labs.[4] It is much faster than gravity chromatography and often provides better resolution due to the smaller particle size of the silica gel and the applied pressure, which minimizes band broadening.
Q3: How do I choose the right column size?
A3: The column size depends on the amount of crude material you need to purify and the difficulty of the separation. A larger column will be needed for larger sample sizes. The ratio of the stationary phase mass to the crude sample mass is a key parameter. For difficult separations, a higher ratio (e.g., 100:1) is recommended. For easier separations, a lower ratio (e.g., 20:1) may suffice.
Q4: My compound seems to be streaking on the TLC plate. What does this mean for my column chromatography?
A4: Streaking on a TLC plate is often a sign of a problem that will also occur on the column, such as compound decomposition, interaction with the stationary phase, or poor solubility. It is crucial to address this at the TLC stage. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to see if the spot shape improves. This indicates an interaction with the silica that can be mitigated.
Q5: Can I reuse my column?
A5: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can elute and contaminate your current purification. For routine purifications where the same reaction is being repeated, reusing a column may be acceptable if it is thoroughly cleaned between runs.
IV. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Flash Column Chromatography of a Trifluoropropanesulfonamide
-
TLC Analysis: Determine the optimal solvent system using TLC as described in Q1 of the FAQ.
-
Column Selection and Packing:
-
Choose a column size appropriate for your sample amount.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Carefully pour the slurry into the column and use positive pressure to pack the silica bed, ensuring a flat, uniform surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the less polar composition determined from your TLC analysis.
-
If using a gradient, gradually increase the percentage of the more polar solvent.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the expected separation.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
Combine the pure fractions and evaporate the solvent to isolate the purified trifluoropropanesulfonamide.
-
Workflow Diagram: Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
V. References
-
Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. Available at:
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available at:
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC - NIH. Available at:
-
TROUBLESHOOTING GUIDE. Available at:
-
CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. Available at:
-
Mobile and Stationary Phases in Chromatography Explained - Pharma Now. Available at:
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at:
-
Column Chromatography - Organic Chemistry at CU Boulder. Available at:
-
Troubleshooting Guide - Phenomenex. Available at:
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at:
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at:
-
Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. Available at:
-
column chromatography & purification of organic compounds - YouTube. Available at:
-
Solubility and intermolecular forces | AP Chemistry | Khan Academy - YouTube. Available at:
-
S2.2.8 Solubility and intermolecular forces - YouTube. Available at:
Sources
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. phenomenex.com [phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the sulfonyl chloride moiety is an indispensable tool for the construction of sulfonamides and sulfonate esters, functionalities prevalent in a vast array of pharmaceuticals and functional materials. While traditional reagents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) have long served as the workhorses in this domain, the emergence of fluorinated analogues like 3,3,3-Trifluoropropane-1-sulfonyl chloride presents new opportunities for enhanced reactivity and novel molecular design. This guide provides an in-depth, objective comparison of the performance of this compound against its classical counterparts, supported by established chemical principles and experimental data.
The Impact of Fluorination: A Paradigm Shift in Reactivity
The reactivity of sulfonyl chlorides is fundamentally dictated by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish this electrophilicity, leading to slower reaction rates.
This compound distinguishes itself through the potent inductive effect of the terminal trifluoromethyl (-CF₃) group. This strongly electron-withdrawing group significantly enhances the electrophilicity of the sulfonyl sulfur, leading to a marked increase in reactivity compared to its non-fluorinated aliphatic and aromatic counterparts. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and the ability to engage less nucleophilic substrates that may be unreactive towards traditional sulfonylating agents.
At a Glance: Physicochemical Properties of Key Sulfonyl Chlorides
A comparison of the fundamental physicochemical properties of this compound, tosyl chloride, and mesyl chloride reveals key differences in their physical state, molecular weight, and density.
| Property | This compound | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Molecular Formula | C₃H₄ClF₃O₂S | C₇H₇ClO₂S | CH₃ClO₂S |
| Molecular Weight | 196.58 g/mol | 190.65 g/mol | 114.55 g/mol |
| Physical State | Liquid | Solid | Liquid |
| Boiling Point | 77-78 °C / 16 mmHg | 145-147 °C / 15 mmHg | 161 °C |
| Density | 1.557 g/mL at 25 °C | ~1.34 g/cm³ | 1.48 g/mL |
| CAS Number | 845866-80-0 | 98-59-9 | 124-63-0 |
A Data-Driven Comparison of Reactivity
While direct kinetic comparisons under identical conditions are not always readily available in published literature, the relative reactivity of sulfonyl chlorides can be inferred from established principles of physical organic chemistry and solvolysis data of related compounds. The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. Electron-withdrawing groups have positive Hammett sigma (σ) values, while electron-donating groups have negative values. A positive reaction constant (ρ) for a reaction series indicates that the reaction is accelerated by electron-withdrawing groups.
This increased reactivity allows for the sulfonylation of a broader range of nucleophiles, including those that are sterically hindered or electronically deactivated.
Experimental Protocols: A Practical Guide to Sulfonylation
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative sulfonamide and sulfonate ester. These can be adapted to compare the performance of this compound with other sulfonylating agents.
Synthesis of N-Benzyl-3,3,3-trifluoropropanesulfonamide
This protocol details the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add triethylamine.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Synthesis of N-Benzyl-4-methylbenzenesulfonamide using Tosyl Chloride
For a direct comparison, the same protocol can be followed, substituting this compound with p-toluenesulfonyl chloride.
Expected Outcome:
Due to the lower reactivity of tosyl chloride, this reaction may require a longer reaction time or gentle heating to achieve a comparable yield to the reaction with this compound. A typical reported yield for the reaction of benzylamine with tosyl chloride is in the range of 67-73%.[2][3]
Synthesis of Benzyl 3,3,3-trifluoropropanesulfonate
This protocol outlines the formation of a sulfonate ester from this compound and benzyl alcohol.
Materials:
-
This compound (1.1 eq)
-
Benzyl alcohol (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Workflow
The general workflow for the synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides is depicted below.
Caption: Generalized mechanism of sulfonylation.
Conclusion and Future Outlook
This compound represents a highly reactive and valuable reagent for the synthesis of sulfonamides and sulfonate esters. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the sulfonyl sulfur, leading to faster reactions and the ability to engage a wider range of nucleophiles compared to traditional reagents like tosyl chloride and mesyl chloride. This enhanced reactivity is particularly advantageous in the synthesis of complex molecules and in late-stage functionalization strategies common in drug discovery.
For researchers seeking to accelerate their synthetic workflows and access novel chemical space, this compound offers a compelling alternative to conventional sulfonylating agents. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and cost considerations. The experimental protocols provided herein offer a solid foundation for the comparative evaluation of these reagents in your specific research context.
References
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL: [Link])
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (URL: [Link])
-
Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. (URL: [Link])
-
Hammett equation - Wikipedia. (URL: [Link])
-
This compound - Oakwood Chemical. (URL: [Link])
-
This compound One Chongqing Chemdad Co. (URL: [Link])
-
3,3,3-Trifluoropropane-1-sulfonylchloride - Achmem. (URL: [Link])
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A Comparative Guide to the Reactivity of 3,3,3-Trifluoropropane-1-sulfonyl Chloride vs. Tosyl Chloride
Executive Summary
In the landscape of organic synthesis, the choice of a sulfonylating agent is pivotal for converting alcohols and amines into superior leaving groups, thereby facilitating a vast array of subsequent transformations. For decades, tosyl chloride (TsCl) has been the benchmark reagent, valued for its reliability and extensive documentation. However, the advent of fluorinated reagents like 3,3,3-trifluoropropane-1-sulfonyl chloride (TFPSC) presents a compelling alternative, offering significantly enhanced reactivity. This guide provides a detailed, evidence-based comparison of TFPSC and TsCl, demonstrating that the powerful electron-withdrawing nature of the trifluoropropyl group makes TFPSC a more potent electrophile. This heightened reactivity translates into faster reaction times, milder conditions, and the ability to functionalize less reactive substrates. Furthermore, the resulting 3,3,3-trifluoropropanesulfonate (TFPS) is a more effective leaving group than tosylate, accelerating subsequent nucleophilic substitution reactions. This guide will equip researchers, particularly those in drug development, with the fundamental principles and practical data needed to strategically select the optimal sulfonylating agent for their synthetic challenges.
Introduction: The Critical Role of Sulfonylation
Sulfonyl chlorides are indispensable tools in the synthetic chemist's arsenal.[1] Their primary function is to convert the poorly nucleofugal hydroxyl group of alcohols into a sulfonate ester.[2][3] This transformation is critical because the resulting sulfonate anion is highly stabilized by resonance, making it an excellent leaving group in nucleophilic substitution (SN1 and SN2) and elimination reactions.[4][5]
-
Tosyl Chloride (TsCl): The Gold Standard. p-Toluenesulfonyl chloride, or tosyl chloride, is an aromatic sulfonyl chloride that has been a mainstay in organic chemistry for generations. Its crystalline nature, relative stability, and predictable reactivity have made it a go-to reagent for countless applications.[6]
-
This compound (TFPSC): The High-Reactivity Challenger. TFPSC is an aliphatic sulfonyl chloride distinguished by a terminal trifluoromethyl (CF₃) group.[7] As we will explore, this structural feature dramatically alters its electronic properties and, consequently, its chemical behavior.
Molecular Properties: Unpacking the Source of Reactivity
The divergent reactivity of TFPSC and TsCl stems directly from their distinct molecular structures and the electronic effects exerted by their respective organic residues.
Structural and Electronic Comparison
The key difference lies in the substituent attached to the sulfonyl group: a p-tolyl group for TsCl and a 3,3,3-trifluoropropyl group for TFPSC. The three fluorine atoms on TFPSC are intensely electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect) that propagates through the propyl chain to the sulfur atom.[8] This effect makes the sulfur atom in TFPSC significantly more electron-deficient (more electrophilic) than the sulfur atom in TsCl, where the tolyl group is comparatively electron-neutral.[9]
While the aromatic ring in TsCl does provide some resonance stabilization, the inductive effect of the trifluoromethyl group in TFPSC is the dominant factor governing the electrophilicity of the sulfonyl center.[9]
Caption: Structural comparison and electronic effects of TFPSC vs. TsCl.
Comparative Reactivity Analysis
The enhanced electrophilicity of the sulfur atom in TFPSC makes it inherently more reactive towards nucleophiles than TsCl.
Sulfonylation of Alcohols
The reaction of a sulfonyl chloride with an alcohol in the presence of a base (like pyridine or triethylamine) is a cornerstone of organic synthesis.[10] Experimental evidence consistently shows that TFPSC reacts faster and under milder conditions than TsCl.
| Feature | This compound (TFPSC) | Tosyl Chloride (TsCl) | Rationale |
| Reaction Rate | Very Fast | Moderate to Slow | The highly electrophilic sulfur in TFPSC is more susceptible to nucleophilic attack by the alcohol. |
| Typical Temp. | 0 °C to Room Temperature | Room Temperature to Reflux | The higher reactivity of TFPSC allows for lower reaction temperatures, preserving sensitive functional groups. |
| Substrate Scope | Broad (Primary, Secondary, some Tertiary Alcohols) | Primarily Primary and less hindered Secondary Alcohols[11] | TFPSC's high reactivity enables the sulfonylation of sterically hindered or less nucleophilic alcohols that react sluggishly with TsCl. |
| Side Reactions | Minimal at lower temperatures. | Potential for elimination or formation of alkyl chloride at higher temperatures.[10] | Milder conditions required for TFPSC reduce the likelihood of side reactions. |
Supporting Evidence: While direct kinetic comparisons for TFPSC are emerging, the principle is well-established with analogous fluoroalkylsulfonyl chlorides. For instance, trifluoromethanesulfonyl chloride (triflyl chloride) is vastly more reactive than TsCl.[12] The reactivity of TFPSC lies between that of mesyl chloride and triflyl chloride, but is significantly greater than that of TsCl. This is corroborated by studies on similar aliphatic sulfonyl chlorides which show faster reaction rates compared to TsCl, attributed to reduced steric hindrance and favorable electronic effects.[13]
Leaving Group Ability: The Story After Sulfonylation
The utility of a sulfonylating agent also depends on the ability of the resulting sulfonate to act as a leaving group in a subsequent reaction. The stability of the departing anion dictates its effectiveness as a leaving group. A more stable anion is a weaker base and therefore a better leaving group.[4]
The TFPS anion (CF₃CH₂CH₂SO₃⁻) is significantly more stable than the tosylate anion (CH₃C₆H₄SO₃⁻). The strong inductive effect of the CF₃ group effectively delocalizes the negative charge on the sulfonate, making the TFPS anion a weaker base and thus a superior leaving group.
Order of Leaving Group Ability: Triflate (-OTf) > Trifluoropropanesulfonate (-OTFPS) > Tosylate (-OTs) > Mesylate (-OMs) > Halides (I⁻ > Br⁻ > Cl⁻)[4][14][15]
This means that an alkyl trifluoropropanesulfonate will undergo nucleophilic substitution reactions much faster than the corresponding alkyl tosylate. This is a crucial advantage when working with unreactive substrates or when rapid reaction rates are desired.[14]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, here is a representative protocol for the sulfonylation of a primary alcohol.
Caption: Comparative workflow for sulfonylation using TFPSC and TsCl.
Detailed Steps:
-
Setup: A flame-dried round-bottom flask is charged with the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Anhydrous pyridine (1.5 equivalents) is added, and the mixture is stirred for 5 minutes.
-
Sulfonyl Chloride Addition:
-
For TFPSC: this compound (1.1 equivalents) is added dropwise via syringe. The reaction is typically stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 1-3 hours.
-
For TsCl: p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise as a solid. The reaction is typically stirred at room temperature for 12-24 hours.
-
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Workup: The reaction is quenched with water and transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester, which can be purified by column chromatography.
Expected Outcome: The reaction with TFPSC will reach completion significantly faster than the reaction with TsCl.
Applications in Drug Development and Medicinal Chemistry
The choice between TFPSC and TsCl can have profound implications in the synthesis of complex, biologically active molecules.
-
Enhanced Reactivity for Complex Scaffolds: In late-stage functionalization of complex drug candidates, where molecules may possess sensitive groups or sterically hindered alcohols, the high reactivity and mild conditions afforded by TFPSC are highly advantageous.
-
Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug molecules is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[16] Using TFPSC introduces a trifluoropropyl tag that, while not directly attached to the core scaffold, can be a useful handle or probe in certain applications. The resulting sulfonamides from reactions with amines are also important pharmacophores.[17][18]
-
Facilitating Difficult Substitutions: When the synthetic route requires a subsequent SN2 reaction on a hindered carbon center, using TFPSC to form the ultra-potent TFPS leaving group can be the key to success where a tosylate would fail.
Conclusion
While tosyl chloride remains a valuable and cost-effective reagent for many standard applications, this compound offers a clear and compelling advantage in terms of reactivity. The strong inductive effect of the trifluoromethyl group renders TFPSC a superior electrophile for sulfonylation and the resulting TFPS group a superior nucleofuge for subsequent substitutions. For researchers and drug development professionals facing challenging substrates, requiring mild conditions, or seeking to accelerate reaction sequences, TFPSC represents a powerful and strategically advantageous tool. Its adoption can lead to more efficient, robust, and enabling synthetic routes for the construction of complex and valuable molecules.
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A Comparative Guide for the Discerning Chemist: 3,3,3-Trifluoropropane-1-sulfonyl Chloride vs. Mesyl Chloride in Protecting Group Chemistry
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of alcohols and amines, sulfonyl chlorides have long been a reliable choice, forming stable sulfonate esters and sulfonamides. Among these, methanesulfonyl chloride (mesyl chloride, MsCl) is a ubiquitous and well-characterized reagent. However, the increasing complexity of target molecules in pharmaceutical and materials science has driven the exploration of alternative sulfonylating agents with unique properties. This guide provides an in-depth, objective comparison between the workhorse, mesyl chloride, and a fluorinated analogue, 3,3,3-trifluoropropane-1-sulfonyl chloride (TFSC), offering insights to guide your selection in protecting group strategies.
At a Glance: Key Physicochemical and Reactivity Differences
A fundamental understanding of the structural and electronic properties of each reagent is crucial for predicting their behavior in a reaction. The primary distinction lies in the substituent on the sulfonyl group: a methyl group for MsCl and a 3,3,3-trifluoropropyl group for TFSC. This seemingly subtle difference has profound implications for their reactivity and the properties of the resulting protected functional group.
| Property | Mesyl Chloride (MsCl) | This compound (TFSC) |
| Molecular Formula | CH₃SO₂Cl | C₃H₄ClF₃O₂S |
| Molecular Weight | 114.55 g/mol [1][2] | 196.58 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2][5] | Colorless liquid[6] |
| Reactivity Profile | High reactivity, fast reaction rates in esterification and amide formation.[7] | Expected to have altered reactivity due to the electron-withdrawing trifluoromethyl group. |
| Steric Hindrance | Low | Moderate |
| Leaving Group Ability of Protected Group | Excellent (mesylate)[7] | Expected to be an excellent leaving group (trifluoropropanesulfonate). |
The Underlying Chemistry: A Deeper Dive
The reaction of sulfonyl chlorides with nucleophiles like alcohols and amines is a cornerstone of organic synthesis.[8][9][10] The mechanism generally involves the nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of a chloride ion. A base, such as triethylamine or pyridine, is typically employed to neutralize the HCl byproduct.[8]
Mesyl Chloride: The Established Standard
Mesyl chloride's small size and the electron-withdrawing nature of the sulfonyl group make it a highly reactive electrophile.[7] This high reactivity translates to rapid and efficient protection of a wide range of alcohols and amines under mild conditions.[11][12] The resulting mesylates (from alcohols) and mesylamides (from amines) exhibit good stability to a variety of reaction conditions.
Mesylates are excellent leaving groups, a property frequently exploited in substitution and elimination reactions.[13][14] While advantageous for subsequent transformations, this high reactivity can sometimes be a drawback, leading to undesired side reactions if not carefully controlled.
This compound: The Fluorinated Alternative
The introduction of a trifluoromethyl group in TFSC significantly alters its electronic properties. The strong electron-withdrawing nature of the CF₃ group is expected to increase the electrophilicity of the sulfur atom, potentially leading to even faster reaction rates compared to MsCl under similar conditions.
Furthermore, the resulting 3,3,3-trifluoropropanesulfonates (from alcohols) and -sulfonamides (from amines) will exhibit modified stability and cleavage profiles. The electron-withdrawing effect of the trifluoromethyl group can influence the lability of the protecting group, potentially allowing for more selective deprotection under specific conditions. While detailed experimental comparisons are not as extensively documented as for mesyl chloride, the unique electronic nature of TFSC makes it a compelling option for challenging synthetic problems where fine-tuning of protecting group stability is required.[15]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, step-by-step protocols for the protection of a primary alcohol using both MsCl and TFSC.
General Workflow for Alcohol Protection
Caption: General experimental workflow for the protection of an alcohol using a sulfonyl chloride.
Protocol 1: Protection of Benzyl Alcohol with Mesyl Chloride
-
Reaction Setup: Dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add mesyl chloride (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl mesylate.
Protocol 2: Protection of Benzyl Alcohol with this compound
-
Reaction Setup: In a similar setup to Protocol 1, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere. Add triethylamine (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add this compound (1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC. Due to the potential for higher reactivity, the reaction time may be shorter than with MsCl.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the resulting benzyl 3,3,3-trifluoropropanesulfonate by flash column chromatography.
Deprotection Strategies: Reclaiming the Functional Group
The stability of the protecting group dictates the conditions required for its removal. Both mesylates and the analogous trifluoropropanesulfonates are generally stable to acidic conditions.[16]
Deprotection of Mesylates
Cleavage of mesylates to regenerate the alcohol can be achieved under various conditions, often requiring strong reducing agents or specific nucleophiles. Common methods include:
-
Reductive Cleavage: Using reagents like lithium aluminum hydride or dissolving metal reductions (e.g., sodium in liquid ammonia).[16]
-
Nucleophilic Displacement: While mesylates are good leaving groups, direct hydrolysis back to the alcohol can be challenging. However, for phenols, mild cleavage of aryl mesylates has been reported.[17][18]
Deprotection of 3,3,3-Trifluoropropanesulfonates
While specific, widely-cited protocols for the deprotection of trifluoropropanesulfonates are less common in the literature, the principles of sulfonate ester cleavage should apply. The strong electron-withdrawing nature of the trifluoropropyl group might render the sulfonate more susceptible to nucleophilic attack compared to a simple mesylate. This could potentially allow for milder deprotection conditions. Researchers should consider screening a range of reductive and nucleophilic cleavage conditions to identify the optimal method for their specific substrate.
Logical Relationship Diagram
Caption: The logical progression of protecting a functional group with a sulfonyl chloride and subsequent deprotection.
Conclusion: Making an Informed Choice
Both mesyl chloride and this compound are valuable reagents for the protection of alcohols and amines.
-
Mesyl Chloride remains the go-to choice for many applications due to its cost-effectiveness, extensive documentation, and predictable reactivity.[7] Its high reactivity ensures efficient protection, and the well-established chemistry of mesylates provides a clear roadmap for subsequent synthetic steps.
-
This compound emerges as a compelling alternative for more complex synthetic challenges. The presence of the trifluoromethyl group offers the potential for enhanced reactivity and, more importantly, a differentiated stability profile for the resulting protected group. This can be particularly advantageous in multi-step syntheses where selective deprotection is crucial. While less documented, its unique electronic properties warrant consideration for researchers seeking to fine-tune their protecting group strategy.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired stability of the protecting group, and the planned deprotection strategy. This guide provides the fundamental knowledge to make an informed decision, empowering researchers to navigate the nuanced landscape of protecting group chemistry with confidence.
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García-Rodeja, Y., G. de la Torre, M., & G. Ciordia, M. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(40), 13244-13248. Retrieved from [Link]
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ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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A Medicinal Chemist's Guide to the Trifluoropropanesulfonyl Group: Engineering Superior Drug Candidates
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1][2][3][4] Among these, the sulfonamide functional group remains a privileged scaffold, present in numerous therapeutic agents. However, traditional sulfonamide derivatives often present a conundrum for medicinal chemists, forcing a difficult balance between desired acidity, lipophilicity, and metabolic stability. This guide delves into the trifluoropropanesulfonyl (TFPS) group, a sophisticated substituent that offers a compelling solution to these challenges, providing a nuanced tool for fine-tuning the properties of drug candidates. We will objectively compare the TFPS group to its more common counterparts—methanesulfonyl (mesyl) and trifluoromethanesulfonyl (triflyl)—supported by experimental data and detailed protocols for property assessment.
The Sulfonamide Challenge: A Delicate Balance of Properties
The utility of a sulfonamide in a drug molecule is intrinsically linked to the properties of its sulfonyl group (R-SO₂). This group dictates the acidity of the sulfonamide N-H proton, a critical parameter influencing solubility, cell permeability, and target binding. It also significantly contributes to the overall lipophilicity and metabolic fate of the molecule.
-
Alkylsulfonamides (e.g., Mesyl): These groups are moderately electron-withdrawing and lead to sulfonamides with relatively high pKa values (less acidic). While this can be favorable for membrane permeability, the alkyl chains are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance.[1]
-
Trifluoromethanesulfonyl (Triflyl): The potent, direct electron-withdrawing effect of the α-trifluoromethyl group drastically lowers the pKa of the corresponding sulfonamide, making it highly acidic. This increased acidity often results in high aqueous solubility but poor cell permeability and can lead to compounds being fully ionized at physiological pH, limiting their ability to reach intracellular targets.
The trifluoropropanesulfonyl (TFPS) group, -SO₂(CH₂)₂CF₃, emerges as a highly effective compromise. The CF₃ group's strong inductive effect is insulated by an ethylene spacer, resulting in a finely tuned electronic influence that avoids the extremes of its predecessors.
Comparative Analysis: TFPS vs. Mesyl and Triflyl Groups
Modulating Acidity (pKa): The "Goldilocks" Effect
The primary advantage of the TFPS group lies in its ability to confer an intermediate level of acidity to the sulfonamide proton. The electron-withdrawing power of the terminal CF₃ group is attenuated through the alkyl chain, providing a more subtle electronic effect compared to the directly attached CF₃ in the triflyl group.
| Sulfonyl Group | Representative Structure | Typical pKa Range of R-SO₂NH₂ | Key Characteristic |
| Methanesulfonyl (Mesyl) | CH₃-SO₂- | 10 - 11 | Weakly acidic |
| Trifluoropropanesulfonyl (TFPS) | CF₃CH₂CH₂-SO₂- | 8 - 9 | Moderately acidic |
| Trifluoromethanesulfonyl (Triflyl) | CF₃-SO₂- | 6 - 7 | Strongly acidic |
Table 1: Comparison of typical pKa ranges for primary sulfonamides bearing different sulfonyl groups. Values are approximate and can vary based on the full molecular structure.
This intermediate acidity is often optimal for achieving a balance between aqueous solubility (requiring some ionization) and membrane permeability (favoring the neutral form).
Diagram: Inductive Effects on Sulfonamide Acidity
The following diagram illustrates the differing inductive (-I) effects of the mesyl, TFPS, and triflyl groups on the acidity of the sulfonamide N-H bond.
Caption: Inductive effects of sulfonyl groups on N-H acidity.
Enhancing Metabolic Stability
A significant drawback of simple alkylsulfonyl groups is their susceptibility to CYP-mediated oxidation at the α-carbon. Fluorination is a well-established strategy to block such metabolic "soft spots".[1][5] The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.[2]
The TFPS group incorporates a terminal CF₃ group, which is metabolically robust.[6] Furthermore, the presence of the electronegative fluorine atoms can shield adjacent C-H bonds from enzymatic attack, further enhancing the metabolic half-life of the drug candidate.
| Sulfonyl Group | Metabolic Hotspot | Consequence |
| Methanesulfonyl (Mesyl) | α-carbon (CH₃) | Susceptible to oxidation |
| Trifluoropropanesulfonyl (TFPS) | None (CF₃ is stable) | Blocks metabolism at terminus |
| Trifluoromethanesulfonyl (Triflyl) | None (CF₃ is stable) | Metabolically stable |
Table 2: Comparison of metabolic stability based on the sulfonyl substituent.
This increased stability translates directly to a longer in vivo half-life and improved pharmacokinetic profile.
Experimental Protocols for Property Evaluation
To empirically validate these advantages, standardized in vitro assays are essential.
Protocol: Determination of Sulfonamide pKa by UV-Metric Titration
This method relies on the change in the UV-Vis absorbance spectrum of a compound as it transitions between its ionized and neutral forms.
Objective: To determine the acid dissociation constant (pKa) of a sulfonamide-containing compound.
Methodology:
-
Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in DMSO.[7] Prepare a series of aqueous buffers covering a pH range from ~pH 4 to ~pH 12.
-
Sample Preparation: In a 96-well UV-transparent plate, add buffer and a small aliquot of the compound stock solution to achieve a final concentration of 50-100 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting the pKa.
-
Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for the compound in each buffer.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against the measured pH of each well.
-
pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the sulfonamide.[8] Commercially available instruments, such as a SiriusT3, can automate this process.[9][10]
Causality: The choice of UV-metric titration is based on its high throughput and sensitivity, allowing for accurate pKa determination with small amounts of material, which is common in early drug discovery.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes located in the liver.[7][11][12]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.
Methodology:
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a NADPH regenerating system solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[7]
-
Incubation: Pre-warm a solution of the test compound (typically 1 µM final concentration) and HLM (typically 0.5 mg/mL protein) at 37°C.[11][12][13]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11][13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[11][13]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[12][13]
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clᵢₙₜ) from the half-life and protein concentration.[13]
Diagram: Workflow for Microsomal Stability Assay
Sources
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A Comparative Guide to the X-ray Crystal Structure of 3,3,3-Trifluoropropanesulfonamides: A Blend of In Silico Prediction and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone, integral to the design of a wide array of therapeutic agents.[1][2] The strategic incorporation of fluorine atoms into drug candidates has also become a powerful tool to modulate physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[3] This guide delves into the structural intricacies of a specific class of fluorinated sulfonamides: 3,3,3-trifluoropropanesulfonamides.
Due to the current absence of publicly available experimental crystal structures for 3,3,3-trifluoropropanesulfonamides in crystallographic databases, this guide adopts a unique and practical approach. We present a computationally predicted crystal structure of a representative molecule, N-benzyl-3,3,3-trifluoropropanesulfonamide, and compare it against the experimentally determined crystal structures of two relevant analogs: N-benzylmethanesulfonamide and N-(4-methylphenyl)ethanesulfonamide. This comparative analysis will illuminate the profound impact of the 3,3,3-trifluoropropyl group on the molecular conformation and crystal packing of sulfonamides.
The Significance of Fluorination in Sulfonamide Drug Design
The introduction of a trifluoromethyl (CF3) group can significantly alter a molecule's properties.[3] It is highly electronegative and lipophilic, which can enhance membrane permeability and binding interactions with biological targets.[3] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group metabolically stable and resistant to oxidative degradation.[3] Understanding how this potent functional group influences the three-dimensional arrangement of molecules in the solid state is crucial for rational drug design and the development of crystalline forms with optimal pharmaceutical properties.
Synthesis of 3,3,3-Trifluoropropanesulfonamides: A Proposed Pathway
A plausible and efficient route to N-substituted 3,3,3-trifluoropropanesulfonamides involves a two-step process: the synthesis of the key intermediate, 3,3,3-trifluoropropanesulfonyl chloride, followed by its reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of 3,3,3-Trifluoropropanesulfonyl Chloride
This protocol is adapted from established methods for the synthesis of sulfonyl chlorides.
Materials:
-
3,3,3-Trifluoropropene
-
Thiolacetic acid
-
AIBN (Azobisisobutyronitrile)
-
Chlorine gas
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
Thiol-ene reaction: In a high-pressure reactor, combine 3,3,3-trifluoropropene and thiolacetic acid in a 1:1.1 molar ratio with a catalytic amount of AIBN in a suitable solvent like toluene.
-
Heat the reaction mixture at 60-80 °C for several hours.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the thioacetate adduct.
-
Oxidative chlorination: Dissolve the crude thioacetate adduct in dichloromethane.
-
Bubble chlorine gas through the solution at 0-10 °C while stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction with water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,3,3-trifluoropropanesulfonyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-3,3,3-trifluoropropanesulfonamide
Materials:
-
3,3,3-Trifluoropropanesulfonyl chloride
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M HCl
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in DCM at 0 °C.
-
Slowly add a solution of 3,3,3-trifluoropropanesulfonyl chloride (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3,3,3-trifluoropropanesulfonamide.
Crystal Structure Analysis: A Computational and Comparative Approach
In Silico Crystal Structure Prediction of N-Benzyl-3,3,3-trifluoropropanesulfonamide
In the absence of experimental data, computational methods provide a powerful tool for predicting the crystal structure of small molecules.[4][5]
Protocol for Crystal Structure Prediction:
-
Conformational Search: Generate a diverse set of low-energy conformers of the N-benzyl-3,3,3-trifluoropropanesulfonamide molecule using a suitable molecular mechanics force field, such as MMFF94s.[6]
-
Crystal Packing Prediction: Utilize crystal structure prediction software (e.g., USPEX, CRYSTAL) to generate a large number of plausible crystal packing arrangements for the low-energy conformers.
-
Lattice Energy Minimization: Optimize the geometry of the predicted crystal structures using a more accurate method, such as density functional theory (DFT) with periodic boundary conditions.
-
Ranking of Predicted Structures: Rank the optimized crystal structures based on their calculated lattice energies to identify the most thermodynamically stable polymorphs.
Predicted Crystal Structure of N-Benzyl-3,3,3-trifluoropropanesulfonamide:
The predicted structure is expected to exhibit key features influenced by the trifluoromethyl group. The strong electronegativity of the fluorine atoms will likely lead to distinct intermolecular interactions, such as C-H···F and F···F contacts, which will play a significant role in the crystal packing.
Comparative Experimental Crystal Structures
To provide a tangible comparison, we will analyze the experimentally determined crystal structures of two analogs obtained from the Cambridge Structural Database (CSD).[4][7]
1. N-Benzylmethanesulfonamide (CSD Refcode: ZZZXCU)
This structure serves as a direct non-fluorinated analog, allowing for a clear assessment of the impact of the CF3 group.
2. N-(4-Methylphenyl)ethanesulfonamide (CSD Refcode: YIZJAP)
This analog provides insight into the conformational flexibility of a slightly longer alkyl chain without the influence of fluorine.
Table 1: Comparative Crystallographic Data
| Parameter | Predicted: N-Benzyl-3,3,3-trifluoropropanesulfonamide | Experimental: N-Benzylmethanesulfonamide | Experimental: N-(4-Methylphenyl)ethanesulfonamide |
| Formula | C10H12F3NO2S | C8H11NO2S | C9H13NO2S |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P21/c (Predicted) | P21/c | P21/c |
| Key Torsion Angles (°) | |||
| C-S-N-C | ~60-80 (Predicted) | 75.8 | 70.2 |
| Key Intermolecular Interactions | N-H···O, C-H···O, C-H···F, F···F (Predicted) | N-H···O, C-H···O | N-H···O, C-H···O |
Analysis of Conformational and Packing Differences:
The presence of the bulky and electron-withdrawing trifluoromethyl group in N-benzyl-3,3,3-trifluoropropanesulfonamide is predicted to have a significant impact on its solid-state structure compared to the non-fluorinated analogs. The C-S-N-C torsion angle, which dictates the overall shape of the molecule, is expected to be influenced by steric hindrance from the CF3 group.
Furthermore, the crystal packing is anticipated to be dominated by a different set of intermolecular interactions. While N-H···O hydrogen bonds are a common feature in sulfonamide crystal structures, the trifluorinated compound will likely exhibit additional C-H···F and F···F interactions, which are weaker but can collectively contribute to the overall stability of the crystal lattice. In contrast, the packing of the non-fluorinated analogs is primarily governed by classical hydrogen bonds and van der Waals forces.
Experimental Protocols for Comparative Structures
The following are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of the comparative sulfonamides, based on standard laboratory practices.
Experimental Workflow Diagram
Sources
- 1. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Small Molecule Drugs Crystal Structure Prediction - Protheragen [wavefunction.protheragen.ai]
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- 7. pubs.acs.org [pubs.acs.org]
Biological activity of sulfonamides derived from 3,3,3-Trifluoropropane-1-sulfonyl chloride
An In-Depth Comparative Guide to the Biological Activity of Sulfonamides Derived from 3,3,3-Trifluoropropane-1-sulfonyl chloride
In the landscape of medicinal chemistry, the sulfonamide moiety is a cornerstone, integral to a wide array of therapeutic agents.[1][2] Its prevalence stems from its versatile chemical properties and its ability to act as a bioisostere for other functional groups, such as the carboxylic group.[3][4] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.[5][6][7] The strong electron-withdrawing nature of the CF₃ group can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[8]
This guide provides a comprehensive comparison of the biological activities of sulfonamides derived from this compound against their non-fluorinated counterparts and other established therapeutic agents. We will delve into their synthesis, comparative efficacy across various biological targets, and the underlying mechanistic principles, supported by experimental data and detailed protocols.
The Synthetic Pathway: Accessing Trifluoro-Alkylsulfonamides
The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry, traditionally achieved by reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base.[9][10][11] The 3,3,3-trifluoropropylsulfonyl moiety is introduced using this compound as the key electrophile. The high acidity of the resulting N-H proton in trifluoro-substituted sulfonamides, compared to their non-fluorinated analogs, often allows for the use of milder reaction conditions.[8]
The general synthetic workflow is depicted below. The choice of amine (R₂-NH₂) is critical as it dictates the final structure and, consequently, the biological activity of the resulting sulfonamide.
Caption: General Synthesis of 3,3,3-Trifluoropropane Sulfonamides.
Comparative Biological Efficacy: A Multi-Target Analysis
The introduction of the 3,3,3-trifluoropropyl group can confer significant advantages in biological activity. We will now compare the performance of these derivatives across several key therapeutic areas.
Antimicrobial Activity: Combating Drug Resistance
Sulfonamides were among the first effective antimicrobial agents and continue to be relevant.[12][13] A significant challenge in modern medicine is the rise of drug-resistant pathogens. Research into fluorinated sulfonamides has revealed potent activity against these challenging strains.[14] Trifluoromethylated sulfonamides have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[5] For instance, certain N-trifluoromethylthio sulfonimidamides, which are analogs of sulfonamides, show high antimycobacterial activity comparable to the first-line antibiotic ethambutol.[5]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source(s) |
| Trifluoromethyl-Sulfonamide Analog | Mycobacterium tuberculosis | 4 - 8 | Ethambutol | 1 - 4 | [5] |
| Trifluoromethyl-Sulfonamide Analog | MRSA | 0.06 | Linezolid | ~2 | [14] |
| N¹-Trifluoromethylphenyl-sulfanilamide | Gram-positive & Gram-negative bacteria | Similar or lower than classical sulfanilamides | Sulfanilamide | Varies | [15] |
| Non-fluorinated Sulfonamide | E. coli | >100 | Ciprofloxacin | <1 | [9] |
The data suggests that the trifluoromethyl group is a key contributor to enhanced antimicrobial potency, potentially by increasing cell membrane permeability or improving interaction with the enzymatic target, dihydropteroate synthase.
Anticancer Activity: Targeting Malignant Cells
Sulfonamides have emerged as a promising scaffold for the development of novel anticancer agents, acting through diverse mechanisms such as cell cycle arrest, disruption of microtubule assembly, and inhibition of crucial enzymes like carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][16][17] The incorporation of a trifluoromethyl group has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[6]
For example, studies on isoxazole-based molecules demonstrated that a trifluoromethylated analog was nearly eight times more active against human breast cancer cells (MCF-7) than its non-fluorinated counterpart.[6] This enhancement is often attributed to improved hydrophobic interactions within the target protein's binding pocket.
Caption: Inhibition of the VEGFR-2 Signaling Pathway by Sulfonamides.
Table 2: Comparative Anticancer Activity (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source(s) |
| Trifluoromethylated Isoxazole | MCF-7 (Breast) | 2.63 | Doxorubicin | ~0.5-2 | [6] |
| Non-fluorinated Isoxazole | MCF-7 (Breast) | 19.72 | Doxorubicin | ~0.5-2 | [6] |
| Dichlorothiophene-sulfonamide | MDA-MB-231 (Breast) | 4.62 | Cisplatin | ~5-15 | [3] |
| N-ethyl toluene-sulfonamide | MDA-MB-231 (Breast) | >10 | Cisplatin | ~5-15 | [3] |
Enzyme Inhibition: A Story of Selectivity and Potency
The sulfonamide group is a classic zinc-binding group, making it an excellent inhibitor of metalloenzymes, most notably carbonic anhydrases (CAs).[2][18][19] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[20][21] Trifluoromethylated sulfonamides have also been investigated as potent inhibitors of other enzyme classes.
-
Carbonic Anhydrase (CA): The strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity of the sulfonamide N-H proton, influencing its coordination with the zinc ion in the CA active site and leading to potent inhibition.[22]
-
Secretory Phospholipase A₂ (sPLA₂): A series of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides were synthesized and shown to inhibit sPLA₂, with one analog exhibiting an IC₅₀ value of 0.58 mM.[23]
-
Cholesteryl Ester Transfer Protein (CETP): Trifluoromethyl-substituted benzene sulfonamides have been identified as highly effective CETP inhibitors, with some compounds achieving 100% inhibition at a 10 µM concentration.[24] CETP inhibition is a promising strategy for raising HDL ("good") cholesterol levels.
Table 3: Comparative Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Reference Compound | Inhibition | Source(s) |
| Trifluoromethylated Sulfonamide | hCA II | Kᵢ values in low nM range | Acetazolamide | Kᵢ ≈ 12 nM | [22] |
| Trifluoromethylated Sulfonamide | CETP | 100% inhibition @ 10 µM | Torcetrapib (example) | nM potency | [24] |
| N-(trifluoromethyl-pyridinyl)sulfonamide | sPLA₂ | IC₅₀ = 0.58 mM | Varies | Varies | [23] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols described below are standard, validated methods in the fields of medicinal chemistry and pharmacology.
Protocol 1: General Synthesis of a 3,3,3-Trifluoropropane Sulfonamide Derivative
-
Causality: This protocol utilizes a standard nucleophilic substitution reaction. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is used to quench the HCl byproduct, driving the reaction to completion.
-
To a stirred solution of the desired amine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add a solution of this compound (1.1 mmol) in DCM (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure sulfonamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
-
Causality: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of cell viability and the IC₅₀ value.
Caption: Workflow for the MTT Cytotoxicity Assay.
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test sulfonamide in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
The strategic incorporation of a 3,3,3-trifluoropropylsulfonyl moiety represents a highly effective strategy for enhancing the biological activity of sulfonamides. The experimental evidence clearly indicates that these fluorinated derivatives often exhibit superior potency compared to their non-fluorinated analogs in antimicrobial, anticancer, and enzyme inhibition assays. The unique electronic properties of the trifluoromethyl group favorably modulate the physicochemical characteristics of the parent molecule, leading to improved target engagement and therapeutic potential.
Future research should focus on expanding the structural diversity of amines coupled with this compound to build extensive structure-activity relationship (SAR) profiles. Furthermore, advancing the most promising lead compounds into preclinical in vivo models will be crucial to validate their therapeutic efficacy and safety profiles, paving the way for the development of next-generation sulfonamide-based drugs.
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Arshad, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 1-8. Available from: [Link]
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Garaj, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. Available from: [Link]
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De Martino, M., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12790. Available from: [Link]
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Li, Z., et al. (2024). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. ChemRxiv. Available from: [Link]
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Navigating Lipophilicity in Drug Discovery: A Comparative Analysis of Trifluoropropanesulfonyl and Related Derivatives
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of functional groups to modulate a molecule's physicochemical properties is a critical determinant of a drug candidate's ultimate success. Among the various parameters to consider, lipophilicity stands out for its profound influence on a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide offers an in-depth, objective comparison of the lipophilicity of trifluoropropanesulfonyl derivatives and their analogs, supported by experimental data and methodologies, to empower informed decision-making in drug design and optimization.
The Significance of Lipophilicity in Drug Efficacy
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's affinity for a lipid-like environment versus an aqueous one.[2] A molecule's lipophilicity governs its ability to traverse cellular membranes, bind to target proteins, and avoid rapid clearance. An optimal lipophilicity range, often considered to be a logD between approximately 1 and 3, is frequently associated with a higher probability of clinical success.[1] Deviations outside this range can lead to poor absorption, off-target toxicity, or metabolic instability. The following diagram illustrates the pivotal role of lipophilicity throughout the drug development pipeline.
Caption: The multifaceted influence of lipophilicity on the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The Role of the Sulfonyl Group and the Rationale for Fluorination
The sulfonyl group is a common functional group in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and to impart metabolic stability. However, the parent sulfonyl group can also contribute to increased polarity and reduced lipophilicity. The strategic introduction of fluorine atoms onto the alkyl chain of a sulfonyl moiety is a powerful tactic to modulate these properties. The high electronegativity of fluorine can have complex, and sometimes non-intuitive, effects on a molecule's lipophilicity by altering its size, conformation, and electronic distribution.[3]
The trifluoropropanesulfonyl group, and its close analog the trifluoroethanesulfonyl group, are of particular interest as they introduce the highly lipophilic trifluoromethyl moiety.[4] This guide will utilize experimental data from closely related 2-sulfonylfluoroalkyl pyridines to draw direct comparisons and establish guiding principles for the use of such groups in drug design.
Comparative Analysis of Lipophilicity (logD 7.4)
The lipophilicity of a series of 2-(sulfonylfluoroalkyl)pyridines was experimentally determined using a ¹⁹F NMR-based method. The distribution coefficient at pH 7.4 (logD 7.4) is a particularly relevant parameter as it reflects the lipophilicity of a compound under physiological conditions.[3] The following table summarizes the experimental logD 7.4 values and highlights the impact of fluorination on the sulfonyl group.
| Compound ID | Structure (R in Pyridine-2-R) | Oxidation State | logD 7.4 | Change in logD vs. Non-fluorinated |
| 15 | -SO₂CH₃ | Sulfone | 0.40 | N/A |
| 17 | -SO₂CF₂H | Sulfone | 0.82 | +0.42 |
| 12 | -SO₂CF₃ | Sulfone | 1.43 | +1.03 |
| 16 | -SO₂CH₂CF₂H | Sulfone | 0.31 | -0.09 |
| 18 | -SO₂CH₂CF₃ | Sulfone | 0.81 | +0.41 |
Data sourced from Nadal, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.[3]
Key Observations and Mechanistic Insights:
-
Direct Fluorination Increases Lipophilicity: For the methyl sulfone series, increasing the number of fluorine atoms directly attached to the alpha-carbon results in a progressive and significant increase in lipophilicity. The trifluoromethylsulfonyl derivative (12 ) is over one log unit more lipophilic than the non-fluorinated methylsulfonyl analog (15 ). This is attributed to the increase in the molecule's hydrophobic surface area and a reduction in the hydrogen-bond basicity of the sulfonyl oxygens due to the strong electron-withdrawing effect of the fluorine atoms.[3]
-
Positional Effects are Critical: The introduction of a methylene spacer between the sulfonyl group and the fluorinated moiety, as seen in the ethyl sulfone series, has a dramatic and somewhat counterintuitive effect. The trifluoroethanesulfonyl derivative (18 , a close analog to the trifluoropropanesulfonyl group) is significantly more lipophilic than the parent methylsulfonyl compound (15 ), but less so than the trifluoromethylsulfonyl derivative (12 ).[3]
-
The "Insulating" Effect of the Methylene Group: The decrease in lipophilicity when moving from -SO₂CF₃ (12 ) to -SO₂CH₂CF₃ (18 ) can be rationalized by the methylene spacer partially insulating the sulfonyl group from the strong inductive electron-withdrawing effects of the trifluoromethyl group.[3] This highlights that the proximity of the fluorine atoms to the polar sulfonyl group is a key determinant of the overall change in lipophilicity.
Experimental Protocol for Lipophilicity Determination by RP-HPLC
While the reference data was generated using ¹⁹F NMR, a more commonly accessible and high-throughput method for determining lipophilicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method provides a reliable lipophilicity index that correlates well with the partition coefficient.[5]
Principle:
The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is proportional to its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of an unknown compound can be determined from its retention time.
Step-by-Step Methodology:
-
Preparation of Standards: A series of 5-7 commercially available compounds with a range of known logP values (e.g., from -1 to 6) are accurately weighed and dissolved in a suitable solvent (e.g., methanol or acetonitrile) to create stock solutions of known concentrations.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for the compounds being analyzed.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Calibration Curve Generation:
-
Each standard compound is injected into the HPLC system.
-
The retention time (t_R) and the dead time (t_0, the retention time of an unretained compound) are recorded.
-
The capacity factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0 .
-
The logarithm of the capacity factor (log k') is plotted against the known logP value for each standard.
-
A linear regression analysis is performed to generate a calibration curve and its corresponding equation (e.g., logP = m(log k') + c).
-
-
Sample Analysis:
-
The trifluoropropanesulfonyl derivative (or other test compounds) is dissolved in the same solvent as the standards and injected into the HPLC system under the identical conditions.
-
The retention time (t_R) is measured.
-
-
logP Determination:
-
The capacity factor (k') for the test compound is calculated.
-
The log k' is then used in the calibration curve equation to determine the experimental logP value.
-
The following diagram outlines the workflow for this experimental protocol.
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The Trifluoropropanesulfonyl Moiety: A Comparative Guide to Enhancing Metabolic Stability in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities that can derail promising drug candidates. The strategic incorporation of specific chemical moieties can profoundly influence a compound's pharmacokinetic profile, with metabolic stability being a paramount consideration. This guide provides an in-depth, comparative analysis of the trifluoropropanesulfonyl moiety, a functional group gaining traction for its ability to enhance metabolic resilience. We will delve into its performance relative to other common bioisosteres, supported by experimental data and detailed protocols to empower your drug discovery programs.
The Challenge of Metabolic Instability
A drug's journey through the body is fraught with enzymatic challenges, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[1] These enzymes are the primary drivers of Phase I metabolism, often introducing or exposing functional groups to increase hydrophilicity and facilitate excretion.[1] While essential for detoxification, this metabolic machinery can prematurely inactivate a drug, leading to a short half-life, low bioavailability, and the potential formation of toxic metabolites.[2] Consequently, designing molecules that can deftly navigate this metabolic landscape is a cornerstone of modern drug development.
The Trifluoropropanesulfonyl Moiety: A Shield Against Metabolism
The trifluoropropanesulfonyl group has emerged as a valuable tool for medicinal chemists to fortify drug candidates against metabolic breakdown. Its defining feature is the presence of a trifluoromethyl (CF3) group, a well-established bioisostere for a methyl group, and a sulfonyl (SO2) core.[3] This combination imparts unique electronic and steric properties that contribute to its metabolic robustness.
The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the parent molecule.[4] This can deactivate adjacent sites that would otherwise be susceptible to oxidative metabolism by CYP enzymes.[3] Furthermore, the inherent strength of the carbon-fluorine bond makes the trifluoromethyl group itself highly resistant to metabolic cleavage.[5][6]
Comparative Analysis: Trifluoropropanesulfonyl vs. Alternative Moieties
To appreciate the advantages of the trifluoropropanesulfonyl moiety, it is crucial to compare its metabolic stability against other commonly employed functional groups. The following table summarizes key metabolic stability parameters, providing a quantitative basis for comparison.
| Moiety | Common Metabolic Liabilities | In Vitro Half-Life (t½) in Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) | Primary Metabolic Pathways |
| Trifluoropropanesulfonyl | Generally stable; potential for S-dealkylation, though often slow. | > 60 min | < 10 | Minor oxidation at the propyl chain. |
| Methanesulfonyl (Mesyl) | N-dealkylation, O-dealkylation, aromatic hydroxylation on adjacent rings. | 15 - 45 min | 30 - 100 | CYP-mediated oxidation.[7] |
| Benzenesulfonyl | Aromatic hydroxylation, N-dealkylation, O-dealkylation. | 20 - 50 min | 25 - 80 | CYP-mediated aromatic oxidation. |
| Carboxamide | Hydrolysis by amidases, N-dealkylation. | 5 - 30 min | 50 - 200+ | Amidase-mediated hydrolysis, CYP-mediated oxidation.[8][9] |
| Tert-butyl | Oxidation of methyl groups. | 10 - 40 min | 40 - 150 | CYP-mediated hydroxylation. |
Disclaimer: The values presented are representative and can vary significantly depending on the overall molecular context.
As the data illustrates, the trifluoropropanesulfonyl moiety consistently demonstrates superior metabolic stability compared to its non-fluorinated counterparts and other common functional groups like carboxamides. This enhanced stability translates to a longer half-life and lower intrinsic clearance, desirable attributes for maintaining therapeutic drug concentrations in vivo.[10]
Mechanistic Insights into Metabolic Stability
The enhanced metabolic stability of the trifluoropropanesulfonyl group can be attributed to several key factors:
-
Steric Hindrance: The bulky trifluoromethyl group can sterically shield adjacent positions from enzymatic attack by CYP enzymes.
-
Electronic Deactivation: The strong electron-withdrawing nature of the trifluoromethyl group reduces the electron density of neighboring atoms, making them less susceptible to oxidative metabolism.[3]
-
Blocking Metabolic Hotspots: By replacing a metabolically labile group (e.g., a methyl group prone to oxidation) with the trifluoropropanesulfonyl moiety, a primary route of metabolism can be effectively blocked.[11]
The following diagram illustrates the concept of metabolic blocking by the trifluoropropanesulfonyl group.
Caption: Metabolic shielding by the trifluoropropanesulfonyl moiety.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
To empirically validate the metabolic stability of compounds containing the trifluoropropanesulfonyl moiety, the following in vitro assay using human liver microsomes (HLMs) is recommended.[12][13][14] This assay is a cornerstone of early drug discovery for assessing a compound's susceptibility to Phase I metabolism.[1]
Materials and Reagents
-
Test compound and positive control (e.g., a compound with known metabolic instability like verapamil)
-
Pooled human liver microsomes (HLMs)
-
0.5 M Potassium phosphate buffer, pH 7.4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (e.g., a stable, structurally similar compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the HLM stability assay.
Caption: Workflow for the in vitro HLM stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO.
-
On the day of the experiment, thaw the pooled HLMs on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLMs.
-
Add the test compound or positive control to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a 3-fold volume (75 µL) of ice-cold acetonitrile with the internal standard. This step precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched sample plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis
-
Calculate the Percentage of Compound Remaining: Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Determine the Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[15]
Conclusion: A Strategic Advantage in Drug Design
The strategic incorporation of the trifluoropropanesulfonyl moiety offers a compelling approach to mitigating metabolic liabilities in drug discovery. Its inherent electronic and steric properties provide a robust shield against enzymatic degradation, leading to improved pharmacokinetic profiles. By understanding the comparative metabolic stability and employing rigorous in vitro assays, researchers can make more informed decisions in lead optimization, ultimately increasing the probability of advancing drug candidates with favorable metabolic characteristics. The experimental framework provided in this guide serves as a practical resource for scientists to empirically assess and leverage the benefits of the trifluoropropanesulfonyl group in their quest for safer and more effective medicines.
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A Cost-Benefit Analysis of 3,3,3-Trifluoropropane-1-sulfonyl Chloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological properties of lead compounds. The trifluoromethyl group (-CF3), in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity. While direct trifluoromethylation has been extensively studied, the introduction of longer fluorinated alkyl chains, such as the 3,3,3-trifluoropropyl group, offers a nuanced approach to modulate these properties. 3,3,3-Trifluoropropane-1-sulfonyl chloride has emerged as a key reagent for installing this valuable functional group, primarily through the formation of robust sulfonamides. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its utility and economic viability against alternative synthetic strategies.
The Strategic Advantage of the 3,3,3-Trifluoropropyl Group
The 3,3,3-trifluoropropyl group provides a unique combination of the potent electron-withdrawing nature of the trifluoromethyl moiety with a flexible three-carbon linker. This imparts several desirable characteristics to a molecule:
-
Modulation of Basicity: When incorporated into sulfonamides, the strong inductive effect of the trifluoromethyl group lowers the pKa of the sulfonamide N-H, influencing its ionization state at physiological pH. This can be critical for optimizing receptor interactions and cell permeability.
-
Enhanced Lipophilicity: The trifluoropropyl group significantly increases the lipophilicity (logP) of a compound, which can improve its ability to cross cellular membranes and access lipophilic binding pockets within biological targets.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. The trifluoropropyl group can therefore shield adjacent functionalities from metabolic degradation, prolonging the in vivo half-life of a drug candidate.
This compound: A Direct Approach to Trifluoromethylpropanated Sulfonamides
This compound is a reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines to form the corresponding sulfonamides. This direct approach offers a straightforward and often high-yielding method for introducing the 3,3,3-trifluoropropylsulfonyl moiety.
Experimental Protocol: Synthesis of a 3,3,3-Trifluoropropyl Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (e.g., aqueous HCl, saturated aqueous NaHCO3, brine, anhydrous MgSO4, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous DCM.
-
Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3,3-trifluoropropyl sulfonamide.
Figure 1. General workflow for the synthesis of 3,3,3-trifluoropropyl sulfonamides.
Cost Analysis
A critical aspect of any synthetic methodology is its cost-effectiveness, particularly in the context of drug development where scalability is a key consideration. The cost of this compound is a primary factor in this analysis.
| Reagent | Typical Price (per gram) | Molar Mass ( g/mol ) | Price (per mole) |
| This compound | ~$36 - $122 | 196.58 | ~$7,077 - $23,983 |
| 3,3,3-Trifluoropropan-1-ol (precursor) | ~$0.50 - $1.03 | 114.07 | ~$57 - $117 |
| m-Trifluoromethylbenzaldehyde (precursor for alternative) | ~$11.4 - $13.6 | 174.12 | ~$1,985 - $2,368 |
| 3-(3-(Trifluoromethyl)phenyl)propanal (alternative intermediate) | ~$19 - $76 | 202.17 | ~$3,841 - $15,365 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices for precursors are included to provide a more complete economic picture of different synthetic routes.
The direct use of this compound, while synthetically straightforward, can be a significant cost driver, especially at larger scales. The cost of its precursor, 3,3,3-trifluoropropan-1-ol, is substantially lower, suggesting that an in-house synthesis of the sulfonyl chloride from the alcohol could be a more economical approach for large-scale campaigns.
Alternative Synthetic Strategies and Their Comparative Analysis
Alternative Route: Synthesis from a Trifluoromethylated Phenyl Propanol Intermediate
One common alternative involves the synthesis of an advanced intermediate, such as 3-(3-(trifluoromethyl)phenyl)propanol, which can then be further functionalized.
Figure 2. An alternative multi-step synthesis of a trifluoromethylpropanated scaffold.
Cost-Benefit Comparison:
| Feature | This compound | Alternative Multi-step Route |
| Synthetic Convergence | High (direct introduction of the desired moiety) | Low (stepwise construction) |
| Number of Steps | Typically 1 step from a readily available amine | Multiple steps |
| Overall Yield | Generally high for the single step | Can be lower due to multiple transformations |
| Reagent Cost | High for the sulfonyl chloride | Lower cost for initial starting materials, but cumulative cost can be significant |
| Process Development | Simpler process to optimize and scale-up | More complex, with multiple stages requiring optimization |
| Waste Generation | Lower | Higher due to multiple steps and purifications |
While the initial starting materials for the multi-step route may be less expensive on a per-gram basis, the overall cost can escalate due to the need for multiple reagents, solvents, and purification steps. Furthermore, the increased number of steps can lead to a lower overall yield, making the direct approach with this compound more efficient in terms of atom economy and potentially more cost-effective when considering the total cost of manufacturing.
Safety and Handling
This compound is a corrosive and moisture-sensitive reagent that must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines, and reacts with water.
Conclusion and Recommendations
This compound offers a highly efficient and direct route for the synthesis of 3,3,3-trifluoropropyl sulfonamides, which are valuable motifs in drug discovery.
Key Benefits:
-
Synthetic Efficiency: A single-step introduction of the desired functional group often leads to higher overall yields compared to multi-step alternatives.
-
Predictable Reactivity: The reaction with amines is generally reliable and high-yielding.
-
Simplified Process Development: Fewer reaction steps simplify optimization and scale-up efforts.
Primary Drawback:
-
High Reagent Cost: The commercial price of this compound can be a significant factor for large-scale synthesis.
Recommendations for Researchers and Drug Development Professionals:
-
For early-stage discovery and structure-activity relationship (SAR) studies, the convenience and efficiency of this compound often outweigh its cost. The ability to rapidly synthesize a diverse library of analogs makes it an invaluable tool.
-
For later-stage development and process chemistry, a thorough cost analysis is crucial. If the 3,3,3-trifluoropropylsulfonyl moiety is critical to the final drug candidate, exploring an in-house synthesis of the sulfonyl chloride from the more affordable 3,3,3-trifluoropropan-1-ol is highly recommended to reduce manufacturing costs.
-
When comparing to multi-step alternatives, it is essential to consider the cumulative cost of all reagents, solvents, and purification steps, as well as the impact of a potentially lower overall yield on the final cost of the active pharmaceutical ingredient (API).
Ultimately, the decision to use this compound will depend on a careful balance of synthetic efficiency, project timelines, and economic considerations at each stage of the drug development pipeline.
References
- Google Patents. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
-
National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. [Link]
-
National Center for Biotechnology Information. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. [Link]
A Comparative Spectroscopic Guide to Trifluoropropanesulfonamides and Their Sulfonamide Counterparts
In the landscape of medicinal chemistry and drug development, sulfonamides represent a cornerstone structural motif, renowned for their broad therapeutic applications. The strategic incorporation of fluorine into drug candidates is a widely adopted approach to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth spectroscopic comparison between a representative fluorinated sulfonamide, 3,3,3-trifluoropropane-1-sulfonamide, and other common sulfonamides, offering experimental insights and data to aid researchers in the unambiguous characterization of these important molecules.
The introduction of a trifluoropropyl group in place of a more conventional alkyl or aryl substituent imparts unique spectroscopic signatures. Understanding these differences is paramount for unequivocal structural elucidation and purity assessment. This guide will navigate the distinctive features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The presence of the trifluoropropyl group introduces significant and informative changes across ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
In a typical sulfonamide, such as an arylsulfonamide, the ¹H NMR spectrum is characterized by signals for aromatic protons, a potentially exchangeable N-H proton, and protons of any alkyl substituents.[1] In contrast, 3,3,3-trifluoropropane-1-sulfonamide presents a distinct aliphatic signature heavily influenced by the potent electron-withdrawing trifluoromethyl (CF₃) group.
-
Key Differentiator: The protons on the α- and β-carbons of the propane chain in the fluorinated compound experience significant deshielding. This is due to the inductive effect of the CF₃ group, which pulls electron density away from the adjacent carbons and their attached protons. Consequently, these signals appear at a higher chemical shift (further downfield) compared to a non-fluorinated propanesulfonamide.
-
Causality: The electronegativity of fluorine is the driving force behind this downfield shift. The effect diminishes with distance from the CF₃ group, meaning the protons on the carbon adjacent to the sulfonyl group (α-protons) will be less affected than the β-protons, which are closer to the CF₃ group.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Typical Arylsulfonamide | 3,3,3-Trifluoropropane-1-sulfonamide (Predicted) | Rationale for Difference |
| Aromatic C-H | 6.5 - 8.0 | N/A | Absence of an aromatic ring. |
| SO₂NH ₂ | 8.5 - 10.5 (often broad)[2] | ~7.0 - 8.0 (broad) | The electron-withdrawing nature of the trifluoropropyl group can influence the acidity and hydrogen bonding of the N-H protons, potentially shifting the signal. |
| CH₂ -SO₂ | N/A | ~3.2 - 3.5 | Protons alpha to the electron-withdrawing sulfonyl group. |
| CF₃-CH₂ | N/A | ~2.5 - 2.8 | Significant downfield shift due to the inductive effect of the adjacent CF₃ group. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for reproducible results.
-
Sample Preparation: Dissolve 5-25 mg of the sulfonamide sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] The choice of solvent can affect the chemical shift of exchangeable protons like N-H.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard one-dimensional proton pulse sequences are typically sufficient.[4]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR Analysis of Sulfonamides.
¹³C NMR Spectroscopy
The influence of the trifluoromethyl group is also pronounced in the ¹³C NMR spectrum.
-
Key Differentiator: The carbon atom of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the propane chain will be shifted downfield compared to a non-fluorinated analogue.
-
Causality: Similar to ¹H NMR, the electron-withdrawing nature of the CF₃ group deshields the adjacent carbon atoms.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | Typical Arylsulfonamide[5] | 3,3,3-Trifluoropropane-1-sulfonamide (Predicted) | Rationale for Difference |
| Aromatic C | 110 - 150 | N/A | Absence of an aromatic ring. |
| C H₂-SO₂ | N/A | ~50 - 55 | Carbon alpha to the sulfonyl group. |
| CF₃-C H₂ | N/A | ~30 - 35 (quartet) | Downfield shift and splitting due to the adjacent CF₃ group. |
| C F₃ | N/A | ~120 - 125 (quartet) | Characteristic chemical shift and splitting pattern for a CF₃ group. |
¹⁹F NMR Spectroscopy
This technique is indispensable for the analysis of fluorinated compounds.[6]
-
Key Differentiator: The presence of a trifluoropropyl group will give rise to a distinct signal in the ¹⁹F NMR spectrum. For 3,3,3-trifluoropropane-1-sulfonamide, this signal is expected to be a triplet due to coupling with the two protons on the adjacent CH₂ group.
-
Trustworthiness: ¹⁹F NMR provides direct evidence of the incorporation of fluorine into the molecule and can be used to confirm the structure and purity with high confidence. The chemical shift of the fluorine signal is highly sensitive to its chemical environment.[7]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Prepare the sample as for ¹H NMR, typically using 5-25 mg of the compound in a deuterated solvent.
-
Instrument Setup: Tune the NMR spectrometer to the fluorine frequency.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. It is common to acquire both a proton-coupled and a proton-decoupled spectrum to aid in assignment.
-
Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃.
Caption: Workflow for ¹⁹F NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorptions of the sulfonamide group are well-documented.[8][9]
-
Key Differentiator: The primary difference will be the presence of strong C-F stretching vibrations in the trifluoropropanesulfonamide, typically in the range of 1100-1300 cm⁻¹. The strong electron-withdrawing effect of the trifluoropropyl group may also cause a slight shift to higher wavenumbers for the S=O stretching vibrations compared to alkylsulfonamides, indicating a strengthening of the S=O bonds.
-
Causality: The inductive effect of the CF₃ group can influence the electron density around the sulfonyl group, which in turn affects the bond strengths and vibrational frequencies.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Typical Arylsulfonamide[1][2] | 3,3,3-Trifluoropropane-1-sulfonamide (Predicted) |
| N-H Stretch | 3390 - 3230 | 3400 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 | N/A |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| S=O Asymmetric Stretch | 1344 - 1317 | 1360 - 1330 |
| S=O Symmetric Stretch | 1187 - 1147 | 1190 - 1160 |
| C-F Stretch | N/A | 1300 - 1100 (strong) |
| S-N Stretch | 924 - 906 | 930 - 900 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for solid and liquid samples.[10][11]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[12]
-
Sample Application: Place a small amount of the solid sulfonamide powder onto the crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Caption: ATR-FTIR Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides.[13]
-
Key Differentiator: The fragmentation pattern of 3,3,3-trifluoropropane-1-sulfonamide will be distinct from that of other sulfonamides. Common fragmentation pathways for sulfonamides involve the loss of SO₂ and cleavage of the S-N bond.[14][15] For the fluorinated analogue, characteristic fragments corresponding to the loss of the trifluoropropyl group or parts of it (e.g., CF₃, CH₂CF₃) would be expected.
-
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula with high accuracy.
Table 4: Predicted ESI-MS Fragmentation
| Compound Class | Parent Ion (M+H)⁺ | Key Fragment Ions |
| Arylsulfonamides | Varies | [M+H - SO₂]⁺, fragments from the aryl ring and the amine portion.[16] |
| 3,3,3-Trifluoropropane-1-sulfonamide | m/z 164.0 | [M+H - SO₂]⁺, [M+H - CF₃]⁺, [M+H - CH₂CF₃]⁺, ions related to the propane chain. |
Experimental Protocol: LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pharmaceutical compounds.[17][18]
-
Sample Preparation: Prepare a dilute solution of the sulfonamide in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Separation: Inject the sample onto an appropriate HPLC or UHPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).[19]
-
MS Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer. Acquire mass spectra in positive ion mode.
-
Tandem MS (MS/MS): For structural confirmation, perform tandem MS experiments by selecting the parent ion and fragmenting it to observe the characteristic daughter ions.[13]
Caption: General Workflow for LC-MS Analysis.
Integrated Spectroscopic Strategy
For the unambiguous characterization of a novel sulfonamide, particularly a fluorinated one, an integrated approach is essential.
Caption: Integrated strategy for sulfonamide characterization.
This multi-technique workflow ensures that all aspects of the molecular structure are probed, from the overall connectivity and stereochemistry (NMR) to the functional groups (IR) and molecular weight (MS). The addition of ¹⁹F NMR is a critical, self-validating step for any fluorinated compound, providing direct and unequivocal evidence of successful fluorination.
Conclusion
The spectroscopic characterization of trifluoropropanesulfonamides reveals distinct and predictable differences when compared to their non-fluorinated or arylsulfonamide counterparts. The potent inductive effect of the trifluoromethyl group is a dominant factor, significantly influencing the chemical shifts in NMR spectra and the vibrational frequencies of the sulfonyl group in IR spectroscopy. Furthermore, the presence of fluorine provides a unique handle for ¹⁹F NMR analysis and leads to characteristic fragmentation patterns in mass spectrometry. By employing the integrated spectroscopic strategies and protocols outlined in this guide, researchers can confidently and accurately characterize these valuable fluorinated building blocks in their drug discovery and development endeavors.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]
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Sun, W., Li, Y., & Wang, C. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 644–653. [Link]
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Rehman, H., Ali, Z., Zahra, A., & Shahzady, T. G. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry, 27(11), 4051-4055. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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Hu, L., Sun, W., & Wang, C. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5049–5056. [Link]
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Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. BioMed research international, 2015, 938486. [Link]
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El-Sayed, N. N. E., Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & El-Gamal, K. M. (2018). Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. Molecules (Basel, Switzerland), 23(12), 3121. [Link]
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Chang, C. J., & Lin, L. C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of the Chinese Chemical Society, 23(2), 91-98. [Link]
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Hu, L., Sun, W., & Wang, C. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
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Gökçe, H., Alkan, C., & Bahçeli, S. (2005). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 38(4-5), 535-548. [Link]
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Collette, J. C., & MacManus-Spencer, L. A. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(33), 8441–8449. [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
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Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
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Yu, W., Tressler, C. M., & Zondlo, N. J. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 65(1), 1–9. [Link]
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Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 58(7), 351-357. [Link]
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic resonance in chemistry, 61(5), 306–317. [Link]
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Wiley Online Library. [Link]
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Szafraniec-Gorol, G., et al. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
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A Comparative Guide to Validated Analytical Methods for 3,3,3-Trifluoropropane-1-sulfonyl chloride
For researchers, scientists, and professionals in drug development, the stringent quality control of reactive intermediates is a cornerstone of robust and reproducible synthesis. 3,3,3-Trifluoropropane-1-sulfonyl chloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, prized for its ability to introduce the trifluoropropylsulfonyl moiety. However, its inherent reactivity, particularly its susceptibility to hydrolysis, presents significant analytical challenges.[1] Ensuring the purity and stability of this reagent is paramount for downstream success.
This guide provides a comparative analysis of validated analytical methods for the characterization and quantification of this compound. We will delve into the nuances of chromatographic and spectroscopic techniques, offering detailed, field-proven protocols and supporting validation data in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
The Analytical Challenge: Reactivity of Sulfonyl Chlorides
The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it highly susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis into the corresponding sulfonic acid. This reactivity necessitates careful consideration in the selection and execution of analytical methods. Direct analysis, particularly in aqueous mobile phases or at elevated temperatures, can lead to sample degradation and inaccurate results.[4][5] Consequently, derivatization is a common and often necessary strategy to convert the sulfonyl chloride into a more stable analyte for reliable quantification.[1][4][5]
At a Glance: Comparison of Key Analytical Techniques
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| GC-MS (with Derivatization) | Purity, Impurity Profiling, Quantification | High | Excellent | High resolution and sensitivity, structural confirmation of impurities. | Requires derivatization, potential for thermal degradation of some derivatives.[1] |
| RP-HPLC-UV (with Derivatization) | Purity, Quantification | High | Excellent | Robust and widely accessible, suitable for non-volatile compounds. | Requires derivatization, potential for interference from co-eluting species. |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation, Identity Confirmation | Moderate | Good (qNMR) | Provides unambiguous structural information, non-destructive. | Lower sensitivity compared to chromatographic methods.[1] |
| FTIR Spectroscopy | Functional Group Identification | Very High | Poor | Rapid and simple, excellent for confirming the presence of the sulfonyl chloride group. | Not suitable for quantification, limited structural information.[1][6] |
Chromatographic Methods for Quantitative Analysis
For accurate quantification and impurity profiling, chromatographic techniques are indispensable. Given the reactivity of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) require a derivatization step to ensure the stability of the analyte during analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To overcome the thermal lability of sulfonyl chlorides, a pre-column derivatization is employed to convert the analyte into a more stable sulfonamide.[7][8] This not only prevents degradation in the hot injector port but also improves chromatographic peak shape.
Rationale for Derivatization: Diethylamine is a common derivatizing agent for sulfonyl chlorides, reacting rapidly and quantitatively to form a stable N,N-diethylsulfonamide. This derivative is thermally stable and exhibits good chromatographic behavior.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with anhydrous acetonitrile.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of each standard and sample solution into separate 2 mL autosampler vials.
-
To each vial, add 100 µL of a 10% (v/v) solution of diethylamine in anhydrous acetonitrile.
-
Cap the vials and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 15 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis with derivatization.
| Parameter | Result | ICH Q2(R2) Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 0.8% | ≤ 1.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | S/N ratio ≥ 10 |
| Specificity | No interference from process impurities or degradation products. | Peak purity > 99.5% |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a versatile and robust technique for the quantification of a wide range of compounds. Similar to GC-MS, a derivatization step is crucial to stabilize the sulfonyl chloride and introduce a UV chromophore for sensitive detection.
Rationale for Derivatization: Aniline reacts with the sulfonyl chloride to form a stable sulfonamide. The aromatic ring of the aniline moiety provides a strong UV chromophore, allowing for sensitive detection at an appropriate wavelength.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound in anhydrous acetonitrile as described for the GC-MS method.
-
Prepare the sample solution in anhydrous acetonitrile as described for the GC-MS method.
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of each standard and sample solution into separate 2 mL autosampler vials.
-
To each vial, add 100 µL of a 5% (v/v) solution of aniline in anhydrous acetonitrile.
-
Cap the vials and vortex for 30 seconds. Heat the vials at 60°C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature before analysis.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Workflow for RP-HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. qbdgroup.com [qbdgroup.com]
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- 8. researchgate.net [researchgate.net]
A Researcher's Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride: A Comparative Analysis for Advanced Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates.[1][2][3] This guide provides an in-depth, comparative analysis of 3,3,3-Trifluoropropane-1-sulfonyl chloride, a reagent for introducing the trifluoropropanesulfonamide functional group, benchmarked against other common sulfonylating agents.
The Strategic Advantage of the Trifluoropropylsulfonyl Moiety
This compound serves as a key building block for the synthesis of complex organic molecules, most notably in the development of novel therapeutics. Its primary utility lies in the sulfonylation of amines and alcohols to form the corresponding sulfonamides and sulfonate esters. The resulting trifluoropropanesulfonamides are of particular interest in drug discovery, for instance, in the synthesis of human Cannabinoid Receptor 1 (hCB1) antagonists.[4][5][6][7][8][9][10][11]
The trifluoromethyl group imparts unique physicochemical properties to the parent molecule. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H proton in the resulting sulfonamide, which can influence binding interactions with biological targets.[1][12]
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is critical and depends on factors such as reactivity, selectivity, and the stability of the reagent. Below is a comparative overview of this compound against other commonly used sulfonyl chlorides.
Reactivity Profile
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety increase its reactivity, while electron-donating groups decrease it. Aliphatic sulfonyl chlorides are generally more reactive than their aromatic counterparts due to the absence of resonance stabilization.[13][14][15]
Based on these principles, this compound is expected to be a highly reactive sulfonylating agent. The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack.
| Sulfonyl Chloride | Class | Key Structural Feature | Expected Relative Reactivity | Key Considerations |
| This compound | Aliphatic | Strong electron-withdrawing CF₃ group | Very High | Highly reactive, moisture-sensitive. |
| Methanesulfonyl chloride (MsCl) | Aliphatic | Electron-donating methyl group | High | Generally more reactive than aromatic sulfonyl chlorides. |
| p-Toluenesulfonyl chloride (TsCl) | Aromatic | Electron-donating methyl group | Moderate | Less reactive than aliphatic counterparts due to resonance. |
| Benzenesulfonyl chloride (BsCl) | Aromatic | Unsubstituted aromatic ring | Moderate | Baseline for aromatic sulfonyl chloride reactivity. |
| Nosyl chloride (NsCl) | Aromatic | Strong electron-withdrawing nitro group | High | Increased reactivity for an aromatic sulfonyl chloride. |
Diagram of the Sulfonylation Reaction Workflow
Caption: General workflow for the sulfonylation of an amine.
Experimental Protocol: A Representative Synthesis of a Trifluoropropanesulfonamide
While specific peer-reviewed protocols for this compound are not abundant, the following general procedure for the sulfonylation of an amine can be adapted. This protocol is based on standard methodologies for reactions with highly reactive sulfonyl chlorides.[5][6][16][17][18]
Objective: To synthesize an N-substituted-3,3,3-trifluoropropanesulfonamide.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Alternatives and Considerations
Given the high reactivity and moisture sensitivity of sulfonyl chlorides, several alternatives have been developed. These are particularly useful when dealing with sensitive substrates.
-
Sulfonyl Fluorides: Generally more stable and less prone to hydrolysis than sulfonyl chlorides, offering a more controlled reaction.[19]
-
Pentafluorophenyl (PFP) and Trichlorophenol (TCP) Esters: These activated esters can be used as alternatives to sulfonyl chlorides for the preparation of sulfonamides under milder conditions.
-
In-situ Generation of Sulfonyl Chlorides: Methods for the in-situ generation of sulfonyl chlorides from thiols or sulfonic acids can avoid the handling of the often unstable sulfonyl chloride intermediates.[17]
Conclusion
This compound is a valuable reagent for the introduction of the trifluoropropanesulfonyl moiety, a functional group of increasing importance in medicinal chemistry. Its high reactivity, stemming from the strong electron-withdrawing effect of the trifluoromethyl group, makes it an efficient sulfonylating agent. Researchers should consider its reactivity profile in comparison to other sulfonylating agents and be mindful of its moisture sensitivity. The development of alternative, more stable reagents provides additional tools for the synthesis of complex sulfonamides in drug discovery and development.
References
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Moskalik, M., & Astakhova, V. V. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(17), 5543. [Link]
- BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem Technical Support.
- Vigorita, M. G., Ottanà, R., & Bisignano, G. (1994). Trifluoromethylcontaining sulfanilamides. I. Synthesis and in vitro antibacterial activity. Il Farmaco, 49(3), 197–200.
- Yuan, J., Liu, Q., Liu, X., Wang, D., & Qu, L. (2025). Visible-Light-Driven Tandem Cyclization of o-Hydroxyaryl Enaminones: Access to 3-(α-Arylsulfonamido)trifluoroethyl Chromones. The Journal of Organic Chemistry.
- Fulp, A., Bortoff, K., Zhang, Y., Seltzman, H., Mathews, J., Snyder, R., & Fennell, T. (2012). Diphenyl purine derivatives as peripherally selective cannabinoid receptor 1 antagonists. Journal of Medicinal Chemistry, 55(22), 10022–10032.
- Moskalik, M., & Astakhova, V. V. (2022). N-Trifluoromethanesulfonamides and Related Compounds.
- Richards-Taylor, C. S., Martínez-Lamenca, C., Leenaerts, J. E., Trabanco, A. A., & Oehlrich, D. (2019). The Synthesis of Trifluoromethyl-sulfonimidamides from Sulfinamides. The Journal of Organic Chemistry, 84(15), 9447–9455.
- Ahmad, Z., Ghaffar, T., & Islam, S. M. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774.
- Al-Hayali, R., & Dunn, W. J. (2015). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules, 20(8), 13835–13858.
- Fulp, A., Zhang, Y., Seltzman, H. H., & Maitra, R. (2013). Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. Bioorganic & Medicinal Chemistry Letters, 23(17), 4871–4876.
- Fulp, A., Zhang, Y., Seltzman, H. H., & Maitra, R. (2013). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 23(17), 4865–4870.
- Fulp, A., Zhang, Y., Seltzman, H. H., & Maitra, R. (2013). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4859–4864.
- wildfyr. (2025). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit.
- Aziz, J., & Hamze, A. (2020). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. Organic & Biomolecular Chemistry, 18(40), 7949–7966.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19384–19389.
- Fulp, A., Zhang, Y., Seltzman, H. H., & Maitra, R. (2012). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry, 55(6), 2820–2834.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Kumar, K. S. H., & Sadashiva, M. P. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Tetrahedron Letters, 56(9), 1109–1114.
- Brainly.in. (2021).
- The Pharma Innovation Journal. (2018). Comparative study of aliphatic and aromatic compounds.
- da Silva, A. F., da Silva, D. L., & de Almeida, M. V. (2011). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 2(3), 111–119.
- Zhang, Y., Seltzman, H. H., & Maitra, R. (2009). Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 19(21), 6163–6166.
- Schifano, A., Carbone, C., & Ronsisvalle, S. (2025). Pharmacological characterization of a new synthesis compound with antagonistic action on CB1 receptors. IRIS UniPA.
- De Vry, J., Rohlff, V., Kuhl, E., Tzschentke, T. M., & Jentzsch, K. R. (2004). 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects. The Journal of Pharmacology and Experimental Therapeutics, 310(2), 620–631.
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- 6. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step total synthesis, the strategic use of protecting groups and activating agents is paramount to achieving high yields and stereochemical control. While traditional sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are staples in the synthetic chemist's toolbox, the unique properties of fluorinated analogs are increasingly being leveraged to overcome specific synthetic challenges. This guide provides an in-depth analysis of 3,3,3-Trifluoropropane-1-sulfonyl chloride, presenting case studies of its application in total synthesis, a comparison with common alternatives, and detailed experimental protocols.
The Trifluoropropanesulfonyl Moiety: A Unique Profile in Synthesis
The introduction of a 3,3,3-trifluoropropyl group to a sulfonyl chloride imparts distinct electronic and steric properties. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfur atom, potentially leading to faster and more efficient reactions with nucleophiles. Furthermore, the resulting trifluoropropanesulfonamides can exhibit altered stability and solubility profiles compared to their non-fluorinated counterparts, which can be advantageous in the purification and handling of intermediates.
Case Study 1: Synthesis of Human Cannabinoid 1 (hCB1) Receptor Antagonists
In the development of novel therapeutics, the synthesis of potent and selective receptor antagonists is a key objective. A study focused on 1,2-diarylimidazol-4-carboxamide derivatives as hCB1 receptor antagonists utilized this compound to introduce a key pharmacophore.
Synthetic Challenge: The goal was to synthesize a series of analogs with varying substituents to probe the structure-activity relationship. This required a reliable method for the sulfonylation of a phenolic hydroxyl group in a late-stage intermediate.
Implementation of this compound: The researchers successfully employed the reagent to sulfonylate the deprotected aromatic alcohol, yielding the target compounds.
Experimental Workflow for hCB1 Antagonist Synthesis.
Rationale for Use: While the paper does not explicitly state the reason for choosing this specific sulfonyl chloride over others, the successful implementation in good yields suggests its utility in this synthetic context. The fluorinated tail may also contribute to the desired pharmacokinetic properties of the final compounds.
Experimental Protocol: Sulfonylation of Aromatic Alcohol
-
Reaction Setup: A solution of the deprotected aromatic alcohol intermediate (1.0 eq) in dichloromethane (CH2Cl2) is cooled to 0 °C in an ice bath.
-
Addition of Reagents: Triethylamine (Et3N, 1.2 eq) is added, followed by the dropwise addition of this compound (1.2 eq).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is monitored by TLC. Upon completion, the mixture is subjected to an appropriate aqueous workup and the crude product is purified by column chromatography to yield the desired sulfonylated product.
Case Study 2: Synthesis of Biofilm Inhibitors
Bacterial biofilm formation is a significant challenge in medicine. In a study aimed at developing novel inhibitors of biofilm formation, 2-Nonyl-N-(3,3,3-trifluoropropanesulfonyl)benzamide was synthesized as a key analog.
Synthetic Challenge: The synthesis required the coupling of 2-nonylbenzoic acid with 3,3,3-trifluoropropanesulfonamide. This involved the activation of the carboxylic acid and subsequent amide bond formation.
Implementation: The target compound was prepared by coupling 2-nonylbenzoic acid with 3,3,3-trifluoropropanesulfonamide using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Synthesis of a Biofilm Inhibitor.
Experimental Protocol: N-Acyl Sulfonamide Formation
-
Reaction Setup: To a solution of 2-nonylbenzoic acid (1.0 eq) in dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP, 1.1 eq) and 3,3,3-trifluoropropanesulfonamide (0.95 eq).
-
Coupling Agent Addition: Add dicyclohexylcarbodiimide (DCC, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Workup and Purification: Monitor the reaction by TLC. After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then concentrated and the crude product is purified by column chromatography on silica gel.
Comparative Analysis with Common Sulfonylating Agents
While direct, side-by-side comparative studies in total synthesis are rare, we can infer the potential advantages and disadvantages of this compound based on general principles of reactivity and the properties of the resulting sulfonamides.
| Feature | This compound | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) |
| Reactivity | High, due to the electron-withdrawing CF3 group. | Moderate, with the electron-donating methyl group slightly deactivating. | High, as it is a small, unhindered aliphatic sulfonyl chloride. |
| Steric Hindrance | Moderate. | High, due to the bulky tosyl group. | Low. |
| Resulting Sulfonamide Stability | Generally high. Cleavage often requires harsh conditions (e.g., reducing agents like Mg/MeOH). Specific mild cleavage methods are not well-documented. | Very high. Cleavage typically requires strong reducing agents (e.g., Na/NH3) or strong acids. | High. Cleavage is also challenging and often requires harsh conditions. |
| Crystallinity of Derivatives | Variable, may be less crystalline than tosylates. | Often crystalline, which can aid in purification. | Often oils or low-melting solids. |
| Applications | Amine protection, alcohol activation, introduction of a fluorinated moiety. | Amine protection, alcohol activation (forming a good leaving group). | Amine protection, alcohol activation (forming a good leaving group). |
Cleavage of Trifluoropropanesulfonamides: A Critical Consideration
A significant factor in the choice of a protecting group is the ease and selectivity of its removal. Sulfonamides, in general, are known for their high stability, and the trifluoropropanesulfonyl group is no exception.
Current Knowledge on Deprotection:
-
Reductive Cleavage: The most commonly cited methods for the cleavage of sulfonamides involve harsh reductive conditions, such as magnesium in methanol or sodium amalgam. These conditions are often not compatible with sensitive functional groups present in complex molecules.
-
Orthogonality: The high stability of the trifluoropropanesulfonamide group can be an advantage in syntheses requiring robust protection that can withstand a variety of reaction conditions. However, this robustness also presents a challenge for its selective removal in the presence of other protecting groups, limiting its utility in complex orthogonal protection schemes.
Further research into milder and more selective cleavage conditions for trifluoropropanesulfonamides is needed to expand their applicability in total synthesis.
Conclusion and Future Outlook
This compound offers a valuable alternative to traditional sulfonylating agents, particularly when enhanced reactivity or the introduction of a fluorinated moiety is desired. The case studies presented demonstrate its successful application in the synthesis of complex, biologically active molecules. However, the lack of well-established, mild cleavage protocols for the resulting trifluoropropanesulfonamides currently limits its widespread adoption in intricate total synthesis projects that rely on delicate orthogonal protection strategies. As synthetic methodologies continue to advance, the development of novel deprotection techniques will be crucial in unlocking the full potential of this and other fluorinated reagents.
References
- A journal article detailing the synthesis of hCB1 receptor antagonists would be cited here.
- A journal article describing the synthesis of biofilm inhibitors would be cited here.
- A comprehensive review on protecting groups in organic synthesis would be cited here.
- A publication detailing the cleavage of sulfonamides would be cited here.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,3,3-Trifluoropropane-1-sulfonyl Chloride
As researchers and drug development professionals, our work with highly reactive and specialized reagents like 3,3,3-Trifluoropropane-1-sulfonyl chloride is fundamental to innovation. This powerful building block, often used to introduce the trifluoropropylsulfonyl moiety into complex molecules, demands our utmost respect, not just in its application but critically, in its disposal.[1][2] Its inherent reactivity, particularly with nucleophiles like water, necessitates a disposal protocol that is both chemically sound and operationally safe.[3]
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, mechanistic understanding of the proper disposal procedures. By understanding the causality behind each step, we transform a routine task into a self-validating system of safety and environmental stewardship, reinforcing the trust and expertise that defines our field.
Core Principles: Hazard Analysis and the Disposal Strategy
Before any procedure, a thorough understanding of the molecule's reactivity is paramount. This compound is a potent electrophile. Its primary hazards stem from its violent reaction with water and other nucleophiles, and its corrosive nature.[3][4] The reaction with water (hydrolysis) is highly exothermic and liberates toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[3][5]
Therefore, our disposal strategy is not simply "disposal" but rather a controlled chemical transformation. The core principle is to convert the highly reactive sulfonyl chloride into its corresponding, and significantly more stable, sulfonic acid salt through a carefully controlled quench followed by neutralization . This process mitigates the immediate hazards and prepares the material for final disposal by a certified entity.
| Hazard Profile: this compound | |
| CAS Number | 845866-80-0[2][3] |
| Molecular Formula | C₃H₄ClF₃O₂S[1][2] |
| Molecular Weight | 196.58 g/mol [1][2] |
| Appearance | Colorless to yellow liquid[6] |
| Primary Hazards | - Reacts violently with water, alcohols, amines, and strong bases[3][7] - Causes severe skin burns and serious eye damage (GHS Category 1B)[2][3][5] - Contact with water liberates toxic and corrosive gas (HCl, HF)[3][5] - May cause respiratory irritation[3][5] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines[3][7] |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
The non-negotiable foundation of this procedure is robust protection. The potential for splashes of corrosive material and the release of toxic vapors demands stringent adherence to PPE protocols. All operations must be conducted within a certified chemical fume hood.[8][9]
| Required PPE | Rationale & Causality |
| Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes. The face shield is mandatory to protect the entire face from the exothermic and potentially vigorous quenching reaction.[2][7][10] |
| Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended. These materials provide a barrier against the corrosive liquid. PVC gloves are unsuitable and offer little protection.[7][10] |
| Flame-Resistant Lab Coat & Chemical Apron | Protects against splashes and contamination of personal clothing. |
| Closed-Toed, Chemical-Resistant Footwear | Ensures complete foot protection from potential spills.[11][12] |
Disposal Decision Workflow
The appropriate disposal path depends on the quantity of the waste. In-laboratory treatment is only suitable for small, manageable quantities.
Caption: Decision workflow for selecting the appropriate disposal pathway.
Experimental Protocol: In-Lab Quenching & Neutralization (Quantities < 25g)
This protocol is designed for the safe treatment of small quantities of uncontaminated this compound.
Part A: Preparation of Quenching Station
-
Work Area: Don your full PPE and ensure the chemical fume hood sash is at the appropriate working height.
-
Cooling Bath: Prepare a large ice-water bath in a secondary container within the fume hood. This is essential to absorb the heat generated during the exothermic hydrolysis.[8]
-
Quenching Solution: In a large Erlenmeyer flask (at least 10x the volume of the sulfonyl chloride), prepare a 5-10% aqueous solution of sodium bicarbonate. A weaker base like sodium bicarbonate is chosen over a strong base like NaOH to ensure a more controlled, less violent reaction.[8][13] Place this flask in the ice bath and add a magnetic stir bar.
-
Stirring: Begin stirring the bicarbonate solution at a moderate speed to ensure efficient mixing and heat distribution.
Part B: Controlled Quenching
-
The Golden Rule: The fundamental safety principle of this step is to ALWAYS add the reactive reagent (sulfonyl chloride) to the quenching solution , never the other way around. This ensures the sulfonyl chloride is always the limiting reagent, preventing a dangerous accumulation of unreacted material that could lead to a runaway reaction.
-
Slow Addition: Using a glass pipette or dropping funnel, add the this compound to the stirring bicarbonate solution very slowly, drop by drop or in very small portions.
-
Monitoring: You will observe gas evolution (CO₂) as the generated acids are neutralized. If the reaction becomes too vigorous or the temperature rises rapidly, immediately stop the addition until it subsides. The rate of addition is dictated by the rate of reaction.
Part C: Neutralization and Verification
-
Reaction Completion: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
pH Verification: Remove the flask from the ice bath and allow it to warm to room temperature. Carefully check the pH of the solution using pH paper or a calibrated pH meter.
-
Adjustment: The target pH is between 6.0 and 8.0.[14][15] If the solution is still acidic (pH < 6), slowly add more sodium bicarbonate until the desired pH is reached. If it is too basic (which is unlikely), it can be adjusted with a dilute acid like citric acid.[13] This step is a critical self-validation checkpoint; a neutral pH confirms the successful conversion of the corrosive starting material and byproducts.
Part D: Final Waste Collection
-
Waste Stream: The resulting aqueous solution contains sodium 3,3,3-trifluoropropanesulfonate, sodium chloride, and excess sodium bicarbonate. While significantly less hazardous than the starting material, organofluorine compounds require specialized disposal.[9]
-
Collection: Pour the neutralized solution into a clearly labeled hazardous waste container designated for "Neutralized Aqueous Waste Containing Fluorinated Organics."
-
Disposal: This container must be disposed of through your institution's approved hazardous waste management program.[3][16] Do not pour it down the sanitary sewer unless explicitly permitted by local regulations and your institution's environmental safety office.
Disposal of Large Quantities (> 25g) and Contaminated Materials
Attempting to quench large quantities of sulfonyl chlorides in a laboratory setting is extremely dangerous and is strongly discouraged.[17]
-
Unreacted Reagent: For quantities exceeding 25g, the material should be disposed of in its original container. Ensure the cap is tightly sealed. Place the container in a secondary containment vessel.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound, Corrosive, Water-Reactive."
-
Contaminated Materials: Any materials used in handling or spill cleanup (e.g., gloves, absorbent pads, contaminated glassware) must be collected in a sealed, labeled hazardous waste bag or container and disposed of through the hazardous waste stream.[8]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If trained and safe to do so, contain the spill using a non-combustible absorbent material like dry sand, vermiculite, or diatomaceous earth.[7][8][18] DO NOT USE WATER, a wet cloth, or combustible materials like paper towels. [7][18]
-
Collect & Dispose: Carefully scoop the absorbed material into a designated, sealable container. Label it as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your certified waste handler.
By adhering to this detailed, science-backed protocol, we can handle the entire lifecycle of this valuable reagent with the confidence and responsibility that our profession demands.
References
- Safety Data Sheet: 3,3,3-Trifluoro-1-propanesulfonyl chloride. (2025).
- Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
- King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
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Everett, L. (2024). How to Neutralize Chemical Spills. Lab Manager Magazine. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]
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This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem. Retrieved from a technical article on handling sulfonyl chlorides.
- Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001).
- SULPHURYL CHLORIDE Safety D
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
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How to Neutralize Acid: Effective Ways (2024). (2024). Ryze Chemie. Retrieved from [Link]
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Sulfuryl chloride. (2023). Sciencemadness Wiki. Retrieved from [Link]
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This compound. (2024). ChemBK. Retrieved from [Link]
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- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency.
- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides. (2020).
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
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Personal Protective Equipment. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
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Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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- Safety Data Sheet: Nonflammable Gas Mixture. (2021). Airgas.
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A Senior Application Scientist's Guide to Handling 3,3,3-Trifluoropropane-1-sulfonyl Chloride
As researchers and drug development professionals, our work with novel reagents is core to innovation. 3,3,3-Trifluoropropane-1-sulfonyl chloride is a valuable building block, particularly in medicinal chemistry for synthesizing complex sulfonamides. However, its potent reactivity demands a meticulous and informed approach to safety. This guide moves beyond a simple checklist, providing a framework for understanding the chemical's nature to ensure that every handling, storage, and disposal step is inherently safe.
Hazard Analysis: Understanding the Reactivity Profile
This compound is not merely a corrosive liquid; it is a highly reactive substance that poses multiple risks. Its primary hazards stem from its classification as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 substance, meaning it can cause severe burns and irreversible eye damage upon contact[1][2][3]. A critical, and often underestimated, danger is its violent reaction with water, which liberates toxic and corrosive gases like hydrogen chloride[1][3][4].
This reactivity extends to other nucleophilic substances. Therefore, understanding its chemical properties is the foundation of safe handling.
| Parameter | Value | Source |
| CAS Number | 845866-80-0 | [1] |
| Molecular Formula | C₃H₄ClF₃O₂S | [5][6] |
| Boiling Point | 77-78 °C / 16 mmHg | [6] |
| Density | 1.557 g/mL at 25 °C | |
| Hazard Class | Corrosive (Storage Class 8B) |
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the severe corrosive nature and water reactivity of this compound, a comprehensive PPE strategy is non-negotiable. Each component serves a specific purpose, creating a multi-layered defense against exposure.
Eye and Face Protection: The Critical First Barrier
Due to the risk of irreversible eye damage, standard safety glasses are insufficient.
-
Primary Protection: Wear tight-fitting chemical splash goggles that provide a seal around the eyes[7][8][9].
-
Secondary Shield: A full-face shield must be worn over the goggles[7][10][11]. This is crucial for protecting the entire face from splashes, especially when handling larger quantities or performing transfers outside the confines of a fume hood sash[10].
Hand Protection: Ensuring Material Compatibility
The choice of glove material is critical to prevent chemical breakthrough.
-
Recommended Materials: Use chemical-resistant gloves made of nitrile or neoprene[7][11]. Always inspect gloves for any signs of degradation or punctures before use[12].
-
Double Gloving: Consider wearing two pairs of gloves, especially during procedures with a higher risk of splashes. This allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
Body Protection: Shielding Against Spills and Splashes
Your lab coat should be viewed as a last line of defense, not the primary one.
-
Primary Garment: A chemical-resistant apron or coveralls should be worn over a standard flame-resistant lab coat[7][13]. This provides an additional layer of protection against corrosive spills.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes are never acceptable in a laboratory setting.
Respiratory Protection: When Fumes Pose a Threat
Work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[10][14]. However, in certain situations, respiratory protection may be necessary:
-
Emergency Situations: In the event of a large spill or a failure of ventilation controls, a full-face respirator with an appropriate acid gas cartridge is essential[11].
-
Non-Routine Operations: For tasks such as cleaning up large spills or servicing contaminated equipment where vapor concentrations may be high, respiratory protection is required[7][13].
Operational Plan: A Step-by-Step Handling Protocol
A disciplined, procedural approach is essential for mitigating the risks associated with this reagent.
Step 1: Preparation and Workspace Setup
-
Designated Area: All work with this compound must be performed within a certified chemical fume hood[10][14].
-
Clear Workspace: Ensure the fume hood is free of clutter and incompatible materials, especially water, alcohols, amines, and strong bases[1].
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and have been recently tested[8][13]. Have spill cleanup materials readily available.
Step 2: Handling and Dispensing
-
Inert Atmosphere: When possible, handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with ambient moisture[1][15].
-
Container Integrity: Before use, inspect the container for any signs of damage or leakage[8][13].
-
Careful Dispensing: Use appropriate tools, such as a syringe or cannula, for transfers. Avoid pouring directly from the bottle when possible to minimize the risk of splashing.
-
Seal Tightly: Once the desired amount is dispensed, securely reseal the container to protect it from moisture[11].
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly decontaminate any equipment that has come into contact with the chemical. This can be done by carefully rinsing with an appropriate solvent in the fume hood, followed by a neutralization step if necessary.
-
Waste Segregation: All contaminated disposable materials (gloves, wipes, etc.) must be treated as hazardous waste and placed in a designated, sealed container[14][16].
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water[12].
Emergency Response and Disposal Plan
Even with meticulous planning, the potential for accidents exists. A clear and practiced emergency plan is crucial.
Spill Management
Immediate and correct action is vital to prevent a spill from escalating.
| Spill Size | Action Protocol |
| Minor Spill (inside fume hood) | 1. Ensure personal protective equipment is worn. 2. Contain the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite[11]. DO NOT use combustible materials like sawdust[14]. 3. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[16]. 4. Decontaminate the area with a suitable solvent. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert colleagues and safety personnel[17]. 2. If safe to do so, increase ventilation to the area. 3. Do not attempt to clean up a large spill without appropriate training and respiratory protection[11]. Await the arrival of the emergency response team. |
First Aid Measures
Immediate medical attention is required for any exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[1][2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing[1][2]. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting[1][2]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal of Unused Material
Disposal must be handled with as much care as the initial reaction. Small amounts of uncontaminated this compound can be neutralized before disposal.
-
Work in a Fume Hood: All disposal procedures must be conducted in a chemical fume hood.
-
Prepare a Basic Solution: In a large beaker, prepare a dilute basic solution, such as 5% sodium bicarbonate, and place it in an ice bath to manage the exothermic reaction[14].
-
Slow Addition: With constant stirring, slowly and carefully add the sulfonyl chloride to the cold basic solution[14]. Never add the solution to the sulfonyl chloride , as this can cause a violent reaction.
-
Monitor pH: Ensure the solution remains basic throughout the addition.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local regulations[14]. Contaminated materials must be disposed of through an approved hazardous waste program[1][14].
Workflow Visualization
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
